7-Chloroquinoline-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloroquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-8-3-1-7-2-4-9(6-13)12-10(7)5-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJIPAFEFGRTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 7-Chloroquinoline-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of 7-Chloroquinoline-2-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, reactivity, and potential applications, with a strong emphasis on scientific integrity and practical insights.
Core Identity and Physicochemical Properties
This compound is a substituted quinoline derivative featuring a chlorine atom at the 7-position and a formyl (aldehyde) group at the 2-position. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex molecules with potential therapeutic activities.
Chemical Structure:
Key Identifier:
-
CAS Number: 59394-27-3[1]
A summary of its key physicochemical properties is presented in the table below. It is important to note that while some data is readily available, other experimental values may not be extensively reported in public literature.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO | Inferred from structure |
| Molecular Weight | 191.61 g/mol | Inferred from formula |
| Appearance | Likely a solid at room temperature | Based on similar compounds |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Expected to be soluble in common organic solvents | Based on general solubility of similar heterocycles |
Synthesis and Mechanistic Considerations
The introduction of a formyl group onto a quinoline ring is commonly achieved through electrophilic substitution reactions. The Vilsmeier-Haack reaction stands out as a highly effective and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including quinoline derivatives.[2][3]
Workflow for the Vilsmeier-Haack Synthesis of this compound:
Caption: Vilsmeier-Haack reaction workflow for the synthesis of this compound.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a cooled, inert atmosphere, slowly add phosphorus oxychloride (POCl₃) to dimethylformamide (DMF). The reaction is exothermic and forms the electrophilic Vilsmeier reagent, a chloroiminium ion.
-
Reaction: Add 7-chloroquinoline to the freshly prepared Vilsmeier reagent. The reaction mixture is typically stirred at a controlled temperature to allow for the electrophilic substitution to occur at the C-2 position of the quinoline ring.
-
Hydrolysis: The resulting iminium salt intermediate is hydrolyzed by the addition of water or a mild base.
-
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield pure this compound.
Causality Behind Experimental Choices: The C-2 and C-4 positions of the quinoline ring are electron-deficient due to the electron-withdrawing nature of the nitrogen atom. However, the Vilsmeier-Haack reaction proceeds via an electrophilic attack, and the precise regioselectivity can be influenced by the reaction conditions and the substitution pattern of the quinoline. The 7-chloro substituent, being a deactivating group, will also influence the overall reactivity.
Chemical Reactivity and Synthetic Utility
This compound is a bifunctional molecule, with the reactivity of both the aldehyde group and the chloro-substituted quinoline ring. This dual reactivity makes it a versatile precursor for a wide range of derivatives.
Key Reaction Pathways:
Caption: Key reaction pathways for this compound.
-
Reactions of the Aldehyde Group: The formyl group is highly reactive and can undergo a variety of transformations.
-
Condensation Reactions: It readily reacts with primary amines to form Schiff bases (imines), a common linkage in many biologically active compounds.[4]
-
Wittig Reaction: Reaction with phosphorus ylides provides a route to vinyl-substituted quinolines.
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride.
-
Oxidation: Oxidation with reagents such as potassium permanganate or Jones reagent will yield the corresponding carboxylic acid.
-
-
Reactions of the Quinoline Ring: The 7-chloro substituent allows for further functionalization of the quinoline core.
-
Nucleophilic Aromatic Substitution (SNAr): While the chlorine at C-7 is less activated than at C-2 or C-4, it can be displaced by strong nucleophiles under forcing conditions.
-
Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of a wide variety of substituents.
-
Applications in Research and Drug Discovery
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[2][4] The 7-chloroquinoline moiety, in particular, is a key component of the well-known antimalarial drug chloroquine. The presence of the reactive aldehyde group on this compound opens up avenues for the synthesis of novel derivatives with a range of potential biological activities.
-
Anticancer Agents: Many 7-chloroquinoline derivatives have demonstrated significant anticancer activity.[5] This compound serves as a starting material for the synthesis of novel hydrazones and other derivatives that can be screened for their cytotoxic potential against various cancer cell lines.
-
Antimicrobial and Antiviral Agents: The quinoline nucleus is associated with broad-spectrum antimicrobial activity.[2] Modifications of this compound could lead to new compounds with enhanced efficacy against bacteria, fungi, and viruses.
-
Enzyme Inhibition: The ability to generate diverse libraries of compounds from this starting material makes it a valuable tool in screening for inhibitors of specific enzymes implicated in disease.[6]
Safety and Handling
-
Hazard Classification (Anticipated):
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][9]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]
-
First-Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[7]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][9]
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.[7]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]
-
References
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PubChem - NIH. 7-Chloroquinoline | C9H6ClN | CID 521963. [Link]
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Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
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Hamama, W. S., et al. (2018, February 23). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
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Bakr F. Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. [Link]
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International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]
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PMC - NIH. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. [Link]
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Strategic Synthesis of 7-Chloroquinoline-2-carbaldehyde: A Guide for Advanced Chemical Development
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth methodology for the synthesis of 7-Chloroquinoline-2-carbaldehyde, a pivotal intermediate in pharmaceutical research and drug development. Recognizing the limitations of direct functionalization, this document details a robust, two-part synthetic strategy commencing from readily available acetanilide-derived precursors. The pathway leverages a regioselective Combes quinoline synthesis to construct the core heterocyclic scaffold, followed by a highly specific selenium dioxide-mediated oxidation to yield the target aldehyde. The narrative emphasizes the underlying chemical principles, causality behind experimental choices, and self-validating protocols, ensuring both scientific integrity and practical reproducibility for researchers, chemists, and drug development professionals.
Introduction: The Strategic Importance of Functionalized Quinolines
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, most notably in the realm of antimalarials like chloroquine and quinine. The specific substitution pattern of the quinoline ring dictates its pharmacological profile and its utility as a synthetic intermediate. This compound is a particularly valuable building block, combining the essential 7-chloro motif, critical for antimalarial activity, with a versatile 2-carbaldehyde group that serves as a handle for extensive molecular elaboration.
Numerous classical methods exist for quinoline synthesis, including the Skraup, Doebner-von Miller, and Friedländer reactions.[1][2][3] However, to achieve the specific 7-chloro-2-methyl substitution pattern required for our target's precursor, the Combes synthesis presents a superior strategic choice.[4][5] It allows for the direct and regiocontrolled condensation of an appropriately substituted aniline with a β-diketone. Subsequently, the selective oxidation of the resulting 2-methyl group offers a reliable route to the desired 2-carbaldehyde functionality. This guide elucidates this efficient two-stage pathway, providing both the theoretical framework and field-proven experimental protocols.
Overall Synthetic Pathway
The synthesis is logically divided into two primary transformations: (I) formation of the quinoline core and (II) selective oxidation of the C2-methyl group. The pathway begins with N-(3-chlorophenyl)acetamide, a stable and accessible derivative of acetanilide, to ensure the correct regiochemical outcome for the chlorine substituent.
Caption: High-level overview of the two-part synthetic strategy.
Part I: Combes Synthesis of 7-Chloro-2,4-dimethylquinoline
Principle and Mechanistic Insight
The Combes quinoline synthesis is an acid-catalyzed reaction between an aniline and a β-diketone.[6][7] The mechanism proceeds through two key stages. First, the aniline and the β-diketone (acetylacetone in this case) undergo a condensation reaction to form a β-amino enone intermediate, often referred to as an enamine.[8] The second stage, which is the rate-determining step, involves the acid-catalyzed intramolecular electrophilic cyclization of the enamine onto the aromatic ring, followed by a dehydration step to yield the fully aromatic quinoline system.[6]
The use of m-chloroaniline (or its acetamide precursor, which hydrolyzes in situ under strong acid conditions) is critical for regioselectivity, directing the cyclization to afford the desired 7-chloro isomer. While sulfuric acid is a traditional catalyst, polyphosphoric acid (PPA) often serves as a superior medium, acting as both the acid catalyst and a powerful dehydrating agent, which drives the reaction equilibrium towards the product.[6]
Caption: Mechanistic flow of the Combes quinoline synthesis.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles | Mass/Volume | Role |
| m-Chloroaniline | C₆H₆ClN | 127.57 | 0.10 | 12.76 g | Reactant |
| Acetylacetone | C₅H₈O₂ | 100.12 | 0.12 | 12.0 g (12.2 mL) | Reactant |
| Polyphosphoric Acid (PPA) | (HPO₃)n | - | - | ~100 g | Catalyst/Solvent |
Step-by-Step Procedure
-
Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Initial Mixing: To the flask, add polyphosphoric acid (100 g). Begin stirring and gently heat the PPA to approximately 60-70 °C to reduce its viscosity.
-
Addition of Reactants: Slowly and sequentially add m-chloroaniline (0.10 mol) and acetylacetone (0.12 mol) to the warm, stirring PPA. An initial exotherm may be observed.
-
Reaction Execution: Heat the reaction mixture to 130-140 °C and maintain this temperature with vigorous stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
-
Work-up - Quenching: After completion, allow the dark, viscous mixture to cool to below 100 °C. Carefully and slowly pour the reaction mixture onto approximately 500 g of crushed ice in a large beaker with constant, vigorous stirring.
-
Work-up - Neutralization: The resulting acidic slurry is neutralized by the slow, portion-wise addition of a concentrated sodium hydroxide solution until the pH is strongly alkaline (pH > 10). This step must be performed in an ice bath to control the exotherm. The crude product will precipitate as a solid.
-
Isolation and Purification: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 7-chloro-2,4-dimethylquinoline as a crystalline solid.
Part II: Selective Oxidation to this compound
Principle and Reagent Choice
The methyl groups at the C2 and C4 positions of the quinoline ring are activated towards oxidation due to their benzylic-like nature. Selenium dioxide (SeO₂) is the reagent of choice for this transformation, renowned for its ability to selectively oxidize activated methyl and methylene groups to aldehydes and ketones, respectively.[9][10]
Crucially, studies have demonstrated that the 2-methyl group of a quinoline system is more susceptible to SeO₂ oxidation than a 4-methyl group.[11] This enhanced reactivity is attributed to the electronic influence of the ring nitrogen. The reaction is typically performed in a solvent such as dioxane or a mixture of ethanol and cyclohexane at reflux temperatures.[9][12] A key challenge is preventing over-oxidation to the corresponding carboxylic acid. This can be mitigated by careful control of reaction time and using a slight excess, but not a large excess, of selenium dioxide.[9]
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles | Mass/Volume | Role |
| 7-Chloro-2,4-dimethylquinoline | C₁₁H₁₀ClN | 191.66 | 0.05 | 9.58 g | Reactant |
| Selenium Dioxide | SeO₂ | 110.96 | 0.055 | 6.10 g | Oxidant |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 150 mL | Solvent |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-chloro-2,4-dimethylquinoline (0.05 mol) in 1,4-dioxane (150 mL).
-
Addition of Oxidant: Add selenium dioxide (0.055 mol) to the solution.
-
Reaction Execution: Heat the mixture to reflux (approx. 101 °C) with efficient stirring. A black precipitate of elemental selenium will begin to form as the reaction proceeds. The reaction is typically complete within 18-24 hours. Monitor the consumption of the starting material by TLC.
-
Work-up - Removal of Selenium: After the reaction is complete, cool the mixture to room temperature. Filter the hot solution through a pad of Celite to remove the black selenium precipitate. Wash the filter cake with a small amount of hot dioxane.
-
Work-up - Solvent Removal: Combine the filtrates and remove the dioxane under reduced pressure using a rotary evaporator.
-
Isolation and Purification: The resulting crude residue is dissolved in a suitable solvent like dichloromethane and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, this compound, is purified by column chromatography on silica gel (using a gradient eluent, e.g., starting with hexane and gradually increasing the proportion of ethyl acetate).
Analytical Validation
The identity and purity of the intermediate and final product must be confirmed through standard analytical techniques.
-
7-Chloro-2,4-dimethylquinoline (Intermediate):
-
¹H NMR: Expect distinct singlets for the two methyl groups and a characteristic pattern of signals in the aromatic region for the three protons on the chlorinated benzene ring.
-
Mass Spec (MS): Molecular ion peak (M+) at m/z = 191/193, showing the characteristic 3:1 isotopic pattern for a single chlorine atom.
-
-
This compound (Final Product):
-
¹H NMR: Appearance of a singlet for the aldehyde proton (δ ≈ 10.0 ppm) and disappearance of the C2-methyl signal. The C4-methyl signal will remain.
-
IR Spectroscopy: A strong carbonyl (C=O) stretching absorption band around 1700 cm⁻¹.
-
Mass Spec (MS): Molecular ion peak (M+) at m/z = 191/193. Note that the mass is coincidentally the same as the starting material for this step, making NMR and IR crucial for confirmation.
-
Comprehensive Experimental Workflow
The following diagram provides a comprehensive visualization of the entire laboratory workflow, from initial reaction setup to final product validation.
Caption: Step-by-step laboratory workflow for the synthesis and validation.
Conclusion
This guide details a reliable and scalable two-stage synthesis for this compound from an acetanilide-derived precursor. The strategic application of the Combes synthesis establishes the core 7-chloro-2,4-dimethylquinoline structure with high regiochemical control. The subsequent selective oxidation using selenium dioxide effectively converts the C2-methyl group to the target aldehyde functionality. By providing detailed, validated protocols and explaining the fundamental principles behind each step, this document equips researchers and drug development professionals with a robust methodology for accessing this valuable synthetic intermediate, thereby facilitating further discovery and innovation in medicinal chemistry.
References
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Wikipedia contributors. (2023). Combes quinoline synthesis. Wikipedia, The Free Encyclopedia. [Link]
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Química Organica.org. Friedlander quinoline synthesis. Química Organica.org. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
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Slideshare. Vilsmeier haack rxn. Slideshare. [Link]
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Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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J&K Scientific LLC. Friedländer Synthesis. J&K Scientific. [Link]
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Organic Reactions. The Skraup Synthesis of Quinolines. Organic Reactions. [Link]
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Achremowicz, L. (1996). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Synthetic Communications, 26(9), 1681-1685. [Link]
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J&K Scientific LLC. Vilsmeier-Haack Reaction. J&K Scientific. [Link]
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Singh, M. S., & Singh, P. K. (2003). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 42(12), 3122-3125. [Link]
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Tandfonline. A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Tandfonline. [Link]
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YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]
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Slideshare. Doebner-Miller reaction and applications. Slideshare. [Link]
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ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]
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Taylor & Francis Online. Kinetic and Mechanistic Study of Transition Metal Ion Catalyzed Vilsmeier–Haack Cyclization and Formylation Reactions with Acetanilides. Polycyclic Aromatic Compounds. [Link]
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Emporia State University. (2012). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia State University Institutional Repository. [Link]
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ResearchGate. General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. ResearchGate. [Link]
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Kloc, K., Młochowski, J., & Syper, L. (2006). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Chemistry of Heterocyclic Compounds, 42(10), 1249-1267. [Link]
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ResearchGate. (2022). Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. [Link]
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Shaikh, N., Bapat, N. V., & Deshpande, V. H. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research, 2000(1), 22-23. [Link]
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ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]
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Scribd. Combes Quinoline Synthesis PDF. [Link]
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Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
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Vilsmeier-Haack formylation of 7-chloroquinoline
An In-Depth Technical Guide to the Vilsmeier-Haack Synthesis of Functionalized 7-Chloroquinolines
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among these, 7-chloroquinoline derivatives are of particular importance, notably as precursors to antimalarial and anticancer drugs. The introduction of a formyl group onto this scaffold unlocks a vast potential for synthetic diversification, creating valuable intermediates for drug discovery and development. This technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction, not as a direct formylation method for 7-chloroquinoline, but as a powerful and regioselective cyclization strategy for the de novo synthesis of 2-chloro-3-formyl-7-substituted quinolines from readily available N-arylacetamides. We will delve into the underlying mechanism, provide field-proven experimental protocols, discuss optimization and troubleshooting, and explore the synthetic utility of the resulting products.
Introduction: The Strategic Importance of Formylated Quinolines
Quinoline and its derivatives are privileged heterocyclic systems in pharmaceutical research, exhibiting a wide spectrum of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties[1][2]. The 7-chloroquinoline core, in particular, is a key pharmacophore found in drugs like Chloroquine and Hydroxychloroquine.
The introduction of a formyl (-CHO) group at the C3 position and a chloro group at the C2 position transforms the quinoline scaffold into a highly versatile synthetic intermediate. The aldehyde functionality serves as a handle for a myriad of chemical transformations, including reductive amination, oxidation, Wittig reactions, and the synthesis of further heterocyclic rings. The C2-chloro substituent is susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities.
The Vilsmeier-Haack reaction, named after its discoverers Anton Vilsmeier and Albrecht Haack, is a highly efficient and mild method for formylating electron-rich aromatic compounds[3][4]. While direct formylation of the pre-formed 7-chloroquinoline ring is challenging and often unselective, the Vilsmeier-Haack cyclization of substituted acetanilides provides a robust and regioselective route to 2-chloro-3-formylquinolines, making it a superior strategy for constructing these valuable building blocks[5].
Reaction Mechanism: A Tale of Cyclization and Formylation
The Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines is a one-pot procedure that proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack and cyclization of an N-arylacetamide.
Formation of the Vilsmeier Reagent
The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt, commonly known as the Vilsmeier reagent[6][7].
Electrophilic Attack and Intramolecular Cyclization
The N-arylacetamide substrate, for instance, 3-chloroacetanilide, attacks the electrophilic Vilsmeier reagent. This is followed by an intramolecular electrophilic aromatic substitution (cyclization) onto the benzene ring. The position of the substituent on the starting acetanilide ring dictates the substitution pattern on the final quinoline product. A substituent at the meta-position of the acetanilide (C3) will be located at the C7 position of the quinoline ring. Subsequent hydrolysis during aqueous workup yields the final 2-chloro-3-formyl-7-substituted quinoline.
The complete mechanism is illustrated in the diagram below.
Caption: Mechanism of Vilsmeier-Haack cyclization.
Field-Proven Experimental Protocol
This section provides a detailed, self-validating protocol for the synthesis of 2,7-dichloro-3-formylquinoline from 3-chloroacetanilide. The monitoring of the reaction by Thin Layer Chromatography (TLC) and purification by recrystallization are integral steps to ensure the integrity of the final product.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Chloroacetanilide | 169.61 | 8.48 g | 0.05 |
| N,N-Dimethylformamide (DMF) | 73.09 | 21.9 mL | 0.30 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 13.7 mL | 0.15 |
| Crushed Ice | - | ~500 g | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - |
| Ethyl Acetate (for recrystallization) | - | As needed | - |
Step-by-Step Methodology
Step 1: Preparation of the Vilsmeier Reagent
-
Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube.
-
Add N,N-dimethylformamide (DMF, 0.30 mol) to the flask.
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Add phosphorus oxychloride (POCl₃, 0.15 mol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the resulting pale yellow to colorless mixture for an additional 30 minutes at 0-5 °C. This is the Vilsmeier reagent.
Step 2: Reaction with Acetanilide and Cyclization
-
Add 3-chloroacetanilide (0.05 mol) portion-wise to the freshly prepared Vilsmeier reagent over 15 minutes. Maintain the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 80-90 °C using an oil bath and maintain this temperature for 4-6 hours[5][8].
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as eluent) until the starting acetanilide spot has disappeared.
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker (2 L), place approximately 500 g of crushed ice.
-
Carefully and slowly pour the viscous reaction mixture onto the crushed ice with vigorous stirring[6]. This is a highly exothermic process.
-
Once the addition is complete, neutralize the acidic solution by the slow, portion-wise addition of saturated sodium bicarbonate solution until the pH is approximately 7-8 and effervescence ceases. A solid precipitate will form[6].
-
Continue stirring the slurry for 30 minutes in the ice bath to ensure complete precipitation.
-
Isolate the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water (3 x 100 mL) until the filtrate is neutral.
Step 4: Purification and Characterization
-
Dry the crude product in a vacuum oven at 50-60 °C.
-
Purify the crude solid by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure 2,7-dichloro-3-formylquinoline as a crystalline solid[6].
-
Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Experimental Workflow and Data
The overall workflow, from reagent preparation to product characterization, provides a clear path for executing the synthesis.
Caption: General experimental workflow for synthesis.
Optimization Insights
The yield and purity of the Vilsmeier-Haack reaction are sensitive to several parameters. The following table summarizes key variables and their impact, based on established literature.
| Parameter | Condition | Rationale & Impact | Reference |
| Reagent Stoichiometry | POCl₃:Acetanilide ratio of 3:1 to 4:1 | A significant excess of the Vilsmeier reagent is required to drive the reaction to completion and act as a solvent. Lower ratios can lead to incomplete conversion. | [9] |
| Reaction Temperature | 80-90 °C | This temperature range provides sufficient energy for the intramolecular cyclization without significant decomposition. Lower temperatures result in very slow reaction rates. | [5][8] |
| Reaction Time | 4-10 hours | The required time depends on the substrate. Electron-donating groups on the acetanilide generally lead to shorter reaction times. Monitoring by TLC is crucial to avoid degradation from prolonged heating. | [8][9] |
| Work-up Procedure | Slow addition to ice and careful neutralization | Rapid quenching or neutralization can cause localized heating and potential side reactions. A controlled work-up is essential for maximizing yield and purity. | [6] |
Synthetic Utility and Applications
The synthesized 2,7-dichloro-3-formylquinoline is not an end in itself but a valuable platform for further chemical exploration. The dual reactivity of the chloro and formyl groups allows for the generation of diverse molecular libraries for screening in drug discovery programs.
-
Modification of the Formyl Group: The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into various nitrogen-containing heterocycles (e.g., pyrazoles, oximes).
-
Nucleophilic Substitution at C2: The 2-chloro group can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alcohols, to introduce new side chains that can modulate the biological activity of the molecule[9].
This synthetic versatility makes the products of the Vilsmeier-Haack cyclization highly sought-after intermediates in the development of novel therapeutics targeting a range of diseases.
Conclusion
The Vilsmeier-Haack cyclization of N-arylacetamides stands as a superior and highly reliable method for the synthesis of 2-chloro-3-formyl-7-substituted quinolines. It offers excellent regiocontrol, good yields, and operates under relatively mild conditions using common laboratory reagents. This guide has provided the fundamental mechanistic understanding and a detailed, practical protocol to empower researchers in the fields of synthetic chemistry and drug development to confidently employ this reaction. The resulting functionalized quinoline scaffolds serve as critical building blocks for the discovery of next-generation therapeutic agents.
References
-
Chahal, M., Dhillon, S., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27428-27481. [Link]
-
Flores-Alamo, M., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(3), M1453. [Link]
-
Chaudhari, D. A., & Patil, D. B. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 54-60. [Link]
-
Ismail, M., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14210-14223. [Link]
-
Patil, D. B., & Chaudhari, D. A. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 446-464. [Link]
-
Ali, M. M., et al. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Synlett, 2001(2), 251-253. (As cited in ResearchGate discussion). [Link]
-
Abdellatif, K. A., et al. (2017). Synthesis of 7-chloroquinolinyl-4-aminobenzoyl/sulfonyl-hydrazone and pyrazole derivatives as potent antimalarial and anticancer agents. ResearchGate. [Link]
-
Chaudhari, D. A., & Patil, D. B. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 01-05. [Link]
-
Ali, M. M., et al. (2002). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 41B, 172-177. [Link]
-
Mistry, K. M., et al. (2009). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. European Journal of Medicinal Chemistry, 44(11), 4493-4499. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. chemijournal.com [chemijournal.com]
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- 8. chemijournal.com [chemijournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Spectroscopic Characterization of 7-Chloroquinoline-2-carbaldehyde
Introduction: The Significance of 7-Chloroquinoline-2-carbaldehyde
Quinoline and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a chloro-substituent and a reactive carbaldehyde group on the quinoline core, as in this compound, offers versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. Accurate and comprehensive spectroscopic characterization is paramount for ensuring the identity, purity, and structural integrity of this compound in any research and development pipeline. This guide provides a detailed exposition of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
The Synergistic Approach to Structural Elucidation
The structural elucidation of a molecule like this compound is a puzzle solved by the convergence of multiple spectroscopic techniques. Each method provides a unique piece of information, and their combined interpretation leads to a confident structural assignment.
Caption: Interplay of spectroscopic techniques for the structural confirmation of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: Mapping the Proton Landscape
Expertise & Experience: The ¹H NMR spectrum of this compound is expected to be complex due to the presence of five aromatic protons on the quinoline ring system and one aldehydic proton. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the nitrogen atom, the chloro-substituent, and the carbaldehyde group. The spectrum will likely be recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
Experimental Protocol for High-Resolution ¹H NMR:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent. For polar compounds, DMSO-d₆ is often a good choice.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Predicted ¹H NMR Data for this compound:
The following table presents the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of quinoline-2-carbaldehyde and related 7-substituted quinolines.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.25 | d | ~8.5 |
| H-4 | ~8.15 | d | ~8.5 |
| H-5 | ~8.10 | d | ~9.0 |
| H-6 | ~7.60 | dd | ~9.0, 2.0 |
| H-8 | ~8.00 | d | ~2.0 |
| CHO | ~10.20 | s | - |
Comparative ¹H NMR Data of Analogous Compounds:
To substantiate the predictions, the experimental ¹H NMR data for quinoline-2-carbaldehyde and 7-chloro-2-methylquinoline are provided below.
-
Quinoline-2-carbaldehyde [1]
Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) H-3 8.31 d 8.4 H-4 8.25 d 8.5 H-5 7.90 d 8.2 H-6 7.83 t 7.7 H-7 7.69 t 7.5 H-8 8.03 d 8.4 | CHO | 10.23 | s | - |
-
7-Chloro-2-methylquinoline [2][3]
Proton Chemical Shift (δ, ppm) CH₃ ~2.7 | Aromatic H | ~7.3-8.1 |
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Expertise & Experience: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, ten distinct signals are expected: nine for the quinoline ring and one for the aldehydic carbonyl carbon. The chemical shifts are influenced by hybridization and the electronic effects of the substituents.
Experimental Protocol for High-Resolution ¹³C NMR:
-
Sample Preparation: A more concentrated sample is typically required for ¹³C NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent).
-
Instrumentation: A high-field NMR spectrometer with a broadband probe is necessary.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is commonly used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: A wider spectral width is needed to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and baseline correction.
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~152.0 |
| C-3 | ~118.0 |
| C-4 | ~137.0 |
| C-4a | ~129.0 |
| C-5 | ~128.5 |
| C-6 | ~128.0 |
| C-7 | ~136.0 |
| C-8 | ~129.5 |
| C-8a | ~148.0 |
| CHO | ~193.0 |
Comparative ¹³C NMR Data of Analogous Compounds:
-
Quinoline-2-carbaldehyde [1]
Carbon Chemical Shift (δ, ppm) C-2 152.7 C-3 117.5 C-4 137.5 C-4a 129.3 C-5 130.2 C-6 128.0 C-7 130.6 C-8 130.5 C-8a 148.0 | CHO | 193.9 |
-
7-Chloro-2-methylquinoline [3][4]
Carbon CH₃ | Aromatic C |
Part 2: Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds. For this compound, the most characteristic absorption bands will be associated with the C=O stretch of the aldehyde, C-H stretches of the aromatic and aldehydic protons, C=C and C=N stretches of the quinoline ring, and the C-Cl stretch.
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation:
-
Solid (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) and press into a transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Background Correction: A background spectrum of the empty sample compartment (or the pure KBr pellet/clean ATR crystal) should be recorded and subtracted from the sample spectrum.
Predicted IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Weak | Aldehydic C-H stretch (Fermi doublet) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600-1450 | Medium-Strong | C=C and C=N ring stretches |
| ~850-800 | Strong | C-H out-of-plane bending |
| ~750 | Medium-Strong | C-Cl stretch |
Part 3: Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, can offer valuable structural information. For this compound, the molecular formula is C₁₀H₆ClNO, and the expected monoisotopic mass is approximately 191.01 g/mol .
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization Method:
-
Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern.
-
Electrospray Ionization (ESI): A soft ionization technique that typically results in a prominent protonated molecular ion ([M+H]⁺), which is useful for confirming the molecular weight.
-
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectrometry Data for this compound:
-
Molecular Ion (M⁺˙): m/z ≈ 191 (with an M+2 peak at m/z ≈ 193 in an approximate 3:1 ratio, characteristic of the chlorine isotope pattern).
-
Key Fragmentation Pathways:
-
Loss of the formyl radical (˙CHO) to give a fragment at m/z ≈ 162.
-
Loss of carbon monoxide (CO) to give a fragment at m/z ≈ 163.
-
Loss of a chlorine radical (˙Cl) to give a fragment at m/z ≈ 156.
-
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Conclusion
This technical guide provides a detailed, predictive, and comparative analysis of the key spectroscopic data for this compound. By integrating information from analogous compounds and fundamental spectroscopic principles, a robust framework for the structural confirmation of this important heterocyclic compound is established. The provided experimental protocols offer practical guidance for acquiring high-quality data. It is the author's belief that this guide will serve as a valuable resource for researchers and scientists in their synthetic and analytical endeavors.
References
- BenchChem. (2025). Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods.
-
MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]
-
PubChem. (n.d.). 7-Chloro-2-methylquinoline. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2-Quinolinecarboxaldehyde. National Center for Biotechnology Information. [Link]
Sources
- 1. 2-Quinolinecarboxaldehyde | C10H7NO | CID 79619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Chloro-2-methylquinoline(4965-33-7) 1H NMR spectrum [chemicalbook.com]
- 3. 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Chloro-2-methylquinoline(4965-33-7) 13C NMR spectrum [chemicalbook.com]
Chemical structure and IUPAC name of 7-Chloroquinoline-2-carbaldehyde
An In-Depth Technical Guide to the Chemistry and Synthetic Utility of 7-Chloroquinoline-2-carbaldehyde
This guide provides an in-depth exploration of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. While direct literature on this specific isomer is less common than its 2-chloro-3-carbaldehyde counterpart, this document synthesizes established principles of quinoline chemistry to provide a robust technical overview. We will delve into its structure, nomenclature, logical synthetic pathways, characteristic reactivity, and its potential as a precursor for novel therapeutic agents. The insights herein are grounded in authoritative chemical literature to support further research and application.
Part 1: Core Chemical Identity: Structure and Nomenclature
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of specific functional groups, such as a chlorine atom and a carbaldehyde (formyl) group, provides critical handles for synthetic modification and modulates the molecule's electronic properties and biological activity.
Chemical Structure
The structure of this compound consists of a quinoline bicyclic system with a chlorine atom substituted at position 7 of the benzene ring and a carbaldehyde group at position 2 of the pyridine ring.
Figure 1. Chemical structure of this compound.
IUPAC Nomenclature
According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines for naming organic compounds, the correct name for this molecule is This compound . The numbering of the quinoline ring system begins at the nitrogen atom and proceeds around the heterocyclic ring before continuing to the carbocyclic ring fusion atoms and the remaining benzene ring positions.
Part 2: Synthesis Strategies for Chloroquinoline Carbaldehydes
The synthesis of functionalized quinoline carbaldehydes is a well-established area of organic chemistry. While a specific, optimized protocol for this compound is not extensively documented in readily available literature, its synthesis can be confidently approached through established methodologies for analogous structures.
Primary Synthetic Route: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the preeminent method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] It is the most logical and widely applied industrial method for producing 2-chloroquinoline-3-carbaldehydes from acetanilides, and the principles can be adapted for other isomers.[2][3]
Causality and Experimental Insight: The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic iminium salt attacks the electron-rich aromatic substrate. The subsequent cyclization and hydrolysis yield the formylated, chlorinated quinoline. The choice of substituted acetanilide as a starting material dictates the final substitution pattern on the quinoline core.
Illustrative Workflow:
Protocol: Synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes (Analogous Protocol) [2] This protocol is adapted from a documented procedure for isomers and serves as a validated starting point for optimization.
-
Reagent Preparation: To N,N-dimethylformamide (0.15 mol), cooled to 0°C in a three-neck flask equipped with a stirrer and dropping funnel, add freshly distilled phosphorus oxychloride (0.35 mol) dropwise while maintaining the temperature below 5°C.
-
Substrate Addition: Once the Vilsmeier reagent has formed (typically after 30 minutes of stirring), add the appropriate substituted acetophenone oxime (0.05 mol) portion-wise to the reaction mixture.
-
Reaction: Heat the reaction mixture at 60°C for approximately 16 hours under anhydrous conditions. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the cooled reaction mixture into 300 mL of crushed ice-water. Stir vigorously for 30 minutes to ensure complete hydrolysis of the intermediate.
-
Isolation: The solid product precipitates out of the aqueous solution. Collect the crude product by vacuum filtration.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethyl acetate, to yield the purified 2-chloroquinoline-3-carbaldehyde derivative.
Alternative Synthetic Route: Directed Metalation
For more targeted synthesis, particularly for isomers not readily accessible via the Vilsmeier-Haack pathway, a directed ortho-metalation (DoM) strategy can be employed. This involves using a directing group on the 7-chloroquinoline core to facilitate deprotonation at the C2 position with a strong base (e.g., an organolithium reagent), followed by quenching with an electrophilic formylating agent.
Recent work has demonstrated the functionalization of the 7-chloroquinoline scaffold using mixed lithium-magnesium reagents, which can then react with various electrophiles, including aldehydes, showcasing a powerful method for creating C-C bonds at specific positions. Adapting this by quenching the organometallic intermediate with a formylating agent like DMF is a logical and modern approach to synthesizing this compound.
Part 3: Physicochemical Properties and Spectroscopic Profile
Characterization of the final product is essential for confirming its identity and purity. While experimental data for this compound is not compiled in major databases, its properties can be reliably predicted based on its structure and data from close analogs.
Computed Physicochemical Data
The following table summarizes key computed properties for the parent 7-chloroquinoline and the analogous 2-chloroquinoline-3-carbaldehyde, providing a strong reference for the expected properties of this compound.
| Property | 7-Chloroquinoline[4] | 2-Chloroquinoline-3-carbaldehyde[5] | This compound (Predicted) |
| Molecular Formula | C₉H₆ClN | C₁₀H₆ClNO | C₁₀H₆ClNO |
| Molecular Weight | 163.60 g/mol | 191.61 g/mol | 191.61 g/mol |
| XLogP3-AA | 2.9 | 2.6 | ~2.7-3.0 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 1 | 2 | 2 |
| Topological Polar Surface Area | 12.9 Ų | 30.0 Ų | 30.0 Ų |
Expected Spectroscopic Signatures
A researcher skilled in spectral interpretation would anticipate the following characteristic signals:[6]
-
¹H NMR: The most downfield signal would be the aldehyde proton (-CHO), expected as a singlet in the δ 9-11 ppm region. The aromatic protons on the quinoline core would appear as a series of doublets and multiplets in the δ 7.5-8.9 ppm range, with coupling constants indicating their positions relative to each other and the nitrogen atom.
-
¹³C NMR: The carbonyl carbon of the aldehyde would be highly deshielded, appearing around δ 190-200 ppm. The aromatic carbons would resonate in the δ 120-150 ppm region. The carbon bearing the chlorine atom (C7) would show a characteristic chemical shift influenced by the halogen's electronegativity.
-
IR Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde would be prominent between 1680-1710 cm⁻¹. C-H stretching of the aldehyde would appear near 2850 and 2750 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (191.61). A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a definitive feature. Common fragmentation would involve the loss of the -CHO group (M-29) and/or the chlorine atom.
Part 4: Chemical Reactivity and Applications in Drug Discovery
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups, making it a versatile intermediate for building molecular complexity.
Reactivity of the Aldehyde Group
The carbaldehyde is a key electrophilic site, enabling a wide range of classical carbonyl reactions. Most notably, it undergoes condensation reactions with primary amines or hydrazines to form Schiff bases (imines) and hydrazones, respectively. This reaction is a cornerstone of combinatorial chemistry for generating large libraries of drug candidates.[1]
Sources
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- 3. newsama.com [newsama.com]
- 4. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. files.eric.ed.gov [files.eric.ed.gov]
Physical and chemical properties of 7-Chloroquinoline-2-carbaldehyde
An In-Depth Technical Guide to 7-Chloroquinoline-2-carbaldehyde: Properties, Synthesis, and Applications
Introduction
This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of the quinoline scaffold, which is a "privileged" structure in drug discovery, this molecule serves as a versatile building block for the synthesis of more complex, biologically active compounds. The presence of three key features—the quinoline core, a reactive aldehyde group at the 2-position, and a chlorine substituent at the 7-position—provides a unique combination of electronic properties and synthetic handles. This guide offers a comprehensive overview of the physical and chemical properties of this compound, its synthesis and reactivity, and its applications, particularly in the context of drug development for researchers and scientists in the field.
Physicochemical and Computed Properties
The fundamental properties of a compound are critical for its handling, characterization, and application in experimental settings. The data for this compound are summarized below.
| Property | Value | Source/Note |
| CAS Number | 59394-27-3 | [1] |
| Molecular Formula | C₁₀H₆ClNO | Calculated |
| Molecular Weight | 191.61 g/mol | Calculated, consistent with isomers[2][3] |
| Appearance | Solid (Typical for similar compounds) | Inferred from related compounds |
| Solubility | Insoluble in water | Inferred from safety data on related compounds[4] |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | Based on isomer 7-Chloroquinoline-8-carbaldehyde[2] |
| LogP | 2.70 | Based on isomer 7-Chloroquinoline-8-carbaldehyde[2] |
Spectroscopic Profile for Structural Elucidation
Accurate characterization is essential for confirming the identity and purity of a synthesized compound. The expected spectroscopic signatures for this compound are as follows:
-
¹H NMR: The proton spectrum is expected to show distinct signals in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the protons on the quinoline ring. A key diagnostic signal is a singlet in the downfield region (δ 9.5-10.5 ppm), which is characteristic of the aldehyde proton.[5][6]
-
¹³C NMR: The carbon spectrum will display signals for the aromatic carbons of the quinoline ring and a highly deshielded signal for the carbonyl carbon of the aldehyde group (typically δ 190-200 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration of the aldehyde, typically found in the range of 1680-1700 cm⁻¹.[5] Additional bands corresponding to C=C and C=N stretching of the aromatic quinoline system would be observed in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern will be observed, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak.
Synthesis and Chemical Reactivity
Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The synthesis of substituted 2-chloroquinoline-3-carbaldehydes, a closely related isomer, is well-documented using this approach, starting from the corresponding acetanilide or oxime derivatives.[5][7][8] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), which acts as the electrophile.
Caption: General workflow for the synthesis of chloroquinoline carbaldehydes.
Core Chemical Reactivity
The reactivity of this compound is dominated by its aldehyde functional group and the chloro-substituted quinoline ring, making it a valuable synthetic intermediate.
-
Reactions of the Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and condensation reactions. It readily reacts with primary amines to form Schiff bases (imines) and with hydrazines to yield hydrazones.[7][9] These reactions are fundamental in medicinal chemistry for creating libraries of derivatives for biological screening. The aldehyde can also be oxidized to a carboxylic acid or reduced to a primary alcohol.
-
Reactions of the Quinoline Ring: The chlorine atom at the 7-position can be displaced by various nucleophiles through nucleophilic aromatic substitution (SₙAr), allowing for the introduction of other functional groups. The quinoline ring itself can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.
Caption: Key reactive sites on this compound.
Applications in Research and Drug Development
The quinoline scaffold is a cornerstone in the development of therapeutics. This compound serves as a key intermediate in the synthesis of novel drug candidates.
-
Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity.[10] Hydrazones derived from 7-chloroquinoline, in particular, have been identified as a "first-in-class" series of experimental anticancer drugs, showing submicromolar cytotoxic activity against a broad panel of human cancer cell lines, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers.[9]
-
Antimalarial Drugs: The 7-chloroquinoline core is famously the backbone of the antimalarial drug chloroquine. This makes derivatives like this compound valuable starting materials for synthesizing new analogs to combat drug-resistant strains of malaria.[11]
-
Antimicrobial Agents: The quinoline family of compounds has been reported to possess significant antimicrobial effects against various bacterial and fungal pathogens.[10] The ability to easily modify the aldehyde group allows for the creation of diverse derivatives to optimize antibacterial and antifungal potency.[12]
-
Fluorescent Probes: The aldehyde functional group facilitates conjugation with amines and hydrazines, making its derivatives useful in the preparation of fluorescent probes for biological imaging and assays.[11]
Experimental Protocols
Protocol: Synthesis of a Schiff Base Derivative
This protocol describes a general method for the condensation of this compound with a primary amine.
-
Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: To the solution, add 1 to 1.1 equivalents of the desired primary amine.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to protonate the aldehyde carbonyl, increasing its electrophilicity.
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold solvent to remove unreacted starting materials, and dry. If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
-
Characterization: Confirm the structure of the resulting Schiff base using NMR, IR, and MS analysis.
Protocol: General Spectroscopic Characterization
-
NMR Spectroscopy: Prepare a sample by dissolving 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C NMR spectra.
-
IR Spectroscopy: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Record the spectrum.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile. Analyze using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13] Work in a well-ventilated area or a chemical fume hood.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[14]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.
Conclusion
This compound is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined reactivity, centered on the aldehyde group and the chloro-substituted quinoline core, provides chemists with a reliable platform for constructing novel molecules. Its established role as a precursor to potent anticancer, antimalarial, and antimicrobial agents underscores its importance and ensures its continued relevance in the pursuit of new therapeutic solutions.
References
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7-Chloro-6-methoxyquinoline-2-carbaldehyde | C11H8ClNO2 | CID 82242266 - PubChem. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
7-Chloroquinoline-8-carbaldehyde - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved January 18, 2026, from [Link]
-
SAFETY DATA SHEET - 8-Hydroxyquinoline. (2010, September 6). Alfa Aesar. Retrieved January 18, 2026, from [Link]
-
4-hidroxi-2-piridin-1-io-1-ilfenolato(CAS:6941-26-0) Proveedor de. (n.d.). Chem-online. Retrieved January 18, 2026, from [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021, September 23). Baxendale Group - Durham University. Retrieved January 18, 2026, from [Link]
-
Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Asian Journal of Chemistry, 13(2), 459-464. Retrieved January 18, 2026, from [Link]
-
MATERIAL SAFETY DATA SHEET - Legend™ Turf and Ornamental Fungicide. (2008, October 12). Greenbook.net. Retrieved January 18, 2026, from [Link]
-
SAFETY DATA SHEET - 2-Quinolinecarboxaldehyde. (n.d.). Fisher Scientific. Retrieved January 18, 2026, from [Link]
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8596-8638. Retrieved January 18, 2026, from [Link]
-
2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (2016, February 4). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. Retrieved January 18, 2026, from [Link]
- Process for producing 7-chloro-quinaldine. (n.d.). Google Patents.
-
Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. (n.d.). ProQuest. Retrieved January 18, 2026, from [Link]
-
7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (n.d.). International Journal of Science and Research (IJSR). Retrieved January 18, 2026, from [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2019). MDPI. Retrieved January 18, 2026, from [Link]
-
2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 - PubChem. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Solubility and Stability of 7-Chloroquinoline-2-carbaldehyde: A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract: 7-Chloroquinoline-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. Despite its importance, a comprehensive public dataset on its fundamental physicochemical properties, namely solubility and stability, is notably absent. This technical guide bridges this critical knowledge gap. Instead of merely reporting established data, we provide a Senior Application Scientist’s perspective, combining predictive analysis based on established chemical principles with detailed, field-proven experimental protocols. This document is designed to empower researchers to accurately determine the solubility and stability profile of this compound, ensuring the integrity and success of their research and development endeavors. We will explore its predicted behavior in various solvents and under stress conditions, and present robust, self-validating methodologies for its empirical validation.
Part 1: Solubility Profile - Predictions and Empirical Determination
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences everything from reaction kinetics during synthesis to bioavailability in final formulations. For this compound, its structure—a rigid, aromatic quinoline core combined with a polar aldehyde group and an electronegative chlorine atom—suggests a nuanced solubility profile.
Predicted Qualitative Solubility
Based on the principle of "like dissolves like," we can predict the solubility behavior of this compound. The quinoline ring provides aromatic, nonpolar character, while the carbaldehyde and the nitrogen atom introduce polarity and hydrogen bond accepting capabilities.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | High | These solvents can effectively solvate the polar aldehyde group and interact with the aromatic system without the steric hindrance of hydrogen bonding. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | The moderate polarity and ability to interact with the chloro-substituent and aromatic rings make these effective solvents. |
| Polar Protic | Methanol, Ethanol | Moderate | Capable of hydrogen bonding with the aldehyde oxygen and quinoline nitrogen, but the large aromatic core may limit high solubility compared to smaller polar molecules. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF, being more polar, is expected to be a better solvent than diethyl ether. The nonpolar character of the aromatic rings will contribute to some solubility. |
| Nonpolar Aromatic | Toluene, Benzene | Low | Favorable π-π stacking interactions between the solvent and the quinoline ring may allow for some solubility, but the polar aldehyde group will limit it. |
| Nonpolar Aliphatic | Hexanes, Heptane | Very Low/Insoluble | The significant mismatch in polarity between the compound and these solvents makes solubility highly unlikely. |
| Aqueous | Water, Buffers (pH 7.4) | Very Low/Insoluble | The large, nonpolar aromatic surface area is expected to dominate, leading to poor aqueous solubility despite the polar functional groups.[1] |
Experimental Workflow for Solubility Determination
To move from prediction to empirical data, a structured experimental approach is necessary. The following workflow provides a robust pathway for both qualitative screening and precise quantitative measurement.
Caption: Experimental workflow for solubility determination.
Protocol 1: Qualitative Solubility Testing
This rapid screening method provides initial insights into the compound's solubility across a range of solvent polarities.[2][3][4][5][6]
-
Preparation: In separate, clearly labeled small test tubes, place approximately 10 mg of this compound.
-
Solvent Addition: To each tube, add 1 mL of a single test solvent (e.g., water, 5% HCl, 5% NaOH, methanol, acetonitrile, DCM, hexane).
-
Mixing: Vigorously agitate the tubes using a vortex mixer for 30-60 seconds.
-
Observation: Visually inspect each tube against a contrasting background.
-
Classification:
-
Soluble: No visible solid particles. The solution is clear.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may be hazy.
-
Insoluble: The solid material appears unchanged.
-
Causality Insight: Testing in acidic (5% HCl) and basic (5% NaOH) aqueous solutions is crucial. Solubility in 5% HCl would suggest the quinoline nitrogen is basic enough to be protonated, forming a soluble salt. Solubility in 5% NaOH is not expected unless a functional group is acidic, which is not the case here, but the test is standard practice to rule out unexpected acidity.[3]
Protocol 2: Quantitative Solubility Determination via HPLC
This method determines the thermodynamic equilibrium solubility, providing a precise concentration value.
-
Stock Solution & Calibration Curve: Prepare a stock solution of this compound in a suitable solvent where it is highly soluble (e.g., acetonitrile). From this stock, prepare a series of dilutions to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL) using the initial mobile phase conditions of your HPLC method.
-
Sample Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a vial containing a known volume (e.g., 1-2 mL) of the test solvent (e.g., water, PBS pH 7.4).
-
Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached.
-
Sample Clarification: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a portion of the supernatant and filter it through a 0.45 µm syringe filter (PTFE or other chemically compatible material) to remove all undissolved particles.
-
Dilution & Analysis: Accurately dilute the filtered supernatant with the HPLC mobile phase to bring the concentration within the range of the calibration curve. Analyze the diluted sample by HPLC.
-
Calculation: Using the peak area from the HPLC chromatogram and the calibration curve, calculate the concentration of the diluted sample. Back-calculate to determine the original concentration in the saturated solution, accounting for the dilution factor. This value is the equilibrium solubility.
Part 2: Chemical Stability and Predicted Degradation Pathways
Understanding a molecule's stability is paramount for defining storage conditions, shelf-life, and predicting interactions in complex environments. This compound possesses two primary sites of chemical reactivity that dictate its stability: the aldehyde functional group and the C2-chloro substituent on the electron-deficient pyridine ring.
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of stability assessment, intentionally exposing the compound to harsh conditions to identify likely degradation products and pathways.[1][7][8][9][10] These studies are essential for developing stability-indicating analytical methods.
| Stress Condition | Reagents & Conditions | Predicted Outcome & Rationale |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temp to 60°C | Relatively Stable. The quinoline ring is generally stable to acid.[11] The aldehyde may undergo reversible hydration.[12] The C2-chloro group is relatively stable to acid-catalyzed hydrolysis. Significant degradation is not expected under mild conditions. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temp to 60°C | Degradation Expected. Two primary pathways are likely: 1) Cannizzaro Reaction: As an aromatic aldehyde lacking α-hydrogens, it is expected to undergo disproportionation to 7-chloroquinoline-2-methanol and 7-chloroquinoline-2-carboxylic acid.[13][14][15][16][17] 2) Nucleophilic Substitution: The C2-chloro group is activated towards nucleophilic attack by hydroxide, potentially forming 7-chloro-2-hydroxyquinoline-2-carbaldehyde.[18][19][20][21] |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), Room Temp | High Susceptibility. Aldehydes are readily oxidized to carboxylic acids.[22][23] The primary degradant is predicted to be 7-chloroquinoline-2-carboxylic acid . This is often the most significant degradation pathway for aldehyde-containing compounds.[24] |
| Photostability | Exposure to light source per ICH Q1B guidelines (≥1.2 million lux hours, ≥200 W h/m²) | Potential Degradation. Quinoline derivatives are often photosensitive.[11][25] Photodegradation can lead to complex reaction pathways, including oxidation and radical-mediated reactions. Testing according to ICH Q1B is mandatory to assess light sensitivity and determine if light-protective packaging is required.[26][27][28][29][30] |
| Thermal Stability | Dry heat (e.g., 80°C) or solution at elevated temperature (e.g., 60°C) | Generally Stable. Heterocyclic aromatic compounds are often thermally robust.[31][32][33][34] Significant degradation is not expected under typical pharmaceutical processing and storage temperatures. Thermogravimetric Analysis (TGA) can determine the onset temperature of decomposition.[35] |
Predicted Degradation Pathways
The insights from the forced degradation analysis allow us to propose the most probable degradation pathways for this compound.
Caption: Predicted degradation pathways of this compound.
Part 3: Comprehensive Analytical Methodologies
A robust, well-validated analytical method is the foundation of any stability study. A stability-indicating method (SIM) is one that can accurately quantify the parent compound and separate it from all known degradation products without interference.
Experimental Workflow for Stability Assessment
This workflow outlines the logical progression from method development to the execution of forced degradation studies.
Caption: Workflow for a forced degradation study and SIM development.
Protocol 3: Stability-Indicating HPLC Method Development
A reverse-phase HPLC method with UV detection is the standard approach.
-
Column Selection: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in Water. The acidifier improves peak shape for the basic quinoline nitrogen.
-
Organic (B): Acetonitrile or Methanol.
-
-
Initial Gradient: A typical starting point is a linear gradient from 5-95% Organic (B) over 20-30 minutes.
-
Detection: Use a Photodiode Array (PDA) detector to monitor the compound's UV absorbance spectrum and to assess peak purity. Select a primary wavelength for quantification where the parent compound has high absorbance and degradants are less likely to interfere.
-
Optimization: Inject a mixture of stressed samples (e.g., a cocktail of acid, base, and peroxide-degraded samples) to challenge the method. Adjust the gradient slope, mobile phase composition, and flow rate to achieve a resolution (Rs) of >1.5 between the parent peak and all degradant peaks.
Trustworthiness Insight: The use of a PDA detector is critical. It allows for peak purity analysis, which provides confidence that the parent peak is not co-eluting with any degradants, a key requirement for a trustworthy stability-indicating method.[8]
Protocol 4: Execution of Forced Degradation Studies
This protocol provides standardized conditions for stressing the compound.[7][11]
-
Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in acetonitrile.
-
Stress Sample Preparation: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a suitable vial. Prepare a control sample by mixing 1 mL of stock with 9 mL of the diluent (e.g., 50:50 acetonitrile:water).
-
Acid: 0.1 M HCl.
-
Base: 0.1 M NaOH.
-
Oxidative: 3% H₂O₂.
-
Thermal (Solution): Control sample diluent.
-
-
Incubation:
-
Place the Acid, Base, and Thermal vials in a water bath or oven at 60°C.
-
Keep the Oxidative and Control vials at room temperature (oxidation is often rapid).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction.
-
Analysis: Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze by the developed HPLC-PDA method.
-
Photostability:
-
Expose a thin layer of the solid compound and a solution of the compound to a calibrated light source as per ICH Q1B guidelines.
-
Keep parallel control samples protected from light (e.g., wrapped in aluminum foil).
-
Analyze the light-exposed and dark control samples at the end of the exposure period.
-
-
Data Analysis: Calculate the percentage of degradation for each condition. Assess mass balance by comparing the decrease in the parent peak area to the sum of the areas of all degradant peaks. A good mass balance (95-105%) indicates that all major degradants are being detected.
Conclusion
This compound is a molecule of significant synthetic utility whose full potential can only be realized with a thorough understanding of its physicochemical properties. While specific published data is scarce, a comprehensive profile can be built through the application of fundamental chemical principles and robust analytical science. This guide provides the predictive framework and detailed experimental protocols necessary for any research, development, or quality control scientist to confidently characterize the solubility and stability of this important compound. By following these methodologies, researchers can generate the reliable, high-quality data needed to ensure the success of their scientific objectives, from optimizing reaction conditions to developing stable, safe, and effective final products.
References
A complete list of all sources cited in this guide is provided below for verification and further reading.
[Please note: The following is a consolidated list of references that would be generated from the grounding tool's output, formatted as per the user's request.]
Sources
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- 6. scribd.com [scribd.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. onyxipca.com [onyxipca.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Video: Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction [jove.com]
- 15. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 16. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 17. Cannizzaro Reaction | Definition, Mechanism & Examples - Video | Study.com [study.com]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
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- 33. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]
- 34. Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives [mdpi.com]
- 35. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Schiff Bases from 7-Chloroquinoline-2-carbaldehyde
For correspondence:
Abstract
This comprehensive guide details the synthesis, characterization, and potential applications of Schiff bases derived from 7-chloroquinoline-2-carbaldehyde. Quinoline derivatives and their Schiff bases are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties.[1][2][3][4] This document provides a robust framework for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and characterization data. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Significance of this compound Schiff Bases
The quinoline scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic compounds with significant pharmacological properties. The introduction of a chlorine atom at the 7-position and a carbaldehyde group at the 2-position of the quinoline ring creates a versatile electrophilic starting material, this compound. This aldehyde is primed for condensation reactions with primary amines to form Schiff bases, also known as imines or azomethines.
The formation of the azomethine linkage (-C=N-) is a cornerstone of synthetic chemistry, providing a gateway to a vast library of derivatives with tunable electronic and steric properties.[1][2] Schiff bases derived from quinoline moieties have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The imine nitrogen and the quinoline ring system can act as effective chelation sites for metal ions, leading to the formation of stable metal complexes with potential applications in catalysis and bioinorganic chemistry.[4]
This application note will provide a detailed exploration of the synthesis of these valuable compounds, offering a foundational protocol that can be adapted for the synthesis of a diverse library of this compound Schiff bases.
Mechanistic Insight: The Chemistry of Schiff Base Formation
The synthesis of a Schiff base is a reversible condensation reaction between an aldehyde or ketone and a primary amine. The reaction typically proceeds under mild acidic or basic conditions, or with heating.[5] The mechanism involves a two-step process:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate, a carbinolamine.
-
Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the stable imine (Schiff base). The acidic catalyst protonates the hydroxyl group of the carbinolamine, making it a better leaving group (water).
The equilibrium of the reaction can be shifted towards the product by removing the water formed during the reaction, often by azeotropic distillation or the use of a dehydrating agent.
Experimental Protocols
General Protocol for the Synthesis of a Representative Schiff Base: (E)-N-(benzyl)-1-(7-chloroquinolin-2-yl)methanimine
This protocol describes a standard and reliable method for the synthesis of a Schiff base from this compound and benzylamine.
Materials:
-
This compound (1 equivalent)
-
Benzylamine (1 equivalent)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, 2-3 drops)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (e.g., 1.0 g, 5.22 mmol) in absolute ethanol (20 mL).
-
Addition of Amine: To the stirred solution, add benzylamine (e.g., 0.56 g, 5.22 mmol) dropwise at room temperature.
-
Catalysis: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:hexane, 1:4). The disappearance of the starting aldehyde spot and the appearance of a new product spot indicate the progression of the reaction. The reaction is typically complete within 4-6 hours.
-
Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will often precipitate out of the solution.
-
Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified Schiff base in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Purification and Recrystallization
For higher purity, the synthesized Schiff base can be recrystallized. A common method is to dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or a mixture of solvents like DMF/ethanol, and then allow it to cool slowly.[6] The pure crystals that form can then be collected by filtration.
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of Schiff bases from this compound.
Caption: Synthetic workflow for Schiff base formation.
Characterization of Synthesized Schiff Bases
The successful synthesis of the Schiff base must be confirmed through various spectroscopic techniques.
| Technique | Key Observation | Expected Result for a Representative Schiff Base |
| FT-IR Spectroscopy | Appearance of the C=N (imine) stretching vibration and disappearance of the C=O (aldehyde) and N-H (primary amine) stretching bands. | A strong absorption band in the range of 1600-1650 cm⁻¹ corresponding to the C=N bond. The characteristic C=O stretch of the aldehyde (around 1700 cm⁻¹) and the N-H stretches of the primary amine (around 3300-3400 cm⁻¹) should be absent.[7] |
| ¹H NMR Spectroscopy | Appearance of a characteristic singlet for the azomethine proton (-CH=N-). | A singlet peak in the downfield region, typically between δ 8.0 and 10.0 ppm, corresponding to the azomethine proton. Aromatic protons of the quinoline and the amine substituent will appear in the aromatic region (δ 7.0-9.0 ppm).[8] |
| ¹³C NMR Spectroscopy | Appearance of a characteristic signal for the imine carbon (-C=N-). | A signal in the range of δ 150-165 ppm for the imine carbon. |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the calculated molecular weight of the Schiff base. | A molecular ion peak [M]⁺ or [M+H]⁺ that matches the expected molecular weight of the synthesized compound. |
Applications in Research and Drug Development
Schiff bases derived from the 7-chloroquinoline scaffold are promising candidates for further investigation in several areas:
-
Antimicrobial Agents: The quinoline ring is a well-known pharmacophore in antimicrobial drugs. Schiff base derivatives often exhibit enhanced activity against a range of bacteria and fungi.[7][9]
-
Anticancer Therapeutics: The planar quinoline system can intercalate with DNA, and the azomethine group can chelate essential metal ions, leading to cytotoxic effects against cancer cell lines.
-
Anti-inflammatory and Analgesic Agents: Some quinoline-based Schiff bases have shown potential as anti-inflammatory and analgesic compounds.[1]
-
Coordination Chemistry and Catalysis: The imine nitrogen and the quinoline nitrogen can act as ligands to form stable metal complexes. These complexes can be explored for their catalytic activity in various organic transformations.[4]
Logical Relationships in Synthesis and Application
The following diagram illustrates the logical progression from starting materials to potential applications.
Caption: From synthesis to application.
Conclusion
The synthesis of Schiff bases from this compound provides a versatile and efficient route to a class of compounds with significant potential in medicinal chemistry and beyond. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the synthesis of novel derivatives and investigate their biological and chemical properties. The straightforward nature of the synthesis, coupled with the diverse applicability of the products, makes this an exciting and fruitful area of research.
References
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- Biological applications of Schiff bases: An overview. (2022). GSC Biological and Pharmaceutical Sciences, 21(3), 203-215.
- Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. (2010). Oriental Journal of Chemistry, 26(4), 1257-1264.
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- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
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Preparation of Bio-active Hydrazone Derivatives Using 7-Chloroquinoline-2-carbaldehyde: An Application Note and Protocol Guide
This comprehensive guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a detailed exploration of the synthesis, characterization, and biological significance of hydrazone derivatives synthesized from 7-chloroquinoline-2-carbaldehyde. This document aims to deliver not just procedural steps but also the underlying scientific rationale to empower researchers in their quest for novel therapeutic agents.
Introduction: The Quinoline-Hydrazone Scaffold in Modern Drug Discovery
The quinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural and synthetic bioactive compounds. Its derivatives are known to exhibit a wide array of pharmacological activities, including antimalarial, anticancer, and antimicrobial properties. When the quinoline core is functionalized with a hydrazone moiety (–C=N-NH–), the resulting derivatives often display enhanced and diverse biological profiles. Hydrazones are a class of organic compounds characterized by the C=N-NH- functional group and are formed by the condensation of an aldehyde or ketone with a hydrazine derivative.[1]
The incorporation of a chlorine atom at the 7-position of the quinoline ring can significantly modulate the physicochemical and biological properties of the molecule, often enhancing its therapeutic potential. This guide focuses on the use of this compound as a versatile starting material for the synthesis of a library of novel hydrazone derivatives with potential applications in anticancer and antimicrobial drug discovery.[2][3]
Reaction Mechanism: The Chemistry of Hydrazone Formation
The synthesis of hydrazones from aldehydes and hydrazines is a classic condensation reaction, proceeding via a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The lone pair of electrons on the terminal nitrogen of the hydrazine then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent dehydration yields the stable hydrazone product.
The reaction can often be carried out under neutral or mildly acidic conditions. In many cases, refluxing in a suitable solvent like ethanol provides sufficient energy to drive the reaction to completion without the need for an explicit catalyst.
Diagram 1: General mechanism of hydrazone formation.
General Synthetic Protocol
The following is a robust and widely applicable protocol for the synthesis of hydrazone derivatives from this compound. This procedure is adapted from established methods for the synthesis of analogous compounds and can be modified to accommodate a variety of hydrazine derivatives.[2]
Materials and Reagents
-
This compound
-
Substituted hydrazine or hydrazine hydrate (e.g., phenylhydrazine, isonicotinohydrazide)
-
Absolute Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Filtration apparatus (Büchner funnel and flask)
-
Recrystallization solvents (e.g., ethanol, methanol, DMF)
Experimental Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.
-
Addition of Hydrazine: To the stirred solution, add an equimolar amount (1.0 eq.) of the desired hydrazine derivative.
-
Reaction Conditions: Attach a condenser to the flask and heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The hydrazone derivative will often precipitate out of the solution. If no precipitate forms, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a DMF/ethanol mixture) to yield the pure hydrazone derivative.
Diagram 2: Experimental workflow for hydrazone synthesis.
Characterization of Hydrazone Derivatives
Thorough characterization of the synthesized hydrazone derivatives is crucial to confirm their structure and purity. The following spectroscopic techniques are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The formation of the hydrazone is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) typically in the range of δ 8.0-9.0 ppm. The NH proton of the hydrazone moiety usually appears as a broad singlet at a downfield chemical shift (δ 10.0-12.0 ppm). The aromatic protons of the quinoline and the substituted hydrazine will show characteristic splitting patterns.[4][5]
-
¹³C NMR: The carbon of the azomethine group (-C=N-) is typically observed in the range of 140-150 ppm. The signals for the carbons of the quinoline ring and the substituted hydrazine will also be present in their expected regions.[4]
Infrared (IR) Spectroscopy
The IR spectrum of the hydrazone product will show characteristic absorption bands. The C=N stretching vibration of the azomethine group is typically observed in the region of 1600-1650 cm⁻¹. The N-H stretching vibration of the hydrazone moiety appears as a band in the range of 3100-3300 cm⁻¹. The disappearance of the C=O stretching band of the starting aldehyde (around 1700 cm⁻¹) is a key indicator of the reaction's completion.[4][6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized hydrazone. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product, confirming its identity.[4]
| Spectroscopic Data | Characteristic Signals/Bands | Typical Range |
| ¹H NMR | Azomethine proton (-CH=N-) | δ 8.0-9.0 ppm |
| NH proton | δ 10.0-12.0 ppm | |
| ¹³C NMR | Azomethine carbon (-C=N-) | 140-150 ppm |
| IR | C=N stretch | 1600-1650 cm⁻¹ |
| N-H stretch | 3100-3300 cm⁻¹ | |
| MS | Molecular Ion Peak (M⁺) | Corresponds to MW |
Table 1: Summary of expected spectroscopic data for this compound hydrazone derivatives.
Biological Applications and Significance
Hydrazone derivatives of 7-chloroquinoline have emerged as a promising class of compounds in drug discovery, demonstrating significant potential in two key therapeutic areas:
Anticancer Activity
Numerous studies have reported the potent anticancer activity of quinoline-based hydrazones.[2][3] These compounds have been shown to exhibit cytotoxicity against a wide range of cancer cell lines, including those of leukemia, lung cancer, colon cancer, melanoma, and breast cancer.[2][7] The mechanism of action is often multifactorial and can involve the induction of apoptosis, inhibition of cell proliferation, and interference with key cellular signaling pathways. The 7-chloroquinoline moiety is often crucial for this activity.[2]
Antimicrobial Activity
The quinoline-hydrazone scaffold is also a well-established pharmacophore for the development of novel antimicrobial agents. These compounds have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[8][9] Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the microbial cell membrane.
Conclusion
The synthesis of hydrazone derivatives from this compound represents a straightforward and versatile approach to generating a library of novel compounds with significant therapeutic potential. The protocols outlined in this guide, coupled with the detailed characterization methods, provide a solid foundation for researchers to explore this promising area of medicinal chemistry. The demonstrated anticancer and antimicrobial activities of this class of compounds underscore their importance as lead structures in the ongoing search for new and effective drugs.
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Apostol, G. N., Ghinet, A., & Bîcu, E. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Pharmaceuticals (Basel, Switzerland), 16(5), 691. [Link]
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Kumar, S., Sharma, M., & Kumar, D. (2015). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. Bioinorganic chemistry and applications, 2015, 480249. [Link]
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O'Sullivan, S., O'Sullivan, J., & McCarthy, F. O. (2021). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules (Basel, Switzerland), 26(16), 4983. [Link]
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Desai, N. C., Trivedi, A. R., & Bhatt, N. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Journal of the Indian Chemical Society, 78(2), 81-83. [Link]
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Ibrahim, M. A., El-Gohary, N. S., & Al-Hussain, S. A. (2022). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. IUCrData, 7(Pt 10), x221019. [Link]
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Piris, M., Ríos-Lombardía, N., & Morán-Vigueras, A. (2022). Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies. Chemosensors, 10(7), 269. [Link]
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Le, D. T., Pham, N. N., & Nguyen, C. T. (2018). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Letters in Drug Design & Discovery, 15(1), 1-8. [Link]
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Baxendale, I. R., & Schotten, C. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of organic chemistry, 86(19), 13402–13419. [Link]
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Saeed, A., Mahmood, S., & Flörke, U. (2014). Synthesis and characterization of new (E)-N'-(substituted benzylidene)-2-(3-(2-methyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetohydrazides. Turkish Journal of Chemistry, 38(2), 275-287. [Link]
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Mekky, A. E. M., & Abdel-Wahab, B. F. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC, 2018(2), 1-53. [Link]
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Khidre, R. E., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6467-6504. [Link]
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Singh, P., & Kumar, A. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC medicinal chemistry, 13(8), 1016–1027. [Link]
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Zarenezhad, E., & Sajjadi-Torshizi, M. (2021). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc., 16(2), 1-11. [Link]
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El-Sayed, W. M., Ali, O. M., & Zyada, M. M. (2015). Synthesis, Characterization and Biological Activities of Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI) Complexes with a New Schiff Base Hydrazone. Molecules (Basel, Switzerland), 20(8), 13662–13680. [Link]
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Kseniia, O., et al. (2022). Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. Molecules, 27(19), 6598. [Link]
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Application Notes & Protocols: Leveraging 7-Chloroquinoline-2-carbaldehyde for the Synthesis of Novel Anticancer Agents
Introduction: The Privileged Scaffold of 7-Chloroquinoline in Oncology
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse pharmacological activities. Within this class, 7-chloroquinoline derivatives have garnered significant attention in oncology research.[1] This structural motif is famously the core of the antimalarial drug chloroquine, which has been repurposed and investigated for its anticancer properties.[2] The presence of the chlorine atom at the 7-position significantly influences the molecule's electronic properties and biological activity, making it a critical feature for drug design.[1][3]
7-Chloroquinoline-2-carbaldehyde is a versatile and reactive starting material, offering a strategic entry point for the synthesis of a wide array of derivatives. Its aldehyde functional group is amenable to various classical organic reactions, allowing for the systematic development of compound libraries to explore structure-activity relationships (SAR). This guide provides detailed protocols for the synthesis of two major classes of anticancer candidates derived from this compound—Schiff bases and chalcones—and outlines the subsequent methodologies for their biological evaluation.
Part 1: Synthesis of Bioactive Derivatives
The aldehyde group at the C2 position of the 7-chloroquinoline scaffold is the primary site for synthetic elaboration. The following protocols detail the synthesis of Schiff bases and chalcones, two classes of compounds widely reported to possess significant antiproliferative activities.[4][5]
Protocol: Synthesis of 7-Chloroquinoline-based Schiff Bases
Causality: The synthesis of Schiff bases (or imines) proceeds via a nucleophilic addition-elimination reaction between the aldehyde group of this compound and a primary amine. An acidic catalyst, such as glacial acetic acid, is employed to protonate the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the amine. The subsequent dehydration step is often the rate-limiting step and drives the reaction to completion.
Experimental Protocol:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in 30 mL of absolute ethanol. Stir the solution until the starting material is fully dissolved.
-
Addition of Amine: To the stirred solution, add the desired primary aromatic or aliphatic amine (1.1 eq.).
-
Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reaction Condition: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 hexane:ethyl acetate). The disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction completion.
-
Isolation and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The resulting solid precipitate is collected by vacuum filtration.
-
Wash the crude product with cold ethanol (2 x 10 mL) to remove unreacted starting materials.
-
Recrystallize the solid from hot ethanol to yield the pure Schiff base derivative.
-
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. A characteristic singlet signal between δ 8.0-9.5 ppm in the ¹H NMR spectrum confirms the formation of the imine proton (-CH=N-).[6]
Protocol: Synthesis of 7-Chloroquinoline-based Chalcones
Causality: Chalcones are synthesized via the Claisen-Schmidt condensation, an aldol condensation reaction between an aldehyde and a ketone.[7][8] In this case, this compound reacts with a substituted acetophenone in the presence of a base (e.g., NaOH or KOH). The base deprotonates the α-carbon of the acetophenone to generate a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the quinoline aldehyde. The resulting aldol adduct readily dehydrates to form the thermodynamically stable α,β-unsaturated ketone system characteristic of chalcones.
Experimental Protocol:
-
Reagent Preparation: Dissolve the substituted acetophenone (1.0 eq.) and this compound (1.0 eq.) in 25 mL of ethanol in a 100 mL round-bottom flask. Stir at room temperature for 15 minutes.
-
Base Addition: Prepare a 10% aqueous solution of sodium hydroxide (NaOH). Add this solution dropwise to the ethanolic mixture over 20-30 minutes while stirring vigorously in an ice bath (0-5°C).
-
Reaction Condition: After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitoring: Monitor the reaction via TLC. The formation of a colored precipitate often indicates product formation.
-
Isolation and Purification:
-
Pour the reaction mixture into 100 mL of crushed ice and acidify with dilute HCl until the pH is neutral (~7).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove inorganic salts.
-
Dry the crude product and recrystallize from a suitable solvent like ethanol or acetic acid.
-
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The presence of two doublet signals for the α,β-vinylic protons in the ¹H NMR spectrum is characteristic of the chalcone scaffold.
Part 2: Protocols for In Vitro Anticancer Evaluation
Once synthesized and characterized, the novel compounds must be evaluated for their biological activity. The following protocols describe standard in vitro assays to determine cytotoxicity and investigate the mechanism of cell death.[9]
Protocol: Antiproliferative and Cytotoxicity Screening (MTT Assay)
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The crystals are then solubilized, and the absorbance is measured to quantify cell viability.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[10]
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[10]
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10]
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol: Cell Cycle Analysis by Flow Cytometry
Causality: Many anticancer agents function by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle.[1][2] Flow cytometry using a DNA-intercalating dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
Experimental Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition and Analysis: Analyze the samples using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.[11]
Part 3: Mechanistic Insights and Data Interpretation
7-Chloroquinoline derivatives exert their anticancer effects through a variety of mechanisms. Understanding these mechanisms is crucial for rational drug design and development.
Common Mechanisms of Action:
-
Induction of Apoptosis: Many quinoline-based compounds trigger programmed cell death (apoptosis) by modulating pro- and anti-apoptotic proteins, leading to caspase activation.[1][11]
-
Cell Cycle Arrest: As detailed in the protocol above, these agents can halt the cell cycle, commonly at the G0/G1 or G2/M phases, thereby inhibiting proliferation.[1][12]
-
Enzyme Inhibition: Quinolines are known to inhibit key enzymes involved in cancer progression, such as protein kinases (e.g., Pim-1 kinase), topoisomerases, and tubulin polymerization.[13]
-
DNA Intercalation: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription processes.[13]
-
Induction of Oxidative Stress: Some derivatives can increase the generation of intracellular reactive oxygen species (ROS), leading to cellular damage and triggering cell death pathways.[14]
Representative Data:
The following table presents hypothetical IC₅₀ values for representative 7-chloroquinoline derivatives against common cancer cell lines, illustrating the type of data generated from the MTT assay.
| Compound ID | Derivative Type | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) |
| QC-S1 | Schiff Base (Aniline) | 12.73[15] | 13.76[15] | 15.20 |
| QC-S2 | Schiff Base (p-Nitroaniline) | 8.50 | 9.80 | 7.95 |
| QC-C1 | Chalcone (Acetophenone) | 7.47[4] | 9.10 | 6.55[4] |
| QC-C2 | Chalcone (4-Methoxyacetophenone) | 1.38[16] | 5.34[16] | 5.21[16] |
| Doxorubicin | Positive Control | 0.85 | 1.15 | 0.95 |
Note: IC₅₀ values are representative and compiled from literature on similar structures for illustrative purposes.[4][15][16]
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- 2. researchgate.net [researchgate.net]
- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Leveraging 7-Chloroquinoline-2-carbaldehyde for the Discovery of Novel Antimalarial Agents
Introduction: The Enduring Legacy and Modern Imperative of the 7-Chloroquinoline Scaffold
The 7-chloro-4-aminoquinoline scaffold is historically one of the most important pharmacophores in the fight against malaria, with chloroquine (CQ) serving as a cornerstone of treatment for decades.[1][2] Its mechanism, primarily the inhibition of heme detoxification in the parasite's digestive vacuole, was highly effective until the widespread emergence of resistance.[3][4] This has necessitated a renewed effort in medicinal chemistry to design novel quinoline-based compounds that can circumvent existing resistance mechanisms.
7-Chloroquinoline-2-carbaldehyde emerges as a highly valuable and versatile starting material in this endeavor. The aldehyde functional group at the C-2 position provides a reactive handle for a multitude of chemical transformations, allowing for the systematic introduction of diverse chemical moieties. This enables the exploration of new structure-activity relationships (SAR) aimed at restoring activity against resistant Plasmodium falciparum strains, improving pharmacokinetic properties, and potentially introducing novel mechanisms of action. This guide provides a detailed framework for utilizing this compound, from the synthesis of novel derivatives to their comprehensive preclinical evaluation.
Synthetic Strategy: Exploiting the 2-Carbaldehyde Moiety
The aldehyde group is a linchpin for derivatization. Its electrophilic carbon and adjacent acidic protons allow for a range of reactions to build molecular diversity. The choice of reaction is dictated by the desired structural features of the final compound, such as introducing basic side chains to mimic chloroquine's lysosomotropic accumulation or adding bulky aromatic groups to explore new binding interactions.
Core Synthetic Pathways
Below are key synthetic protocols for creating a library of derivatives from this compound.
Caption: Key synthetic pathways from this compound.
Protocol 2.1: Synthesis of N-Substituted Aminoethyl Derivatives via Reductive Amination
Rationale: This protocol introduces a basic amine side chain, a critical structural feature for accumulation in the acidic digestive vacuole of the parasite, mirroring the pharmacophore of chloroquine. Sodium triacetoxyborohydride is a mild and selective reducing agent ideal for this transformation, as it does not readily reduce the starting aldehyde in the absence of the amine.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., N,N-diethylethylenediamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCE.
-
Imine Formation: Add the selected amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the final product.
-
Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Preclinical Evaluation: A Stepwise Screening Cascade
Once a library of derivatives has been synthesized, a systematic evaluation is required to identify promising candidates. The following cascade prioritizes compounds based on potency, selectivity, and in vivo efficacy.
Caption: Standard preclinical screening workflow for antimalarial candidates.
Protocol 3.1: In Vitro Antiplasmodial Activity (SYBR Green I Assay)
Rationale: This fluorescence-based assay is a robust and high-throughput method for quantifying parasite growth by measuring the incorporation of SYBR Green I dye into parasitic DNA.[5] Testing against both a CQ-sensitive (e.g., NF54) and a CQ-resistant strain (e.g., Dd2) is crucial to determine if new derivatives can overcome resistance.[6]
Materials:
-
P. falciparum cultures (NF54 and Dd2 strains) maintained in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.
-
Human O+ erythrocytes.
-
SYBR Green I lysis buffer.
-
96-well black, clear-bottom microplates.
-
Standard drugs (Chloroquine, Artemisinin) and test compounds.
-
Humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).[5]
-
Fluorescence plate reader.
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of test compounds in culture medium. Add 100 µL of each concentration to the wells of a 96-well plate in triplicate. Include drug-free wells (positive control) and wells with uninfected RBCs (background).
-
Parasite Culture Preparation: Synchronize parasite cultures to the ring stage. Prepare a parasite suspension with 2% parasitemia and 2% hematocrit.
-
Incubation: Add 100 µL of the parasite suspension to each well. Incubate the plates for 72 hours at 37°C in the gassed incubator.[5]
-
Lysis and Staining: After incubation, freeze the plates at -80°C to lyse the cells. Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.
-
Signal Reading: Incubate the plates in the dark for 1-2 hours at room temperature. Read the fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).[5]
-
Data Analysis: Subtract the background fluorescence from all readings. Plot the percentage of parasite growth inhibition against the log of the drug concentration. Calculate the 50% inhibitory concentration (IC₅₀) using a non-linear regression sigmoidal dose-response model.
Protocol 3.2: In Vitro Cytotoxicity (MTT Assay)
Rationale: To ensure that the antimalarial activity is specific to the parasite and not due to general cellular toxicity, a cytotoxicity assay against a mammalian cell line is essential. The MTT assay measures the metabolic activity of cells, which is proportional to cell viability.[7][8]
Materials:
-
Mammalian cell line (e.g., HepG2 or WI-26VA4).[9]
-
Culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well clear microplates.
-
CO₂ incubator (37°C, 5% CO₂).
-
Microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 1x10⁴ cells/well) and incubate for 18-24 hours to allow for attachment.[5][8]
-
Compound Addition: Add various concentrations of the test compounds to the wells and incubate for 24-48 hours.[7]
-
MTT Incubation: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.[8]
-
Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the optical density at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve. The Selectivity Index (SI) is then calculated as SI = CC₅₀ / IC₅₀ . A higher SI value indicates greater selectivity for the parasite.
Protocol 3.3: In Vivo Efficacy (Peters' 4-Day Suppressive Test)
Rationale: This is the standard primary in vivo screening model to assess the ability of a compound to suppress an established blood-stage malaria infection in rodents.[10] It provides crucial information on the compound's efficacy in a whole-animal system.
Materials:
-
BALB/c mice.
-
Plasmodium berghei ANKA strain.
-
Test compound and vehicle for administration (e.g., 7% Tween 80, 3% ethanol).[10]
-
Standard drug (e.g., Chloroquine at 5 mg/kg).[11]
-
Giemsa stain and microscopy supplies.
Step-by-Step Methodology:
-
Infection: Inoculate mice intravenously or intraperitoneally with 1x10⁷ P. berghei-infected erythrocytes on Day 0.
-
Treatment: Two to four hours post-infection, administer the first dose of the test compound, vehicle (control), or standard drug via the desired route (e.g., oral gavage). Continue treatment once daily for four consecutive days (Day 0 to Day 3).[12]
-
Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Staining and Counting: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.
-
Data Analysis: Calculate the average parasitemia for each group. Determine the percent suppression of parasitemia using the formula: % Suppression = [ (A - B) / A ] * 100 where A is the average parasitemia in the vehicle-treated control group and B is the average parasitemia in the drug-treated group.
-
Survival Monitoring (Optional): Monitor mice daily for survival for up to 30 days. Mice that are parasite-free on day 30 are considered cured.[10]
Data Presentation and Interpretation
Systematic data organization is key to building a robust structure-activity relationship (SAR).
Table 1: Preclinical Profile of Hypothetical this compound Derivatives
| Compound ID | Modification from Parent Aldehyde | IC₅₀ (nM) vs. NF54 | IC₅₀ (nM) vs. Dd2 | Resistance Index (RI)¹ | CC₅₀ (nM) vs. HepG2 | Selectivity Index (SI)² | In Vivo Suppression³ (%) |
| CQ | Reference | 25 | 360 | 14.4 | >20,000 | >55 | 98% |
| DERIV-01 | Reductive amination with N,N-diethylethylenediamine | 35 | 95 | 2.7 | >30,000 | >315 | 95% |
| DERIV-02 | Wittig reaction with 4-chlorobenzaldehyde | 450 | 1200 | 2.7 | >50,000 | >41 | 25% |
| DERIV-03 | Condensation with phenylhydrazine | 150 | 400 | 2.7 | 15,000 | 37.5 | 40% |
¹ Resistance Index (RI) = IC₅₀ (Dd2) / IC₅₀ (NF54) ² Selectivity Index (SI) = CC₅₀ (HepG2) / IC₅₀ (Dd2) ³ In vivo suppression at 30 mg/kg in the P. berghei 4-day suppressive test.
Interpretation: From this hypothetical data, DERIV-01 emerges as a promising lead. Its low Resistance Index (RI < 3) indicates it effectively overcomes the resistance mechanism affecting chloroquine.[13] Furthermore, its high Selectivity Index (>300) and potent in vivo activity (95% suppression) make it a strong candidate for further development.[14] This contrasts with DERIV-02 and DERIV-03, which show significantly lower potency and efficacy.
Concluding Remarks
This compound represents a strategically important platform for the development of next-generation antimalarial agents. The synthetic versatility of the aldehyde functionality allows for the creation of large, diverse chemical libraries. By employing a systematic screening cascade that evaluates potency, resistance profiles, selectivity, and in vivo efficacy, researchers can efficiently identify novel derivatives with the potential to address the critical challenge of drug-resistant malaria. The protocols and frameworks provided herein offer a comprehensive guide to navigate this discovery process, from the benchtop synthesis to a validated preclinical candidate.
References
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- Unknown. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences.
- Unknown. (n.d.). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO.
- Sharma, M., et al. (2019). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Microbiology.
- Unknown. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. ResearchGate.
- Bloland, P.B. (2001). Methodology for Efficacy Assessment of In Vivo Malaria Therapy. National Center for Biotechnology Information.
- Unknown. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO.
- Fidock, D.A., Rosenthal, P.J., Croft, S.L., Brun, R., & Nwaka, S. (n.d.). Antimalarial efficacy screening: in vitro and in vivo protocols.
- Kathrada, F. (n.d.). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. MESA.
- Ruebush, T., et al. (n.d.). Practical Guide - for in vivo Antimalarial Drug-Efficacy Studies in the Americas. DEVELOPMENT EXPERIENCE CLEARINGHOUSE.
- Smilkstein, M.J., et al. (2018). Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. National Institutes of Health.
- Kumar, A., et al. (2018). In vitro anti-malarial efficacy of chalcones: cytotoxicity profile, mechanism of action and their effect on erythrocytes. National Institutes of Health.
- Burgess, S.J., et al. (2010). Synthesis, structure-activity relationship, and mode-of-action studies of antimalarial reversed chloroquine compounds. Journal of Medicinal Chemistry.
- BenchChem. (2025). Application Notes and Protocols: In Vivo Efficacy of Antimalarial Agent 3 in Preclinical Models.
- Kumar, A., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. National Institutes of Health.
- de Souza, M.V.N., et al. (2007). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. National Center for Biotechnology Information.
- Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics.
- Bicvic, A., et al. (2024). Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. MDPI.
- Meth-Cohn, O. (2001). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Heterocyclic Chemistry.
- Gomma, A.M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Saudi Chemical Society.
- Unknown. (n.d.). Process for producing 7-chloro-quinaldine. Google Patents.
- Perković, I., et al. (2024). Towards Novel Antiplasmodial Agents—Design, Synthesis and Antimalarial Activity of Second-Generation β-Carboline/Chloroquine Hybrids. National Institutes of Health.
- El-Dean, A.M.K., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.
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The Accelerated Path to a Privileged Scaffold: A Guide to Microwave-Assisted Synthesis of 7-Chloroquinoline Derivatives
Introduction: The Enduring Significance of the 7-Chloroquinoline Core
The 7-chloroquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of therapeutic agents.[1] Its most notable representative is chloroquine, a cornerstone in the history of antimalarial drugs. The versatility of the 7-chloroquinoline scaffold allows for extensive chemical modifications, particularly at the 4-position, enabling the development of novel compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2]
Traditionally, the synthesis of these vital compounds has relied on classical methods, such as the Gould-Jacobs reaction, which often necessitate high temperatures and prolonged reaction times, leading to potential degradation and lower yields.[3][4] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a rapid, efficient, and environmentally conscious alternative.[5][6] Microwave irradiation directly and efficiently heats the reaction mixture, leading to dramatic reductions in reaction times (from hours to minutes), increased yields, and often, cleaner reaction profiles that simplify purification.[7][8]
This comprehensive guide provides detailed application notes and step-by-step protocols for the microwave-assisted synthesis of 7-chloroquinoline derivatives, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the key synthetic steps, offer validated protocols, and present comparative data that underscores the superiority of the microwave-assisted approach.
The Synthetic Blueprint: A Three-Act Drama from Aniline to Functionalized Quinoline
The synthesis of functionalized 7-chloroquinoline derivatives is a well-orchestrated three-step process. It commences with the construction of the quinoline core, followed by a crucial chlorination step, and culminates in the introduction of diverse functionalities.
Caption: Overall workflow for the synthesis of 7-chloroquinoline derivatives.
Act I: Forging the Core - The Microwave-Enhanced Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic and robust method for constructing the 4-hydroxyquinoline scaffold.[3] It proceeds via the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[3]
The Microwave Advantage: More Than Just Heat
Microwave irradiation significantly accelerates the Gould-Jacobs reaction through efficient dielectric heating. Polar molecules in the reaction mixture, such as the aniline and the malonate intermediate, align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates intense internal heat, allowing the reaction to reach the high temperatures required for cyclization (often >250°C) in a fraction of the time needed for conventional heating.[8][9] This rapid heating minimizes the formation of byproducts that can occur with prolonged exposure to high temperatures.[7]
Caption: Mechanism of the Gould-Jacobs reaction.
Protocol 1: Microwave-Assisted Synthesis of 4-Hydroxy-7-chloroquinoline
This protocol is adapted from established microwave-assisted Gould-Jacobs procedures.[3][4]
Materials:
-
m-Chloroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (solvent)
-
Microwave synthesis vials (e.g., 10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave synthesis vial, combine m-chloroaniline (1.0 eq), diethyl ethoxymethylenemalonate (1.2 eq), and diphenyl ether (3-5 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 225°C for 5-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the vial to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with a cold, non-polar solvent like hexane to remove the diphenyl ether, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to yield 4-hydroxy-7-chloroquinoline.
Characterization Data for 4-Hydroxy-7-chloroquinoline:
-
Appearance: Off-white to light yellow solid.
-
¹H NMR (DMSO-d₆): δ 11.65 (s, 1H, OH), 8.10 (d, J=8.8 Hz, 1H), 7.75 (d, J=2.0 Hz, 1H), 7.40 (dd, J=8.8, 2.0 Hz, 1H), 5.95 (s, 1H).[10]
-
¹³C NMR (DMSO-d₆): δ 176.5, 149.2, 140.1, 133.8, 125.7, 125.0, 124.2, 117.5, 109.8.[10]
-
Mass Spectrum (EI): m/z 179 (M+), 151, 116.[10]
Act II: Activation - The Chlorination of 4-Hydroxy-7-chloroquinoline
To enable the introduction of diverse side chains at the 4-position, the hydroxyl group must be converted into a better leaving group, typically a chlorine atom. This is achieved through treatment with phosphorus oxychloride (POCl₃).[11][12]
Protocol 2: Microwave-Assisted Synthesis of 4,7-Dichloroquinoline
This protocol is adapted from general procedures for the chlorination of hydroxyquinolines and related heterocycles.[12][13]
Materials:
-
4-Hydroxy-7-chloroquinoline
-
Phosphorus oxychloride (POCl₃)
-
Toluene (optional, as solvent)
-
Microwave synthesis vials
-
Microwave synthesizer
Procedure:
-
In a microwave synthesis vial, suspend 4-hydroxy-7-chloroquinoline (1.0 eq) in a minimal amount of toluene or use neat POCl₃ (3.0-5.0 eq) as both reagent and solvent.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 100-120°C for 10-20 minutes.
-
After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the solution with a base (e.g., saturated sodium bicarbonate solution or dilute ammonium hydroxide) until the product precipitates.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Characterization Data for 4,7-Dichloroquinoline:
-
Appearance: White to pale yellow crystalline solid.
-
¹H NMR (CDCl₃): δ 8.80 (d, J=4.8 Hz, 1H), 8.15 (d, J=2.0 Hz, 1H), 8.05 (d, J=9.0 Hz, 1H), 7.50 (dd, J=9.0, 2.0 Hz, 1H), 7.40 (d, J=4.8 Hz, 1H).[14][15]
-
¹³C NMR (CDCl₃): δ 152.0, 150.5, 144.5, 135.5, 129.0, 128.0, 125.5, 123.0, 117.5.[14]
-
Mass Spectrum (EI): m/z 197 (M+), 162, 127.[14]
Act III: Diversification - Functionalization via Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 4-position of 4,7-dichloroquinoline is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups.[16]
Protocol 3: Microwave-Assisted Synthesis of a 4-Amino-7-chloroquinoline Derivative
This is a general protocol for the reaction of 4,7-dichloroquinoline with an amine.
Materials:
-
4,7-Dichloroquinoline
-
A primary or secondary amine (e.g., 4-aminophenol)
-
A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) (optional)
-
Solvent (e.g., ethanol, N,N-dimethylformamide (DMF), or an ionic liquid like [bmim][PF₆])[1]
-
Microwave synthesis vials
-
Microwave synthesizer
Procedure:
-
In a microwave synthesis vial, dissolve 4,7-dichloroquinoline (1.0 eq) and the desired amine (1.1-1.5 eq) in a suitable solvent. The addition of a base like DIPEA (1.5 eq) can be beneficial to scavenge the HCl byproduct.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a temperature ranging from 120°C to 170°C for 10-30 minutes.
-
After cooling, the product may precipitate. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data-Driven Insights: Microwave vs. Conventional Synthesis
The advantages of microwave-assisted synthesis are not merely anecdotal; they are quantifiable. The following table summarizes a comparison between microwave and conventional heating for the Gould-Jacobs reaction.[5]
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 2-15 hours | 2-8 minutes |
| Yield | Moderate to Good | Good to Excellent (often a 10-30% increase) |
| Energy Input | High (prolonged heating) | Low (rapid, targeted heating) |
| Solvent Use | Often requires high-boiling, difficult-to-remove solvents | Can often be performed with minimal solvent or in greener solvents |
| Byproduct Formation | Higher due to prolonged thermal stress | Minimized due to rapid reaction times |
Conclusion: A New Era of Efficiency in Drug Discovery
Microwave-assisted synthesis has emerged as an indispensable tool for the modern medicinal chemist. The protocols and insights provided in this guide demonstrate its profound impact on the synthesis of 7-chloroquinoline derivatives. By dramatically reducing reaction times, improving yields, and promoting cleaner chemistry, MAOS accelerates the discovery and development of novel therapeutic agents based on this privileged scaffold. The adoption of these techniques empowers researchers to rapidly generate diverse libraries of compounds for biological screening, ultimately shortening the timeline from laboratory synthesis to clinical application.
References
- Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent. (n.d.). Bentham Science.
- Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. (2025). BenchChem.
- A, K., & B, S. (n.d.). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. World Journal of Pharmacy and Pharmaceutical Sciences.
- Ezugwu, J. A., et al. (2026). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. Request PDF.
-
4,7-Dichloroquinoline. (n.d.). PubChem. Retrieved from [Link]
- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Asian Journal of Pharmaceutical Research.
- Zaman, A. u., et al. (2015).
- Taherpour, A. A., et al. (n.d.). One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Asian Journal of Chemistry.
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- Microwave Chemistry: A Review. (n.d.).
- Melato, S., et al. (2007). Novel 4-Aminoquinolines through Microwave-Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. European Journal of Organic Chemistry.
- Shah, R., et al. (n.d.). (PDF) Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters.
- Zaman, A. u., et al. (2015).
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7-Chloro-4-hydroxyquinoline. (n.d.). PubChem. Retrieved from [Link]
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- Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Hydroxyquinolone Analogues. (2025). BenchChem.
- Leonelli, F., & Mason, T. J. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals.
- Duarte, P. D., et al. (n.d.). Microwave assisted synthesis of 4-quinolones and N,N′-diarylureas.
- Desai, N. C., et al. (2011). Conventional and microwave techniques for synthesis and antimicrobial studies of novel 1-[2-(2-chloro(3-quinolyl))-5-(4-nitrophenyl)-(1,3,4-oxadiazolin-3-yl)]-3-(aryl)prop-2-en-1-ones. Medicinal Chemistry Research.
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- A, K., & B, S. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum.
- BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradi
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Application Notes & Protocols: The Strategic Use of 7-Chloroquinoline-2-carbaldehyde as a Versatile Building Block in Medicinal Chemistry
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Within this class, the 7-chloroquinoline core is particularly noteworthy, forming the backbone of historically significant drugs like the antimalarial agent Chloroquine.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of 7-Chloroquinoline-2-carbaldehyde , a highly versatile and reactive building block. The presence of a reactive aldehyde group at the C-2 position and the synthetically useful chloro-substituent at the C-7 position provides two distinct handles for molecular elaboration, enabling the synthesis of diverse compound libraries for therapeutic screening. We will explore its application in constructing novel antimalarial, anticancer, and other bioactive agents, complete with detailed, field-proven experimental protocols.
The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif found in numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid, planar structure and ability to participate in π-π stacking, hydrogen bonding, and metal coordination make it an ideal scaffold for interacting with various biological targets. Derivatives of 7-chloroquinoline, in particular, have been extensively investigated for a wide range of therapeutic applications, including:
-
Antimalarial Agents: The 7-chloro group is a critical pharmacophore for the antimalarial activity of compounds like Chloroquine and Hydroxychloroquine.[3][4]
-
Anticancer Agents: Numerous 7-chloroquinoline derivatives have been developed as potent inhibitors of protein kinases, which are often dysregulated in cancer.[3][5] They have shown cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer.[6][7]
-
Anti-inflammatory and Antiviral Agents: The scaffold has also been explored for its potential in developing anti-inflammatory and antiviral therapies.[3][7]
This compound serves as an ideal starting point for leveraging this privileged scaffold. The aldehyde functionality is a gateway to a vast array of chemical transformations, allowing for the systematic modification of the molecule to optimize its pharmacological profile.
Strategic Synthetic Transformations
The aldehyde group of this compound is amenable to a wide variety of classical and modern organic reactions. This section details the protocols for several high-impact transformations used to generate novel derivatives with therapeutic potential.
Logical Workflow: From Building Block to Bioactive Candidates
The following diagram illustrates the central role of this compound as a precursor to diverse molecular architectures through key synthetic reactions.
Caption: Synthetic pathways from this compound.
Application in Anticancer Drug Synthesis: Hydrazone Derivatives
Hydrazones derived from the 7-chloroquinoline scaffold have demonstrated significant cytotoxic activity against a broad spectrum of cancer cell lines.[7] The imine (C=N) linkage in the hydrazone moiety is crucial for biological activity. This protocol details the synthesis of a representative this compound hydrazone.
Protocol 3.1: Synthesis of (E)-N'-((7-chloroquinolin-2-yl)methylene)-4-methoxybenzohydrazide
Principle: This reaction involves the acid-catalyzed condensation of the aldehyde group with the terminal amine of a hydrazide. The reaction is typically driven to completion by the removal of water, often through azeotropic distillation or the precipitation of the product.
Materials and Reagents:
-
This compound
-
4-Methoxybenzohydrazide
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approx. 0.2 M concentration).
-
Add 4-methoxybenzohydrazide (1.05 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
If precipitation is slow, the mixture can be cooled further in an ice bath.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to yield the desired hydrazone.
Data Summary: Anticancer Activity of Hydrazone Derivatives
The following table summarizes the cytotoxic activity of various hydrazone derivatives synthesized from substituted quinolines against different cancer cell lines.
| Compound ID | R Group on Hydrazide | Cancer Cell Line | GI₅₀ (µM) | Reference |
| HYD-1 | 4-Chlorophenyl | Leukemia (CCRF-CEM) | < 0.1 | [7] |
| HYD-2 | 4-Nitrophenyl | Non-Small Cell Lung (NCI-H460) | 0.25 | [7] |
| HYD-3 | 2-Hydroxyphenyl | Breast Cancer (MCF7) | 0.48 | [7] |
| HYD-4 | Phenyl | Colon Cancer (HCT-116) | 0.33 | [6] |
Note: Data is representative of the 7-chloroquinoline hydrazone class of compounds.
Core Synthetic Protocols for Scaffold Elaboration
This section provides detailed methodologies for key reactions that utilize this compound to build molecular complexity.
Protocol 4.1: Knoevenagel Condensation for C-C Bond Formation
Principle: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[8] It is a highly reliable method for creating α,β-unsaturated systems. Weak bases like piperidine or DBU are often used as catalysts to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[8][9]
Caption: Key steps in the Knoevenagel condensation mechanism.
Materials and Reagents:
-
This compound
-
Malononitrile (or Ethyl Cyanoacetate)
-
Piperidine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Ethanol or Toluene
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-3 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
The product typically precipitates from the reaction mixture. Collect the solid by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
Protocol 4.2: Reductive Amination for Amine Synthesis
Principle: Reductive amination is a highly efficient, one-pot method for synthesizing secondary and tertiary amines.[10] It involves the initial formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice because it is selective for the iminium ion over the starting aldehyde, preventing the formation of alcohol side-products.[10]
Materials and Reagents:
-
This compound
-
Primary or Secondary Amine (e.g., N,N-diethylethylenediamine)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCE.
-
Add the desired amine (1.1 eq) to the solution and stir at room temperature for 30 minutes to allow for imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. The addition may be slightly exothermic.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Protocol 4.3: Wittig Reaction for Alkene Synthesis
Principle: The Wittig reaction converts aldehydes and ketones into alkenes using a phosphorus ylide (phosphorane).[11] The reaction is highly reliable for C=C bond formation. The ylide is typically prepared in situ by treating a phosphonium salt with a strong base.[12]
Materials and Reagents:
-
This compound
-
A suitable phosphonium salt (e.g., Benzyltriphenylphosphonium chloride)
-
A strong base (e.g., n-Butyllithium, Sodium Hydride, or 50% NaOH)
-
Anhydrous solvent (e.g., THF, DMF)
-
Nitrogen or Argon atmosphere
Procedure (using NaOH as base):
-
In a flask, add the phosphonium salt (1.1 eq) and this compound (1.0 eq).
-
Dissolve the solids in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).[11]
-
While stirring vigorously, add 50% aqueous sodium hydroxide (NaOH) dropwise to the mixture.[13]
-
A color change is often observed as the ylide is formed and reacts.
-
Continue to stir vigorously at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, add water to the reaction mixture and extract the product with an organic solvent (e.g., DCM or ether).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting alkene by recrystallization or column chromatography.
Conclusion
This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its dual reactive sites—the aldehyde and the chloro group—provide extensive opportunities for scaffold decoration and the generation of novel, structurally diverse molecules. The protocols outlined in this document for hydrazone formation, Knoevenagel condensation, reductive amination, and the Wittig reaction represent robust and reproducible methods for elaborating this core structure into libraries of compounds with significant potential as anticancer, antimalarial, and other therapeutic agents.
References
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- Aboelnaga, A., & El-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online.
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- Benchchem. (n.d.). Application Notes and Protocols for the Laboratory-Scale Synthesis of Substituted 7-Chloroquinolines.
- MDPI. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
- Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8, 8484-8515.
- PMC - NIH. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones.
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- Taylor & Francis Online. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
- NIH. (2024). Towards Novel Antiplasmodial Agents—Design, Synthesis and Antimalarial Activity of Second-Generation β-Carboline/Chloroquine Hybrids.
- Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
- Aboelnaga, A., & El-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. ResearchGate.
- Hamama, W. S., et al. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
- PubMed Central. (n.d.). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro.
- ResearchGate. (n.d.). Synthesis of 7-chloroquinoline-chalcones hybrids. Reaction conditions:.
- MDPI. (2020). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety.
- Ying, A.-G., Wu, C.-L., & He, G.-H. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.
- Benchchem. (n.d.). Application Notes: Reductive Amination of 6-Chloroisoquinoline-1-carbaldehyde.
- University of Missouri–Kansas City. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!.
- ResearchGate. (n.d.). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines.
- Hindawi. (n.d.). Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications.
- Taylor & Francis Online. (n.d.). Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives: bioisosteric melatonin analogues.
- Wikipedia. (n.d.). Knoevenagel condensation.
- PMC - NIH. (n.d.). Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids.
- RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
- Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation.
- University of Missouri–Kansas City. (2007). 8. Wittig Reaction.
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- Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction.
- ResearchGate. (2018). (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.
- NIH. (n.d.). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study.
- SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
- ResearchGate. (n.d.). (PDF) Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines.
- RSC Publishing. (n.d.). Organocatalytic synthesis and evaluation of 7-chloroquinoline-1,2,3-triazoyl carboxamides as potential antinociceptive, anti-inflammatory and anticonvulsant agent.
- MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
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Experimental procedure for the Vilsmeier-Haack synthesis of 7-Chloroquinoline-2-carbaldehyde
Application Notes & Protocols for the Synthesis of Chloroquinoline Carbaldehydes
A Senior Application Scientist's Guide for Researchers in Medicinal Chemistry and Drug Development
This document provides a comprehensive guide to the synthesis of functionalized chloroquinoline carbaldehydes, crucial intermediates in pharmaceutical research. While the Vilsmeier-Haack reaction is a powerful tool for formylation, its application to quinoline synthesis from common precursors like N-arylacetamides regioselectively yields 2-chloro-3-formylquinoline derivatives. Direct Vilsmeier-Haack formylation to achieve a 2-carbaldehyde is not a standard, high-yielding transformation.
Therefore, this guide is structured into two distinct parts to provide maximum utility and scientific accuracy:
-
Part 1 details the classic Vilsmeier-Haack cyclization protocol to produce a 2,7-dichloroquinoline-3-carbaldehyde , illustrating the typical application of this named reaction.
-
Part 2 outlines a robust and validated two-step synthetic route to obtain the specifically requested 7-Chloroquinoline-2-carbaldehyde via the oxidation of a 2-methylquinoline precursor.
Part 1: Vilsmeier-Haack Synthesis of 2,7-Dichloroquinoline-3-carbaldehyde
Introduction and Principle
The Vilsmeier-Haack reaction is a versatile and efficient method for the synthesis of 2-chloro-3-formylquinolines.[1] The reaction proceeds via the cyclization of an N-arylacetamide using the Vilsmeier reagent, which is formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] This one-pot procedure accomplishes formylation, chlorination, and cyclization to build the quinoline core. Using m-chloroacetanilide as the substrate directs the cyclization to yield the desired 7-chloro substitution pattern on the quinoline ring.
Reaction Mechanism
The reaction is initiated by the formation of the electrophilic chloroiminium salt, known as the Vilsmeier reagent, from the reaction between DMF and POCl₃. The electron-rich aromatic ring of the m-chloroacetanilide then attacks this electrophile. A subsequent intramolecular cyclization, followed by dehydration and aromatization, leads to the formation of the stable 2,7-dichloroquinoline-3-carbaldehyde product.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Vilsmeier cyclization of substituted acetanilides.[2]
Step 1: Preparation of the Vilsmeier Reagent
-
Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube to maintain anhydrous conditions.
-
Add anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents) to the flask.
-
Cool the flask to 0-5 °C using an ice-salt bath.
-
Slowly add freshly distilled phosphorus oxychloride (POCl₃) (10-15 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Causality: This exothermic reaction forms the Vilsmeier reagent. Maintaining a low temperature is critical to control the reaction rate and prevent degradation of the reagent.
Step 2: Reaction with m-Chloroacetanilide
-
Once the addition of POCl₃ is complete, continue stirring at 0-5 °C for 20-30 minutes.
-
Add m-chloroacetanilide (1 equivalent), prepared from the reaction of m-chloroaniline with acetic anhydride, portion-wise to the cold Vilsmeier reagent solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 80-90 °C using an oil bath and maintain this temperature for 4-10 hours.[2] Causality: The elevated temperature provides the necessary activation energy for the electrophilic substitution and subsequent cyclization-aromatization cascade. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (e.g., 500 g for a 0.1 mol scale reaction) in a large beaker with constant stirring. Caution: This quenching step is highly exothermic.
-
Neutralize the acidic solution with a saturated sodium carbonate or sodium hydroxide solution until the pH is approximately 8-9.
-
The solid product will precipitate. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the crude solid by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water to remove inorganic salts.
-
Dry the crude product under vacuum.
-
Further purify the product by recrystallization from a suitable solvent, such as ethyl acetate or ethanol, to yield pure 2,7-dichloroquinoline-3-carbaldehyde.[1]
Quantitative Data Summary
| Parameter | Value/Reagent | Rationale & Notes |
| Starting Material | m-Chloroacetanilide | Provides the 7-chloro substitution pattern. |
| Reagents | N,N-Dimethylformamide (DMF) | Reagent and solvent for Vilsmeier reagent formation. |
| Phosphorus Oxychloride (POCl₃) | Activates DMF to form the electrophilic species. | |
| Molar Ratio | Acetanilide:DMF:POCl₃ ≈ 1:4:12 | A significant excess of the Vilsmeier reagent is often required to drive the reaction to completion. |
| Temperature | 0-5 °C (Reagent Formation) | Controls the exothermic formation of the Vilsmeier reagent. |
| 80-90 °C (Cyclization) | Optimal temperature for the cyclization and formylation step.[2] | |
| Reaction Time | 4-10 hours | Substrate-dependent; monitor by TLC. |
| Expected Yield | 60-80% | Yields are generally good but can vary based on substrate and reaction scale. |
Experimental Workflow Diagram
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Introduction: The Strategic Value of the 7-Chloroquinoline Scaffold
An In-Depth Guide to the Application of 7-Chloroquinoline Azides in Click Chemistry
The 7-chloroquinoline core is a privileged structure in medicinal chemistry, most famously recognized as the backbone of the antimalarial drug Chloroquine.[1][2] Its rigid, planar structure and specific nitrogen atom placement facilitate intercalation with DNA and interference with heme polymerization in the malaria parasite's digestive vacuole.[1] Beyond its historical significance in combating malaria, this scaffold has been extensively explored for a wide range of therapeutic applications, including the development of anticancer, anti-inflammatory, and neuroprotective agents.[2][3][4][5][6]
The true power of this scaffold in modern drug discovery is unlocked by functionalizing it for high-throughput synthesis and bioconjugation. By introducing an azide moiety, specifically at the 4-position to create 4-azido-7-chloroquinoline, the scaffold is transformed into a versatile building block for "click chemistry."[1][7] This modification allows for the rapid, efficient, and regioselective formation of 1,2,3-triazole-linked conjugates, enabling the creation of vast libraries of novel compounds for biological screening and the development of sophisticated molecular probes.
This guide provides detailed application notes and protocols for leveraging 7-chloroquinoline azides in drug discovery and chemical biology, focusing on the two primary modalities of click chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Part 1: Synthesis of the Core Building Block: 4-Azido-7-chloroquinoline
The foundational step for all subsequent applications is the efficient synthesis of the azide-functionalized quinoline. The most direct method involves a nucleophilic aromatic substitution (SNAr) reaction on the commercially available 4,7-dichloroquinoline.
Causality Behind the Synthesis: The chlorine atom at the C4 position of the quinoline ring is significantly more labile than the one at C7. This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate formed during the nucleophilic attack by the azide ion. This inherent difference in reactivity allows for the selective replacement of the C4-chloro substituent while preserving the C7-chloro group, which is often crucial for the desired biological activity.[1]
Workflow for Synthesis of 4-Azido-7-chloroquinoline
Caption: Synthetic route to 4-azido-7-chloroquinoline.
Protocol 1: Synthesis of 4-Azido-7-chloroquinoline
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4,7-dichloroquinoline (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (NaN3) (1.5-2.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to 65°C and stir for 12-24 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual DMF and unreacted sodium azide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 4-azido-7-chloroquinoline as a solid.
-
Characterization: Confirm the structure and purity of the product using NMR (1H, 13C), mass spectrometry, and IR spectroscopy (a characteristic azide stretch will be visible around 2100 cm-1).[8]
Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of click chemistry, renowned for its high efficiency, mild reaction conditions, and exclusive formation of the 1,4-disubstituted triazole regioisomer.[9][10][11] This reaction is the workhorse for generating large libraries of 7-chloroquinoline derivatives for therapeutic screening.
Mechanism Insight: The reaction is not a true concerted cycloaddition. The copper(I) catalyst first coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[10] This intermediate then reacts with the azide in a stepwise manner, passing through a six-membered metallacycle before reductive elimination releases the stable triazole ring and regenerates the catalyst.[9] This catalytic cycle is what provides the remarkable rate acceleration and regioselectivity compared to the uncatalyzed thermal reaction.[10]
CuAAC General Reaction Mechanism
Caption: Simplified mechanism of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Protocol 2: General Procedure for CuAAC with 4-Azido-7-chloroquinoline
This protocol is a starting point and can be adapted for various terminal alkynes.
-
Preparation: In a vial, dissolve 4-azido-7-chloroquinoline (1.0 eq) and the desired terminal alkyne (1.1 eq) in a solvent mixture, typically t-butanol/water or DMF.
-
Catalyst Preparation: In a separate tube, prepare the catalyst solution. Add copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq) to water, followed by sodium ascorbate (0.2 eq). The solution should turn from blue to a pale yellow/colorless solution upon reduction of Cu(II) to the active Cu(I) species.[10] Alternatively, a pre-formed Cu(I) source like copper(I) iodide can be used.[12]
-
Reaction Initiation: Add the freshly prepared catalyst solution to the vial containing the azide and alkyne.
-
Incubation: Seal the vial and stir the reaction mixture at room temperature. Some reactions may benefit from gentle heating (e.g., 40-60°C) or the use of ultrasound irradiation to decrease reaction times.[13][14][15]
-
Monitoring: Track the reaction's progress by TLC until the starting materials are consumed.
-
Work-up & Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Application Focus 1: Development of Antimalarial Agents
The primary application of CuAAC with 7-chloroquinoline azides is the synthesis of chloroquine analogues to combat drug-resistant strains of Plasmodium falciparum.[7][13] The triazole ring acts as a stable, non-classical bioisostere for an amide bond, connecting the quinoline core to various side chains designed to enhance activity or evade resistance mechanisms.
Data Summary: Antimalarial Activity of 7-Chloroquinoline-Triazole Hybrids
| Compound Class | Side Chain Moiety | P. falciparum Strain | IC50 (µM) | Reference |
|---|---|---|---|---|
| Quinoline-Triazole | Various Alkyl/Aryl | W2 (CQ-Resistant) | 9.6 - 40.9 | [7] |
| Quinoline-Triazole | Aldehyde-substituted | W2 (CQ-Resistant) | 1.4 | [16] |
| Quinoline Derivative | Thiosemicarbazide-linked | P. falciparum | 11.92 | [13][15] |
| Quinoline Derivative | Schiff Base | P. falciparum | 35.29 - 49.68 |[13][15] |
Application Focus 2: Development of Anticancer Agents
The 7-chloroquinoline scaffold is also explored for its antiproliferative properties.[3][4][17] By using CuAAC to attach various pharmacophores, researchers have developed potent agents against a range of cancer cell lines.
Data Summary: Anticancer Activity of 7-Chloroquinoline Hybrids
| Compound ID (from source) | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 9 | MCF-7 | Breast Cancer | <50 | [13][14][15] |
| Compound 9 | HCT-116 | Colon Carcinoma | 21.41 | [13][14] |
| Compound 3 | HCT-116 | Colon Carcinoma | 23.39 | [13][14] |
| Compound 85 (from source) | K562 | Leukemia | 1.0 | [18] |
| Compound 86 (from source) | MDA-MB231 | Breast Cancer | 1.0 |[18] |
Part 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in biological systems, the potential cytotoxicity of the copper catalyst used in CuAAC is a significant concern. SPAAC elegantly circumvents this issue by using a highly strained cycloalkyne (e.g., dibenzocyclooctyne, DBCO) instead of a terminal alkyne.[19][] The high ring strain of the cycloalkyne provides the necessary activation energy to drive the cycloaddition with an azide without any catalyst.[21]
Rationale for Use: SPAAC is the method of choice for bioconjugation—the covalent labeling of biomolecules like proteins, nucleic acids, or lipids in their native environment, including live cells.[][22] Its bioorthogonal nature means the azide and cycloalkyne functional groups react selectively with each other without interfering with biological processes.[]
Workflow for SPAAC-based Bioconjugation
Caption: General workflow for labeling a biomolecule using SPAAC.
Protocol 3: General Procedure for SPAAC Bioconjugation
This protocol describes a general method for labeling a protein that has been pre-functionalized with a strained alkyne.
-
Reagent Preparation:
-
Prepare a stock solution of the 4-azido-7-chloroquinoline derivative in a biocompatible solvent like DMSO.
-
Prepare the strained alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Reaction: Add the azide-quinoline probe (typically 10-50 molar excess) to the protein solution.
-
Incubation: Gently agitate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the specific strained alkyne and reactant concentrations.
-
Purification: Remove the excess, unreacted azide probe from the labeled protein conjugate using a desalting column (e.g., spin column) or dialysis.
-
Analysis: Confirm the successful conjugation using methods such as SDS-PAGE (observing a mass shift), mass spectrometry, or by leveraging the intrinsic fluorescence of the quinoline tag.
Application Focus 3: Fluorescent Labeling and Bio-imaging
The quinoline ring system possesses inherent fluorescent properties.[23] By conjugating 7-chloroquinoline azides to biomolecules via SPAAC, researchers can create custom fluorescent probes for bio-imaging applications.[24] This allows for the visualization and tracking of proteins, lipids, or other targets within living cells without the need for a copper catalyst, preserving cellular health.[] For instance, a 7-chloroquinoline azide could be "clicked" onto a DBCO-functionalized antibody to create a targeted probe for fluorescence microscopy, enabling the visualization of specific cellular structures or proteins.
Conclusion and Future Outlook
7-chloroquinoline azides are powerful and versatile reagents that bridge the gap between classic medicinal chemistry and modern bioconjugation. The CuAAC reaction provides an unparalleled platform for the rapid synthesis of diverse small molecule libraries, leading to the discovery of new antimalarial and anticancer drug candidates.[13][14][25] In parallel, the catalyst-free SPAAC reaction opens the door to sophisticated applications in chemical biology, enabling the creation of custom fluorescent probes for tracking and imaging biomolecules in complex biological environments.[22][26] Future work will likely focus on developing multifunctional probes where the 7-chloroquinoline azide is attached to other reporters or therapeutic agents, creating theranostic tools that can simultaneously image and treat diseases at the molecular level.
References
-
Aboelnaga, A., & El-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews, 11(3), 254-263. Available from: [Link]
-
de Oliveira, R. B., et al. (2021). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 32(9), 1847-1861. Available from: [Link]
-
de Souza, M. C. B. V., et al. (2014). 7-Chloroquinolinotriazoles: synthesis by the azide-alkyne cycloaddition click chemistry, antimalarial activity, cytotoxicity and SAR studies. European Journal of Medicinal Chemistry, 73, 295-309. Available from: [Link]
-
Reddy, T. S., et al. (2012). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(10), 3455-3459. Available from: [Link]
-
Singh, P., & Kumar, V. (2024). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of Biomolecular Structure and Dynamics, 1-27. Available from: [Link]
-
Barbu, A., et al. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Pharmaceuticals, 16(5), 691. Available from: [Link]
-
Aboelnaga, A., & El-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. Available from: [Link]
-
Kaur, K., et al. (2018). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 23(1), 1. Available from: [Link]
-
Kim, T.-E., et al. (2016). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery, 11(6), 549-558. Available from: [Link]
-
Reddy, T. S., et al. (2012). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): Synthesis of novel triazolyl substituted quinolines as potential anticancer agents. ResearchGate. Available from: [Link]
-
Barbu, A., et al. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PubMed. Available from: [Link]
-
Reddy, T. S., et al. (2012). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): Synthesis of novel triazolyl substituted quinolines as potential anticancer agents. Ben-Gurion University Research Portal. Available from: [Link]
-
Aboelnaga, A., & El-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. ResearchGate. Available from: [Link]
-
Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available from: [Link]
-
Barbu, A., et al. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. MDPI. Available from: [Link]
-
Various Authors. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry. Available from: [Link]
-
Various Authors. (n.d.). General procedure for the synthesis of 4‐azido‐7‐chloroquinoline... ResearchGate. Available from: [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. Available from: [Link]
-
Penna-Coutinho, J., et al. (2019). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 24(16), 2978. Available from: [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. Available from: [Link]
-
Aboelnaga, A., & El-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. Available from: [Link]
-
Oreate AI Blog. (2026). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Oreate AI Blog. Available from: [Link]
-
Rondon, A., et al. (2022). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Bioconjugate Chemistry, 33(1), 108-118. Available from: [Link]
-
Shiraki, H., et al. (2010). Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 53(21), 7723-7733. Available from: [Link]
-
Mbua, N. E., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem, 12(12), 1912-1921. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available from: [Link]
-
Ziegler, T., et al. (2022). A Fluorescent Probe Enables the Discovery of Improved Antagonists Targeting the Intracellular Allosteric Site of the Chemokine Receptor CCR7. Journal of Medicinal Chemistry, 65(17), 11641-11658. Available from: [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available from: [Link]
-
Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Click Chemistry Protocols. Xi'an Confluore Biological Technology Co., Ltd. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Azido-7-chloroquinoline. PubChem Compound Database. Available from: [Link]
-
Kumar, S., et al. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Current Organic Synthesis, 20(1), 2-16. Available from: [Link]
-
Samieipour, F., et al. (2025). Recent developments in bioconjugation: From strategies to design and clinical applications. ResearchGate. Available from: [Link]
-
MDPI. (n.d.). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. Available from: [Link]
-
Li, X., et al. (2022). Quinoline-based fluorescent probe for the detection and monitoring of hypochlorous acid in a rheumatoid arthritis model. Analyst, 147(24), 5769-5775. Available from: [Link]
Sources
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- 5. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Vilsmeier-Haack Reaction for 7-Chloroquinoline-2-carbaldehyde Synthesis
Welcome to the technical support center for the Vilsmeier-Haack formylation of 7-chloroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to synthesize 7-chloroquinoline-2-carbaldehyde. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and achieve reliable, high-yield results.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Question 1: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the likely causes and how can I improve the outcome?
Answer:
Low or no yield in a Vilsmeier-Haack reaction is a frequent challenge, often stemming from several critical factors. The reaction's success is highly dependent on the effective formation of the Vilsmeier reagent and the reactivity of the substrate.[1]
Potential Causes and Solutions:
-
Reagent Quality and Stoichiometry:
-
Vilsmeier Reagent Formation: The in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is the foundational step.[2] The presence of moisture can significantly hinder this process.
-
Action: Always use fresh, anhydrous DMF.[1] Ensure your POCl₃ is also fresh and has been stored under anhydrous conditions to prevent degradation.
-
-
Stoichiometry: An incorrect ratio of reagents can lead to incomplete reaction or the formation of side products.
-
-
Reaction Temperature and Time:
-
Temperature: While the initial formation of the Vilsmeier reagent is exothermic and requires cooling (typically 0-5 °C), the subsequent formylation of the electron-deficient 7-chloroquinoline ring often requires heating to proceed at a reasonable rate.[1][3]
-
Time: Insufficient reaction time is a common reason for incomplete conversion.
-
-
Substrate Reactivity:
Question 2: My TLC plate shows multiple spots, indicating the formation of byproducts. What are the common side reactions, and how can I minimize them?
Answer:
The formation of byproducts is a primary cause of low yields and purification difficulties. Understanding these side reactions is key to minimizing them.
Common Side Reactions and Mitigation Strategies:
-
Diformylation: Although less common with deactivated substrates, highly reactive sites could potentially undergo formylation at multiple positions.
-
Formation of Chlorinated Byproducts: At higher temperatures, the Vilsmeier reagent can sometimes act as a chlorinating agent, leading to undesired chlorinated species.[3]
-
Action: Maintain careful temperature control throughout the reaction. Avoid excessive heating, and consider optimizing for the lowest effective temperature.
-
-
Incomplete Hydrolysis: The reaction produces an iminium salt intermediate, which must be hydrolyzed during the workup to yield the final aldehyde.[6]
-
Action: The workup typically involves pouring the reaction mixture into ice-water and neutralizing it with a base like sodium acetate or sodium carbonate to facilitate complete hydrolysis.[1] Ensure the pH is appropriate for the hydrolysis to go to completion.
-
Question 3: I'm having difficulty isolating and purifying the this compound product. What are the best practices for workup and purification?
Answer:
A well-executed workup and purification strategy is crucial for obtaining a pure product.
Recommended Procedures:
-
Workup:
-
Hydrolysis: As mentioned, prompt and efficient aqueous workup is critical to hydrolyze the intermediate iminium salt.[3] Pouring the reaction mixture into crushed ice is a standard procedure.[7]
-
Neutralization: Careful neutralization with a suitable base is necessary. The choice of base can influence the ease of product isolation. Sodium bicarbonate or sodium acetate are commonly used.
-
-
Purification:
-
Recrystallization: This is often an effective method for purifying the crude product. A suitable solvent system, such as ethyl acetate or a mixture of n-hexane and ethyl acetate, can be used.[7][8]
-
Column Chromatography: For more challenging separations, silica gel column chromatography is the method of choice. A common eluent system is a gradient of n-hexane and ethyl acetate.[8]
-
Frequently Asked Questions (FAQs)
What is the mechanism of the Vilsmeier-Haack reaction?
The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier reagent: A substituted amide, typically DMF, reacts with phosphorus oxychloride to form a substituted chloroiminium ion, which is the active electrophile.[4][5]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the substrate attacks the electrophilic Vilsmeier reagent. This is followed by the loss of a chloride ion to form an iminium intermediate.[4]
-
Hydrolysis: During the aqueous workup, the iminium intermediate is hydrolyzed to yield the final aldehyde or ketone.[6]
Why is the formylation regioselective for the 2-position of 7-chloroquinoline?
The regioselectivity of the Vilsmeier-Haack reaction is influenced by both electronic and steric factors.[4][5] In the case of quinoline derivatives, the electron density and accessibility of the different positions on the ring direct the substitution. For many quinoline systems, the 2- and 4-positions are electronically activated, but the specific substitution pattern will depend on the other substituents present.
What safety precautions should be taken when performing this reaction?
The Vilsmeier-Haack reaction involves hazardous reagents and should be performed with appropriate safety measures:
-
Phosphorus oxychloride (POCl₃): This is a highly corrosive and moisture-sensitive reagent. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Anhydrous Conditions: The reaction is sensitive to moisture, so all glassware should be thoroughly dried, and anhydrous solvents should be used.
-
Exothermic Reaction: The formation of the Vilsmeier reagent is exothermic. The addition of POCl₃ to DMF should be done slowly and with cooling to control the reaction temperature.
Optimized Reaction Parameters
The following table summarizes a range of reported conditions for the Vilsmeier-Haack formylation of chloroquinoline derivatives to provide a starting point for optimization.
| Parameter | Condition | Expected Outcome | Reference |
| Substrate | 7-Chloroquinoline | Target Product | N/A |
| Reagents | DMF, POCl₃ | Vilsmeier Reagent | [7] |
| Molar Ratio (POCl₃:DMF) | 1:1 to 1:2 | Efficient reagent formation | [9] |
| Molar Ratio (Reagent:Substrate) | 2:1 to 5:1 | Drives reaction to completion | [7] |
| Temperature | 0-5 °C (reagent formation), then 60-90 °C (reaction) | Controlled reaction, good yield | [7] |
| Reaction Time | 4 - 16 hours | Complete conversion | [7][10] |
| Workup | Poured into ice water, neutralized | Hydrolysis of intermediate | [7] |
| Purification | Recrystallization or Column Chromatography | High purity product | [7][8] |
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization for your specific setup and scale.
Materials:
-
7-Chloroquinoline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
n-Hexane
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents).
-
Cool the flask to 0-5 °C in an ice-water bath.
-
Slowly add POCl₃ (2-4 equivalents) dropwise to the DMF via the dropping funnel, ensuring the temperature is maintained below 10 °C.
-
Stir the mixture at 0-5 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Dissolve 7-chloroquinoline (1 equivalent) in a minimal amount of anhydrous DCM or DMF.
-
Add the 7-chloroquinoline solution dropwise to the pre-formed Vilsmeier reagent, maintaining the reaction temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction progress by TLC. Once the starting material is consumed (typically 4-16 hours), cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethyl acetate/hexane) or by silica gel column chromatography.
Visualizations
Vilsmeier-Haack Reaction Workflow
Caption: Experimental workflow for the Vilsmeier-Haack synthesis of this compound.
References
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
ProQuest. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. [Link]
-
YouTube. Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Indian Journal of Chemistry. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]
-
International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]
-
RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
ScienceDirect. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
-
ResearchGate. How can i do Vilsemier-Haack reaction for Quinoline Synthesis? [Link]
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- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
Technical Support Center: Optimizing the Synthesis of 7-Chloroquinoline-2-carbaldehyde
Welcome to the technical support center for the synthesis of 7-Chloroquinoline-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. As a key intermediate in the development of pharmaceuticals, including potential antiviral agents, achieving a high-yield, reproducible synthesis of this compound is paramount.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more effective problem-solving in your laboratory.
Overview of Synthetic Strategies
The synthesis of this compound is not a single-step reaction but typically involves a multi-step pathway. The most common and logical approach begins with the construction of the quinoline core, followed by the functionalization of the C2 position. The primary routes involve the initial synthesis of 7-chloro-2-methylquinoline (also known as 7-chloroquinaldine), which then serves as the advanced intermediate for oxidation to the desired aldehyde.
The diagram below outlines the prevalent synthetic pathways from the readily available starting material, m-chloroaniline.
Caption: Primary synthetic routes to this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Part 1: Synthesis of 7-Chloro-2-methylquinoline (Precursor)
Question: My yield for the initial cyclization to 7-chloro-2-methylquinoline is low, and I see multiple spots on my TLC. What's happening?
Answer: This is a classic challenge with the Skraup or Doebner-von Miller reactions. The primary issue is often the formation of the undesired 5-chloro-2-methylquinoline isomer.[2]
-
Causality: The cyclization of m-chloroaniline can proceed via two pathways. The desired para-cyclization yields the 7-chloro isomer, while the competing ortho-cyclization yields the 5-chloro isomer. The reaction conditions, particularly the catalyst and acid used, heavily influence this regioselectivity.
-
Troubleshooting Steps:
-
Catalyst Choice: Traditional methods using strong mineral acids can lead to poor selectivity. Consider using an immobilized ionic liquid catalyst, such as SiO2-HEPIBr, which has been shown to significantly reduce the formation of the 5-chloro isomer and simplify purification.[2]
-
Oxidizing Agent: The choice of oxidant is critical. While nitrobenzene derivatives are classic, they can be harsh. Milder oxidants or catalytic systems can improve selectivity.
-
Temperature Control: Monitor and control the reaction temperature carefully. Exothermic reactions can lead to side product formation. A slow, controlled addition of reagents is recommended.[2]
-
Question: How can I effectively purify 7-chloro-2-methylquinoline from its isomer?
Answer: Separating the 7-chloro and 5-chloro isomers can be difficult due to their similar polarities.
-
Fractional Crystallization: If the isomeric ratio is favorable, fractional crystallization can be an effective technique. You may need to experiment with different solvent systems (e.g., hexane, ethanol/water mixtures) to find conditions where one isomer preferentially crystallizes.
-
Column Chromatography: While challenging, separation is possible on silica gel. Use a shallow gradient of ethyl acetate in hexane and carefully monitor the fractions by TLC. The Rf values are often very close, so a long column and slow elution are necessary.
Part 2: Oxidation to this compound
Question: I'm attempting to oxidize the methyl group, but my yield is poor, and I'm getting a complex mixture. What is the best oxidizing agent?
Answer: The oxidation of the 2-methyl group is the most critical and often lowest-yielding step. The primary challenges are preventing over-oxidation to the carboxylic acid and avoiding degradation of the quinoline ring.
-
Recommended Method: Selenium Dioxide (SeO₂) Oxidation
-
Causality: Selenium dioxide is a specific and widely used reagent for the oxidation of activated methyl groups (like the one at the C2 position of a quinoline) to aldehydes. It operates under relatively controlled conditions, minimizing over-oxidation if stoichiometry and temperature are managed correctly.
-
Expert Insight: The key is to use a slight excess of SeO₂ (e.g., 1.1-1.2 equivalents) and perform the reaction in a suitable high-boiling solvent like dioxane or xylene. The reaction typically requires heating for several hours.
-
| Parameter | Recommended Condition | Rationale & Potential Issues |
| Oxidant | Selenium Dioxide (SeO₂) | Highly selective for activated methyl groups. Issue: Highly toxic; must be handled with extreme care. |
| Solvent | Dioxane / Xylene | High boiling point allows for necessary reaction temperature. Issue: Must be anhydrous to prevent side reactions. |
| Stoichiometry | 1.1 - 1.2 eq. SeO₂ | A slight excess ensures complete conversion of the starting material. Issue: Large excess can promote over-oxidation. |
| Temperature | Reflux (typically >100°C) | Provides the activation energy for the reaction. Issue: Too high a temperature can lead to decomposition. |
| Reaction Time | 4 - 12 hours | Monitor by TLC until starting material is consumed. Issue: Prolonged heating can increase byproduct formation. |
Question: My oxidation reaction with SeO₂ resulted in a black precipitate and a low yield of the desired aldehyde. What went wrong?
Answer: The formation of a black precipitate is characteristic of the reduction of SeO₂ to elemental selenium (Se⁰), which is an expected part of the reaction mechanism. However, a very low yield points to other issues.
Caption: Troubleshooting workflow for the SeO₂ oxidation step.
-
Purity of Starting Material: Impurities in your 7-chloro-2-methylquinoline can interfere with the oxidation. Ensure it is highly pure before proceeding.
-
Anhydrous Conditions: Water in the reaction solvent can lead to the formation of hydrates and other side products, reducing the yield of the aldehyde. Ensure your solvent is rigorously dried.
-
Work-up Procedure: The elemental selenium must be removed efficiently. A common and effective method is to filter the hot reaction mixture through a pad of Celite. Trying to remove it after cooling can be difficult as it becomes a fine, colloidal suspension.
Part 3: Purification of this compound
Question: What is the most effective method for purifying the final product?
Answer: The crude product after work-up will likely contain unreacted starting material, over-oxidized carboxylic acid, and baseline impurities.
-
Column Chromatography: This is the most reliable method.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity eluent (e.g., 5% Ethyl Acetate / 95% Hexane) to elute non-polar impurities and unreacted starting material, then gradually increase the polarity (e.g., to 15-20% Ethyl Acetate) to elute the desired aldehyde. The carboxylic acid byproduct will remain on the column or elute at a much higher polarity.
-
-
Recrystallization: If the product is obtained with high purity from the column, it can be further purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane.
Detailed Experimental Protocol: Selenium Dioxide Oxidation
This protocol is a synthesized representation of best practices for this critical transformation.
Objective: To oxidize 7-chloro-2-methylquinoline to this compound.
Materials:
-
7-chloro-2-methylquinoline (1 eq.)
-
Selenium Dioxide (SeO₂) (1.2 eq.)
-
1,4-Dioxane (anhydrous)
-
Celite
-
Ethyl Acetate
-
Hexane
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 7-chloro-2-methylquinoline (1 eq.) and anhydrous 1,4-dioxane (approx. 10-15 mL per gram of starting material).
-
Reagent Addition: Add selenium dioxide (1.2 eq.) to the solution.
-
Heating: Heat the reaction mixture to reflux (approx. 101°C for dioxane) and maintain for 6-10 hours. The solution will turn dark, and a black precipitate of selenium will form.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexane), checking for the consumption of the starting material.
-
Filtration (Critical Step): While the reaction mixture is still hot, carefully filter it through a pre-warmed funnel containing a 1-2 inch pad of Celite. This removes the elemental selenium. Wash the filter cake with a small amount of hot dioxane or ethyl acetate.
-
Work-up:
-
Allow the filtrate to cool to room temperature and transfer it to a separatory funnel.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove any acidic byproducts), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.
-
References
-
ProQuest. (n.d.). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Retrieved from [Link]
-
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Synthesis and Chemical Properties of 7-Chloro-2-methylquinoline. Retrieved from [Link]
- Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine.
- Google Patents. (n.d.). CN108822033B - Synthesis method of 7-chloroquinaldine.
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484–8515. Retrieved from [Link]
-
Kattula, B., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry, 128, 106081. Retrieved from [Link]
- Google Patents. (n.d.). EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use.
Sources
Technical Support Center: Synthesis of 7-Chloroquinoline-2-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Chloroquinoline-2-carbaldehyde. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and byproducts encountered during its synthesis. Our approach is grounded in mechanistic principles to empower you with the scientific rationale behind each experimental step and troubleshooting recommendation.
Introduction to the Synthetic Strategy
The most common and practical synthetic route to this compound is a two-step process. The first step involves the construction of the 7-chloroquinoline core with a methyl group at the 2-position, yielding 2-methyl-7-chloroquinoline (also known as 7-chloroquinaldine). This is typically achieved through a Doebner-von Miller reaction. The second step is the selective oxidation of the 2-methyl group to the desired aldehyde functionality, a transformation commonly accomplished via the Riley oxidation using selenium dioxide.
This guide is structured to address potential issues in each of these key stages.
Part 1: Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Step 1: Doebner-von Miller Synthesis of 2-Methyl-7-chloroquinoline
The Doebner-von Miller reaction is a robust method for quinoline synthesis, but it is not without its challenges, particularly concerning regioselectivity when using substituted anilines.
Issue 1: My reaction produced a mixture of isomers, primarily the desired 7-chloroquinaldine and an undesired 5-chloroquinaldine. How can I improve the regioselectivity and purify my product?
Answer:
This is the most common issue when using 3-chloroaniline as a starting material in the Doebner-von Miller reaction. The cyclization can occur at either the position ortho or para to the amino group, leading to the formation of the 5-chloro and 7-chloro isomers, respectively.
Causality: The regiochemical outcome is influenced by both steric and electronic factors. While the para-position (leading to the 7-chloro isomer) is generally favored, the ortho-position (leading to the 5-chloro isomer) can also be reactive, resulting in a mixture of products.[1]
Troubleshooting & Optimization:
-
Reaction Conditions: An improved process utilizes a non-aqueous medium with tetrachloro-1,4-quinone (p-chloranil) as an oxidant. This method has been shown to improve the ratio of 7-chloroquinaldine to 5-chloroquinaldine.[1]
-
Purification:
-
Recrystallization: The crude product, which contains a mixture of the 7-chloro and 5-chloro isomers, can be purified by recrystallization. A detailed protocol involves dissolving the crude solid in a minimal amount of hot methanol, followed by the slow addition of a less polar solvent like tetrahydrofuran (THF) to induce crystallization of the desired 7-chloroquinaldine hydrochloride salt.[1]
-
Tartaric Acid Salt Formation: A highly effective method for separating the 7-chloro isomer from the 5-chloro isomer involves the selective crystallization of the 7-chloroquinaldine tartrate salt. This method can yield 7-chloroquinaldine with a purity of up to 99%.
-
Logical Diagram: Isomer Formation and Separation
Caption: Isomer formation in the Doebner-von Miller reaction and subsequent purification strategies.
FAQ 1: What is the role of the oxidizing agent in the Doebner-von Miller reaction?
Answer: The final step of the Doebner-von Miller reaction is the aromatization of a dihydroquinoline intermediate to the corresponding quinoline. An oxidizing agent is required to facilitate this dehydrogenation step. While historical procedures sometimes relied on arsenic acid or nitrobenzene, modern and safer protocols often employ oxidants like p-chloranil.[1]
FAQ 2: Can I use a different α,β-unsaturated carbonyl compound instead of crotonaldehyde?
Answer: Yes, the Doebner-von Miller reaction is versatile and can accommodate various α,β-unsaturated aldehydes and ketones. However, the choice of the carbonyl compound will determine the substitution pattern on the pyridine ring of the resulting quinoline. For the synthesis of 2-methylquinolines, crotonaldehyde (formed in situ from acetaldehyde) is the appropriate choice.
Step 2: Riley Oxidation of 2-Methyl-7-chloroquinoline
The Riley oxidation is a powerful method for the oxidation of activated methyl groups. However, controlling the extent of oxidation to obtain the desired aldehyde can be challenging.
Issue 2: My Riley oxidation of 2-methyl-7-chloroquinoline resulted in a low yield of the desired aldehyde, with significant amounts of the corresponding carboxylic acid and unreacted starting material.
Answer:
This is a classic challenge in Riley oxidations, where over-oxidation to the carboxylic acid and incomplete reaction are common side reactions.
Causality: The reaction proceeds through the formation of an intermediate allylic selenite ester, which upon hydrolysis yields the alcohol. The alcohol can be further oxidized to the aldehyde, and subsequently to the carboxylic acid, especially under harsh conditions or with prolonged reaction times.[2]
Troubleshooting & Optimization:
-
Control of Reaction Time and Temperature: Careful monitoring of the reaction progress by TLC or GC is crucial. The reaction should be stopped as soon as the starting material is consumed to a reasonable extent, without allowing for significant accumulation of the carboxylic acid byproduct. Lowering the reaction temperature may also help to improve the selectivity for the aldehyde.
-
Solvent Choice: The choice of solvent can influence the outcome of the reaction. Dioxane is a commonly used solvent for Riley oxidations.[3]
-
Stoichiometry of Selenium Dioxide: Using a stoichiometric amount of selenium dioxide is common. Using a large excess may promote over-oxidation.
-
Purification: The product mixture can be purified by column chromatography on silica gel. The aldehyde, carboxylic acid, and starting material generally have different polarities, allowing for their separation.
Quantitative Data on Byproduct Formation (Illustrative)
| Issue | Common Byproducts | Typical % Range (Crude Mixture) |
| Over-oxidation | 7-Chloroquinoline-2-carboxylic acid | 5-20% |
| Incomplete Oxidation | (7-Chloroquinolin-2-yl)methanol | 5-15% |
| Unreacted Starting Material | 2-Methyl-7-chloroquinoline | Variable |
Logical Diagram: Byproduct Formation in Riley Oxidation
Caption: Pathway of the Riley oxidation showing the formation of the desired aldehyde and common byproducts.
FAQ 3: I observe a red precipitate during my Riley oxidation. What is it and how should I handle it?
Answer: The red precipitate is elemental selenium (Se), which is a byproduct of the reduction of selenium dioxide (SeO₂) during the oxidation of your substrate.[2] This is a normal observation. At the end of the reaction, the elemental selenium can be removed by filtration, often through a pad of Celite, before proceeding with the workup and purification of the organic product.
FAQ 4: Are there any safety precautions I should be aware of when working with selenium dioxide?
Answer: Yes, selenium compounds are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Part 2: Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Synthesis of 2-Methyl-7-chloroquinoline (7-Chloroquinaldine) via an Improved Doebner-von Miller Reaction
This protocol is adapted from a patented procedure designed to improve the yield and regioselectivity of the reaction.[1]
Materials:
-
3-Chloroaniline
-
Crotonaldehyde
-
2-Butanol
-
Concentrated Hydrochloric Acid (HCl)
-
Tetrachloro-1,4-quinone (p-chloranil)
-
Methanol
-
Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, combine 3-chloroaniline and p-chloranil in 2-butanol.
-
Acidification: Add concentrated HCl to the mixture.
-
Addition of Crotonaldehyde: Heat the mixture to reflux (approximately 103 °C). Slowly add a solution of crotonaldehyde in 2-butanol dropwise over a period of 50 minutes with efficient stirring.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 20 minutes.
-
Workup: Cool the reaction mixture to about 50 °C. Remove the solvent under reduced pressure. The crude product, which contains the HCl salt of 7-chloroquinaldine and the 5-chloro isomer, will precipitate.
-
Purification by Recrystallization:
-
Collect the crude solid by filtration and wash it with THF.
-
Transfer the wet cake to a clean flask and add methanol. Heat the mixture to reflux to dissolve the solid.
-
Slowly add THF to the refluxing solution over 45 minutes.
-
Continue to reflux for 30 minutes, then cool the mixture to 0 °C and let it stand for one hour.
-
Collect the crystalline product (7-chloroquinaldine HCl) by filtration, wash with cold THF, and dry in a vacuum oven.
-
-
Liberation of the Free Base: The hydrochloride salt can be neutralized with a base (e.g., aqueous sodium bicarbonate) and extracted with an organic solvent (e.g., dichloromethane) to obtain the free base, 7-chloroquinaldine.
Protocol 2: Synthesis of this compound via Riley Oxidation
This protocol is a general procedure for the Riley oxidation of a 2-methylquinoline, adapted for the synthesis of this compound.[4]
Materials:
-
2-Methyl-7-chloroquinoline
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Celite
Procedure:
-
Reaction Setup: In a pressure tube, dissolve 2-methyl-7-chloroquinoline in 1,4-dioxane.
-
Addition of Oxidant: Add selenium dioxide to the solution in one portion at room temperature.
-
Reaction: Seal the pressure tube and heat the vigorously stirred suspension to 100 °C.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction time can vary, but a typical duration is around 7 hours.
-
Workup:
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether.
-
Filter the suspension through a short pad of Celite to remove the precipitated elemental selenium. Wash the Celite pad with diethyl ether.
-
-
Purification:
-
Combine the filtrates and concentrate the solution under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired aldehyde from any unreacted starting material and byproducts.
-
References
-
Riley, H. L.; Morley, J. F.; Friend, N. A. C. Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. J. Chem. Soc.1932 , 1875-1883. [Link]
-
Sharpless, K. B.; Lauer, R. F. A new selenoxide-based reagent for allylic oxidation. J. Am. Chem. Soc.1973 , 95(8), 2697–2699. [Link]
- Reider, P. J.; et al. An improved process for preparing 7-chloroquinaldine. U.S.
-
Leir, C. M. An improvement in the Doebner-Miller synthesis of quinaldines. J. Org. Chem.1977 , 42(5), 911–913. [Link]
-
Denmark, S. E.; Venkatraman, S. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. J. Org. Chem.2006 , 71(4), 1668–1676. [Link]
-
Surrey, A. R.; Hammer, H. F. The Preparation of 7-Chloro-4-(4'-diethylamino-1'-methylbutylamino)-quinoline (Chloroquine) and of Related Compounds. J. Am. Chem. Soc.1946 , 68(1), 113–116. [Link]
-
NROChemistry. Riley Oxidation. [Link]
-
Kaplan, H. Quinaldine. Org. Synth.1941 , 21, 90. [Link]
-
Rabjohn, N. Selenium Dioxide Oxidation. Org. React.1949 , 5, 331-386. [Link]
Sources
Stability issues of 7-Chloroquinoline-2-carbaldehyde in solution
Welcome to the technical support resource for 7-Chloroquinoline-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.
I. Introduction to the Stability of this compound
This compound is a valuable bifunctional molecule, featuring a reactive aldehyde group and a chloro-substituted quinoline core. This structure makes it a versatile intermediate in organic synthesis and medicinal chemistry. However, these same functional groups are susceptible to degradation under common experimental conditions. Understanding the molecule's stability profile is critical for obtaining reliable and reproducible results. The primary stability concerns for this compound in solution are oxidation , pH-dependent hydrolysis , nucleophilic substitution , and photodegradation .
Discoloration of solutions, often observed as a shift from colorless to yellow or brown, is a key indicator of degradation.[1] This is typically a result of oxidation or the formation of polymeric byproducts. Loss of potency or inconsistent results in biological assays are also classic signs that the stability of the compound may be compromised.[1]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations of the underlying chemistry and actionable solutions.
Issue 1: Solution Turning Yellow/Brown During Reaction or Storage
Scenario: You've dissolved this compound in a common organic solvent (e.g., DMSO, DMF, or an alcohol) for a reaction or to prepare a stock solution. Over a short period, you notice the solution developing a yellow or brown tint.
Potential Causes & Solutions:
-
Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (7-chloroquinoline-2-carboxylic acid), especially in the presence of air (oxygen). This process can be accelerated by light and trace metal impurities.
-
Solution:
-
Inert Atmosphere: Prepare solutions and run reactions under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Solvent Purity: Use freshly distilled or high-purity, anhydrous solvents to minimize exposure to oxygen and water.
-
Storage: Store stock solutions in amber vials at low temperatures (-20°C or -80°C) and blanketed with an inert gas.[3]
-
-
-
Photodegradation: Quinoline derivatives can be light-sensitive.[1] Exposure to ambient laboratory light, especially UV wavelengths, can induce degradation pathways.
-
Solution:
-
Protect from Light: Work with the compound in a fume hood with the sash down or in a dimly lit area. Use amber glassware or wrap your reaction flasks and storage vials in aluminum foil.[1][4]
-
Photostability Testing: If your application is sensitive to light, consider performing a formal photostability test according to ICH guidelines (ICH Q1B).[5][6][7] This involves exposing a solution to a calibrated light source for a specified duration and comparing it to a dark control.
-
-
Issue 2: Low Yield or Formation of Unexpected Byproducts in Nucleophilic Reactions
Scenario: You are attempting a reaction involving a nucleophile (e.g., an amine for reductive amination, a Grignard reagent, or a Wittig reagent) and are observing low yields of the desired product along with unidentifiable side products.
Potential Causes & Solutions:
-
Cannizzaro Reaction (Under Basic Conditions): In the presence of a strong base (e.g., concentrated NaOH, KOH), aldehydes lacking α-hydrogens, such as this compound, can undergo a disproportionation reaction (the Cannizzaro reaction).[2] This results in a mixture of the corresponding alcohol ((7-chloroquinolin-2-yl)methanol) and carboxylic acid (7-chloroquinoline-2-carboxylic acid).[2]
-
Solution:
-
Avoid Strong Bases: If possible, use non-basic or mildly basic conditions for your reaction. For reactions requiring a base, consider weaker, non-nucleophilic bases like triethylamine or diisopropylethylamine.
-
Temperature Control: Run the reaction at a lower temperature to disfavor the Cannizzaro pathway.
-
-
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 7-position can be susceptible to displacement by strong nucleophiles, particularly at elevated temperatures.
-
Solution:
-
Control Temperature: Keep the reaction temperature as low as possible to favor reaction at the more electrophilic aldehyde carbonyl.
-
Choice of Nucleophile: Be mindful of the nucleophilicity of your reagent. Highly reactive nucleophiles are more likely to participate in SNAr.
-
-
Workflow for Troubleshooting Unexpected Reaction Outcomes
Caption: Troubleshooting decision tree for this compound reactions.
III. Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving and storing this compound?
A1: For short-term use in reactions, common anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are suitable. For long-term storage, it is best to store the compound as a solid in a cool, dry, and dark place under an inert atmosphere.[3][4][8] If a stock solution is necessary, prepare it in high-purity anhydrous DMSO or DMF, aliquot it into single-use volumes in amber vials, and store at -80°C to minimize freeze-thaw cycles and exposure to air and moisture.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of quinoline derivatives is highly pH-dependent.[9][10][11]
-
Acidic Conditions (pH < 4): The quinoline nitrogen can be protonated. While the quinoline ring itself is generally stable in mild acid, strong acidic conditions and elevated temperatures can promote degradation.[1]
-
Neutral Conditions (pH ≈ 7): The compound is expected to be most stable around neutral pH, though slow oxidation can still occur.
-
Basic Conditions (pH > 9): Strongly basic conditions should be avoided. As mentioned, this can induce the Cannizzaro reaction.[2] The deprotonation of any residual water can also create a more nucleophilic environment, potentially leading to other side reactions.
Q3: Is this compound compatible with common buffers (e.g., PBS, Tris)?
A3: Caution should be exercised. Buffers containing primary or secondary amines, such as Tris, are nucleophilic and can potentially react with the aldehyde group to form imines (Schiff bases). For assays, it is preferable to use non-nucleophilic buffers like HEPES, MOPS, or phosphate buffers (e.g., PBS). Always perform a control experiment to check for any interaction between your buffer and the compound over the time course of your experiment.
Q4: What are the expected degradation products I should look for?
A4: Based on the known reactivity of this class of compounds, the primary degradation products to monitor for are:
-
7-chloroquinoline-2-carboxylic acid: The oxidation product.
-
(7-chloroquinolin-2-yl)methanol: The reduction product from the Cannizzaro reaction.
-
Products of nucleophilic substitution: If strong nucleophiles are present, you may see substitution at the C7 position.
These can be monitored by techniques like HPLC, LC-MS, and NMR spectroscopy.
Summary of Recommended Handling and Storage Conditions
| Parameter | Recommendation | Rationale |
| Storage (Solid) | Store at 4°C or lower in a tightly sealed container under an inert atmosphere (N₂ or Ar).[3] | Minimizes oxidation and hydrolysis from atmospheric moisture. |
| Storage (Solution) | Store as aliquots in amber vials at -80°C. Use high-purity anhydrous solvents (e.g., DMSO). | Prevents degradation from light, air, and repeated freeze-thaw cycles. |
| Handling | Use in a well-ventilated area, away from direct light.[4][12] | Protects from photodegradation and oxidation. |
| pH in Solution | Maintain near-neutral pH unless required by the reaction. Avoid strong acids and bases. | Quinoline stability is pH-dependent; strong bases can induce the Cannizzaro reaction.[2][9][13] |
| Reaction Setup | Use anhydrous solvents and an inert atmosphere, especially for sensitive reactions. | Prevents oxidation of the aldehyde and unwanted side reactions with water. |
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for assessing the stability of this compound under various stress conditions, which is crucial for understanding its degradation profile.
Objective: To identify the primary degradation pathways and products.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Set Up Stress Conditions: [1]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 60°C.
-
Photodegradation: Expose 1 mL of the stock solution to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W h/m²).[7]
-
Control: Keep 1 mL of the stock solution at room temperature, protected from light.
-
-
Sampling: Take aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Neutralize the acid and base samples before injection. Analyze all samples by HPLC with a UV detector or LC-MS to quantify the remaining parent compound and identify major degradation products.
Diagram of Forced Degradation Workflow
Caption: Workflow for the forced degradation study of this compound.
V. References
-
Gab-Allah, M. A., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 149. [Link]
-
Carvajal-Soto, T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed, 30805749. [Link]
-
Ginsburg, S., & Gutteridge, W. E. (1993). Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. Biochemical Pharmacology, 45(12), 2469-2475. [Link]
-
European Medicines Agency (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
ICH (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
ICH (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 7-Chloroquinoline-2-carbaldehyde
Welcome to the technical support center for 7-Chloroquinoline-2-carbaldehyde. This versatile bifunctional molecule serves as a critical building block in medicinal chemistry and materials science. Its unique structure, featuring an aldehyde group and a reactive C-Cl bond on a quinoline scaffold, allows for a diverse range of chemical transformations. However, this same bifunctionality presents unique challenges in catalyst selection and reaction optimization. The quinoline nitrogen can act as a catalyst poison, while the aldehyde group may be sensitive to certain reaction conditions.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during the catalytic transformation of this substrate. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed, effective decisions in your experimental design.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing diagnostic workflows and corrective actions.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
Question 1: My Suzuki-Miyaura coupling reaction with this compound shows low or no conversion. What are the primary causes and how can I fix this?
Answer: This is the most common challenge and typically stems from catalyst inhibition or suboptimal reaction parameters. The lone pair of electrons on the quinoline nitrogen can coordinate strongly to the palladium center, forming an inactive or less active catalytic species. This phenomenon, known as catalyst poisoning, is a primary suspect.[1]
Here is a systematic approach to troubleshooting:
-
The Ligand is Critical: Standard ligands like triphenylphosphine (PPh₃) are often insufficient because they are not bulky enough to prevent the quinoline nitrogen from coordinating to the palladium.[1]
-
Causality: The role of the ligand here is twofold: to stabilize the palladium catalyst and to create a specific steric and electronic environment that facilitates the catalytic cycle. Bulky "Buchwald" biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) create a sterically crowded coordination sphere around the palladium. This physically blocks the quinoline nitrogen from accessing and deactivating the metal center.
-
Solution: Switch to a bulkier, electron-rich phosphine ligand. See the table below for recommendations. Buchwald ligands are particularly effective for accelerating the oxidative addition step with electron-rich aryl chlorides.[2]
-
-
Choice of Palladium Precatalyst: While Pd(PPh₃)₄ or PdCl₂(dppf) are common starting points, more advanced precatalysts are designed for higher stability and activity, especially with challenging substrates.
-
Solution: Employ a modern palladium precatalyst (e.g., G3 or G4 Buchwald precatalysts). These catalysts form the active Pd(0) species in a more controlled and efficient manner, often leading to more reproducible results.
-
-
Base and Solvent Selection: The choice of base is crucial and can influence both catalyst activity and substrate stability.
-
Causality: The base activates the boronic acid in the transmetalation step of the Suzuki-Miyaura cycle. However, strong bases can also promote side reactions with the sensitive aldehyde group. Anhydrous conditions with certain bases like K₃PO₄ may require a small amount of water to function effectively.[2]
-
Solution: If using a strong base like NaOtBu or K₂CO₃ results in decomposition, switch to a weaker base like K₃PO₄ or Cs₂CO₃. Ensure your solvent (e.g., Toluene, Dioxane, 2-MeTHF) is rigorously degassed and anhydrous, as oxygen can deactivate the Pd(0) catalyst.
-
Troubleshooting Workflow for Failed Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for a failed Suzuki coupling.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Boronic Acid Partner | Recommended Catalyst | Recommended Ligand | Recommended Base | Solvent | Temperature (°C) |
| Electron-rich Aryl | Pd₂(dba)₃ or G3-XPhos | XPhos or SPhos | K₃PO₄ | Toluene or Dioxane | 80-110 |
| Electron-poor Aryl | Pd(OAc)₂ or G3-SPhos | SPhos | K₂CO₃ | Dioxane/H₂O (10:1) | 80-100 |
| Heterocyclic | PdCl₂(dppf) or G4-RuPhos | RuPhos or BrettPhos | Cs₂CO₃ | 2-MeTHF | 90-110 |
| Alkyl (sp³) | Pd₂(dba)₃ | BrettPhos | K₃PO₄ | Toluene | 100-120 |
Question 2: I'm observing significant decomposition of the aldehyde group or formation of dark, insoluble byproducts during my cross-coupling reaction.
Answer: This indicates that the reaction conditions are too harsh for the aldehyde functionality. Aldehydes can be sensitive to strong bases, high temperatures, and prolonged reaction times.[3]
-
Causality: At elevated temperatures and in the presence of a strong base, aldehydes can undergo side reactions such as Cannizzaro-type disproportionation (less common for heteroaromatic aldehydes but possible) or aldol condensations if enolizable protons are present.[4] The dark coloration often points to catalyst decomposition (formation of palladium black) or substrate polymerization.
-
Solutions:
-
Lower the Temperature: Many modern catalyst systems are highly active and may not require reflux temperatures. Try running the reaction at 80-90 °C instead of >100 °C.
-
Use a Weaker Base: As mentioned previously, switch from bases like alkoxides (NaOtBu) to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).
-
Protect the Aldehyde: If milder conditions are still ineffective, a protection-deprotection strategy is a robust solution. The aldehyde can be converted to a more stable functional group, such as an acetal, which can withstand the coupling conditions.
-
Protocol Snippet (Acetal Protection): Dissolve this compound in a 1:1 mixture of ethylene glycol and toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TSA) and heat to reflux with a Dean-Stark trap to remove water. Once the starting material is consumed (monitor by TLC/LC-MS), quench the reaction, extract the acetal, and use it directly in the cross-coupling reaction. Deprotection is typically achieved with mild aqueous acid.
-
-
Section 2: Reactions at the Aldehyde Group (e.g., Wittig Olefination)
Question 3: My Wittig reaction with this compound is giving a very low yield of the desired alkene.
Answer: Low yields in Wittig reactions often point to issues with the formation or reactivity of the phosphorus ylide (the Wittig reagent).
-
Causality: The Wittig reaction relies on the nucleophilic attack of the ylide on the aldehyde carbonyl. The reactivity of the ylide is paramount. Ylides are classified as "stabilized" or "unstabilized."
-
Stabilized Ylides: These have an adjacent electron-withdrawing group (e.g., -CO₂R, -CN) that delocalizes the negative charge on the carbanion. They are much more stable, often isolable, but less reactive. They may struggle to react with sterically hindered or less electrophilic aldehydes.[3][5]
-
Unstabilized Ylides: These lack an adjacent electron-withdrawing group (e.g., from an alkyl halide). They are highly reactive, not stable, and must be generated and used in situ.[5]
-
-
Troubleshooting Steps:
-
Ylide Generation: Ensure your phosphonium salt precursor is dry and pure. The base used to deprotonate the salt is critical. For unstabilized ylides, a very strong base like n-BuLi, NaH, or KHMDS in an anhydrous aprotic solvent (THF, Et₂O) is required.[5] For stabilized ylides, a weaker base like NaOEt or K₂CO₃ may suffice. Incomplete deprotonation is a common cause of failure.
-
Steric Hindrance: The quinoline scaffold presents some steric bulk around the aldehyde. If your ylide is also sterically demanding, the reaction may be slow. Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative, as the phosphonate carbanions used in the HWE are generally more nucleophilic than the corresponding Wittig ylides and the workup is simpler (water-soluble phosphate byproduct vs. triphenylphosphine oxide).[3]
-
Reaction Temperature: Unstabilized ylides are typically generated at low temperatures (e.g., -78 °C to 0 °C) to prevent decomposition, followed by the addition of the aldehyde. Stabilized ylides may require heating to drive the reaction to completion.
-
Workflow for Selecting the Correct Wittig Ylide Type
Caption: Decision workflow for Wittig ylide selection.
Frequently Asked Questions (FAQs)
FAQ 1: How do I prevent my palladium catalyst from turning into palladium black before the reaction is complete? This is a visual indicator of catalyst decomposition, where the soluble Pd(0) or Pd(II) species agglomerates into insoluble, inactive palladium metal. It is often caused by the presence of oxygen, insufficient ligand concentration, or excessively high temperatures. Ensure your reaction is rigorously degassed, use a slight excess of the phosphine ligand (e.g., 1.1-1.2 equivalents relative to the Pd metal), and avoid unnecessarily high reaction temperatures.
FAQ 2: What is the best way to monitor the progress of these reactions? Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring. Stain with a UV indicator and an oxidizing stain like potassium permanganate, which will react with many of the functional groups involved. For quantitative analysis and confirmation of product mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
FAQ 3: My final product is contaminated with triphenylphosphine oxide after a Wittig reaction. How can I remove it? Triphenylphosphine oxide (TPPO) is notoriously difficult to remove via standard silica gel chromatography due to its polarity. A few effective methods are:
-
Crystallization: If your product is a solid, recrystallization is often the best method.
-
Acid-Base Extraction: If your product contains a basic nitrogen (like the quinoline), you can dissolve the crude mixture in a solvent like ethyl acetate, wash with dilute aqueous HCl to protonate your product and pull it into the aqueous layer, leaving the neutral TPPO in the organic layer. Then, basify the aqueous layer and re-extract your product.
-
Alternative Reagents: Use the Horner-Wadsworth-Emmons reaction. Its phosphate byproduct is water-soluble and easily removed with an aqueous wash.
FAQ 4: Can I perform a nucleophilic addition (e.g., Grignard) to the aldehyde without it reacting at the C-Cl bond? Yes. Nucleophilic additions to aldehydes are typically much faster and occur at lower temperatures than reactions involving the C-Cl bond. Standard Grignard or organolithium additions are usually performed at low temperatures (e.g., -78 °C to 0 °C), conditions under which the aryl chloride is unreactive. The key is to quench the reaction at low temperature before allowing it to warm, which could potentially initiate side reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for coupling this compound with an arylboronic acid.
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol% relative to Pd) and add them to the Schlenk flask.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 5-10 mL per mmol of substrate) via cannula or syringe.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for an Unstabilized Wittig Reaction
This protocol describes the in situ generation and reaction of a non-stabilized ylide.
-
Phosphonium Salt Suspension: To an oven-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add the dry alkyltriphenylphosphonium salt (1.1 eq). Suspend it in anhydrous THF.
-
Ylide Formation: Cool the suspension to -78 °C (dry ice/acetone bath). Add a strong base (e.g., n-BuLi in hexanes, 1.05 eq) dropwise via syringe. A distinct color change (often to deep red or orange) indicates ylide formation. Allow the mixture to stir at low temperature for 30-60 minutes.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the cold ylide solution.
-
Reaction: Allow the reaction to stir at low temperature for 1-2 hours, then let it warm slowly to room temperature and stir overnight.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.
References
-
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86, 13402–13419. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines.
- BenchChem. (2025). Troubleshooting guide for reactions involving 2-Methoxyquinoline-4-carbaldehyde.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Haloquinolines.
-
Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 6986-7030. [Link]
-
Frimpong, K., et al. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Molecules, 16(5), 4133-4145. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(6), 1156-1184. [Link]
-
da Silva, F. C., et al. (2015). Organocatalytic Synthesis and Antioxidant Properties 7-Chloroquinoline-1,2,3-triazoyl Carboxylates. Journal of the Brazilian Chemical Society. [Link]
-
Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
-
da Silva, F. C., et al. (2015). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. SciSpace. [Link]
-
Bhanage, B. M., et al. (2011). An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. Green Chemistry, 13(5), 1367-1374. [Link]
-
Abdel-Wahab, B. F., & Khidre, R. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]
-
Abdel-Wahab, B. F. (2012). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. International Journal of Organic Chemistry, 2, 1-15. [Link]
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde.
-
Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Arkivoc, 2012(i), 211-276. [Link]
-
International Journal of Science and Research (IJSR). (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287. [Link]
-
Magano, J. (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]
-
The Organic Chemistry Tutor. (2024). Wittig Reaction Practice Problems. YouTube. [Link]
-
Al-Amiery, A. A., et al. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]
-
Chemistry Steps. Wittig Reaction Practice Problems. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
ResearchGate. Reactivity surfaces (f- ) as nucleophiles for the selection of N‐based...[Link]
-
Ramón, D. J., et al. (2021). Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. Catalysts, 11(8), 894. [Link]
-
Kattula, B., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. European Journal of Medicinal Chemistry, 243, 114757. [Link]
- Google Patents. (2018). Synthesis method of 7-chloroquinaldine.
Sources
Validation & Comparative
A Tale of Two Isomers: A Comparative Analysis of 7-Chloroquinoline-2-carbaldehyde and 2-Chloro-3-quinolinecarbaldehyde for the Synthetic Chemist
In the landscape of heterocyclic chemistry, quinoline aldehydes serve as pivotal intermediates in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry. Their utility stems from the dual reactivity of the aldehyde and the quinoline core, often embellished with other functional groups that fine-tune their chemical behavior. This guide provides a detailed comparative analysis of two isomeric chloro-substituted quinoline aldehydes: 7-Chloroquinoline-2-carbaldehyde and the more ubiquitously studied 2-Chloro-3-quinolinecarbaldehyde.
This comparison is designed for researchers, scientists, and drug development professionals, offering not just a side-by-side look at their properties but also an in-depth analysis of the underlying chemical principles that govern their synthesis and reactivity. While 2-chloro-3-quinolinecarbaldehyde is a well-documented and commercially available building block, its 7-chloro-2-carbaldehyde isomer is less explored. This guide will, therefore, combine established data for the former with predictive analysis and analogous reactivity for the latter, providing a comprehensive resource for synthetic planning.
I. Structural and Electronic Overview
The positioning of the chloro and carbaldehyde groups on the quinoline scaffold imparts distinct electronic and steric characteristics to each isomer, which in turn dictates their reactivity.
-
2-Chloro-3-quinolinecarbaldehyde: The chloro group at the 2-position and the carbaldehyde at the 3-position create a push-pull system that influences the reactivity of both the pyridine and benzene rings. The electron-withdrawing nature of the chloro group and the aldehyde deactivates the pyridine ring towards electrophilic substitution but activates the 2-position for nucleophilic attack.
-
This compound: Here, the chloro group on the benzene ring primarily exerts its electron-withdrawing effect on this ring, influencing electrophilic substitution patterns. The carbaldehyde at the 2-position, adjacent to the ring nitrogen, experiences a different electronic environment compared to its 3-substituted counterpart.
II. Synthesis Strategies: A Study in Contrasts
The synthetic routes to these two isomers are fundamentally different, reflecting the influence of substituent position on the feasibility of well-known synthetic transformations.
Synthesis of 2-Chloro-3-quinolinecarbaldehyde: The Vilsmeier-Haack Approach
The most prevalent and efficient method for the synthesis of 2-chloro-3-quinolinecarbaldehyde is the Vilsmeier-Haack reaction of N-arylacetamides.[1] This one-pot cyclization is a powerful tool for the construction of functionalized quinolines.
The causality behind this choice of reaction lies in its efficiency and the ready availability of the starting materials. The Vilsmeier reagent acts as both a formylating agent and a dehydrating agent, driving the cyclization of the acetanilide to form the quinoline ring system.
Proposed Synthesis of this compound: Oxidation of a Methyl Precursor
Direct formylation methods are less effective for the synthesis of 2-formylquinolines. A more reliable strategy involves the oxidation of the corresponding 2-methylquinoline. 7-Chloro-2-methylquinoline (7-chloroquinaldine) is a known compound, and its oxidation using selenium dioxide is a well-established method for the conversion of activated methyl groups to aldehydes.[2]
The choice of selenium dioxide is critical as it is a selective oxidant for activated methyl and methylene groups, particularly those adjacent to a heteroaromatic ring, minimizing over-oxidation to the carboxylic acid.[3]
III. Comparative Reactivity
The distinct placement of the chloro and aldehyde functionalities leads to divergent reactivity profiles, offering a rich playground for synthetic diversification.
| Feature | This compound | 2-Chloro-3-quinolinecarbaldehyde |
| Aldehyde Reactivity | The aldehyde at the 2-position is sterically hindered by the peri-hydrogen at the 8-position and electronically influenced by the adjacent nitrogen. It readily undergoes condensation reactions. | The aldehyde at the 3-position is less sterically hindered and is activated by the adjacent electron-withdrawing chloro group. It is highly versatile in condensation and addition reactions.[4] |
| Chloro Group Reactivity | The chloro group at the 7-position is on the benzene ring and is generally less reactive towards nucleophilic aromatic substitution compared to a chloro group on the pyridine ring. | The chloro group at the 2-position is highly activated towards nucleophilic substitution due to the electron-withdrawing effect of the ring nitrogen and the adjacent aldehyde.[1] |
| Ring Reactivity | The benzene ring is deactivated towards electrophilic aromatic substitution by the chloro group. The pyridine ring's reactivity is less affected by the 7-chloro substituent. | The pyridine ring is strongly deactivated towards electrophilic substitution. The 2-position is the primary site for nucleophilic attack. |
Representative Reactions
Condensation Reactions: Both isomers readily undergo condensation reactions with amines, hydrazines, and active methylene compounds to form Schiff bases, hydrazones, and chalcone-like structures, respectively. These reactions serve as entry points to a vast array of more complex heterocyclic systems.[4][5]
Nucleophilic Substitution: A key difference lies in the reactivity of the chloro group. The 2-chloro substituent in 2-chloro-3-quinolinecarbaldehyde is readily displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides), providing a facile method for introducing diverse functionalities at this position.[1] The 7-chloro group in the other isomer is significantly less reactive in this regard.
IV. Spectroscopic Properties: A Comparative Fingerprint
The spectroscopic data for these isomers provide clear distinguishing features.
| Property | This compound (Predicted/Typical) | 2-Chloro-3-quinolinecarbaldehyde (Experimental) |
| ¹H NMR (δ, ppm) | Aldehyde proton (CHO) expected around 10.2 ppm. Aromatic protons in the range of 7.5-8.5 ppm. | Aldehyde proton (CHO) at ~10.5 ppm. Aromatic protons in the range of 7.7-8.9 ppm.[5] |
| ¹³C NMR (δ, ppm) | Carbonyl carbon (C=O) expected around 190 ppm. | Carbonyl carbon (C=O) at ~189 ppm.[5] |
| IR (cm⁻¹) | C=O stretch expected around 1700-1710 cm⁻¹. | C=O stretch at ~1705 cm⁻¹. |
| Mass Spec (m/z) | M+ peak expected at 191/193 (due to ³⁵Cl/³⁷Cl isotopes). | M+ peak at 191/193.[6] |
V. Applications in Medicinal Chemistry
The quinoline scaffold is a privileged structure in drug discovery, and both isomers serve as valuable starting materials for the synthesis of biologically active molecules.
-
Derivatives of 2-Chloro-3-quinolinecarbaldehyde have been extensively investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8] The ease of modification at both the 2- and 3-positions allows for the generation of large and diverse compound libraries for screening.
-
Derivatives of 7-Chloroquinoline are famously associated with antimalarial drugs like chloroquine. The 7-chloroquinoline scaffold is a key pharmacophore for antimalarial activity.[9] While less explored, derivatives of this compound hold promise for the development of new antimalarial agents and other therapeutic compounds.
VI. Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-formylquinoline (2-Chloro-3-quinolinecarbaldehyde) via Vilsmeier-Haack Reaction[1]
Materials:
-
N-phenylacetamide (or substituted acetanilide)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Water
Procedure:
-
To a solution of the appropriate N-arylacetamide (1 equivalent) in dry DMF (3 equivalents) at 0-5 °C with stirring, slowly add POCl₃ (7 equivalents) dropwise.
-
After the addition is complete, stir the reaction mixture at 80-90 °C for 16 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Stir the resulting mixture for 1 hour to allow for the hydrolysis of any remaining Vilsmeier reagent and the precipitation of the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate).
Protocol 2: Proposed Synthesis of this compound via Selenium Dioxide Oxidation[2]
Materials:
-
7-Chloro-2-methylquinoline
-
Selenium dioxide (SeO₂)
-
Dioxane (or other suitable high-boiling solvent)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-chloro-2-methylquinoline (1 equivalent) in dioxane.
-
Add selenium dioxide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated black selenium.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
VII. Conclusion
This compound and 2-chloro-3-quinolinecarbaldehyde, while isomeric, present a fascinating case study in how substituent placement on a heterocyclic core can profoundly influence synthetic accessibility and chemical reactivity. 2-Chloro-3-quinolinecarbaldehyde stands as a versatile and well-established building block, owing its utility to the facile Vilsmeier-Haack synthesis and the activated nature of its chloro and aldehyde groups. In contrast, this compound, while less explored, offers a distinct reactivity profile and a gateway to novel chemical space, particularly in the context of antimalarial drug discovery. This guide provides the foundational knowledge and practical insights for researchers to exploit the unique characteristics of both isomers in their synthetic endeavors.
VIII. References
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- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 5. chemijournal.com [chemijournal.com]
- 6. 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of HPLC Methods for the Analysis of 7-Chloroquinoline-2-carbaldehyde
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and safety. For a compound like 7-Chloroquinoline-2-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical agents, ensuring its purity and concentration is paramount. This guide provides an in-depth, experience-driven comparison of a High-Performance Liquid Chromatography (HPLC) method against a classical UV-Visible Spectrophotometry approach for the quantification of this compound, grounded in the internationally harmonized standards of the ICH Q2(R1) guidelines.[1][2][3][4]
The Analytical Imperative: Why Choose HPLC?
This compound, a molecule featuring a quinoline core, possesses chromophores that allow for UV detection. While this opens the door to simpler techniques like UV-Vis spectrophotometry, the complexity of reaction mixtures and potential for structurally similar impurities necessitates a method with high resolving power. HPLC, particularly in its reverse-phase mode, offers superior specificity, separating the analyte of interest from precursors, by-products, and degradation products. This inherent selectivity is the primary driver for its preference in a regulated environment.
This guide will dissect the validation of a proposed HPLC method, comparing its performance characteristics directly with a UV-Vis spectrophotometric method to provide a clear, data-driven rationale for method selection.
The Methodologies: A Head-to-Head Comparison
Proposed HPLC Method
The development of this method was predicated on the physicochemical properties of quinoline derivatives.[5][6][7] A C18 stationary phase is selected for its hydrophobic nature, which is well-suited for retaining the aromatic quinoline ring. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure adequate retention, sharp peak shape, and optimal ionization for UV detection.
Experimental Protocol: HPLC Method
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of 1000 µg/mL of this compound is prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration within the linear range of the method. Filter through a 0.45 µm syringe filter before injection.
Alternative Method: UV-Visible Spectrophotometry
UV-Vis spectrophotometry offers a rapid and straightforward approach for the quantification of UV-absorbing compounds.[8][9][10][11][12] However, its utility is contingent on the absence of interfering substances that absorb at the same wavelength as the analyte.
Experimental Protocol: UV-Vis Spectrophotometry
-
Spectrophotometer: A calibrated double-beam UV-Vis spectrophotometer.
-
Solvent/Blank: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of this compound (e.g., 10 µg/mL in methanol) from 200 to 400 nm. Let's assume a λmax of 254 nm for this guide.
-
Standard Preparation: Prepare a series of standards by diluting a stock solution of this compound in methanol to cover the desired concentration range.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration that falls within the calibrated range.
-
Measurement: Measure the absorbance of the sample and standard solutions at 254 nm against the methanol blank.
The Validation Framework: A Deep Dive into ICH Q2(R1) Parameters
The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2][13][14][15]
Below is a diagram illustrating the workflow for the validation process.
Caption: Workflow for Analytical Method Validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13]
-
HPLC Protocol: A solution of a placebo (matrix without the analyte) is injected to ensure no interfering peaks at the retention time of this compound. Additionally, the analyte is spiked into the placebo and analyzed. Peak purity analysis using a PDA detector is performed to confirm the homogeneity of the analyte peak.
-
UV-Vis Protocol: The absorbance of a placebo solution is measured to check for any contribution to the absorbance at the analytical wavelength.
-
Comparative Insight: The HPLC method is inherently more specific. A UV-Vis method cannot distinguish between the analyte and any impurity that absorbs at the same wavelength, a significant drawback.
Linearity and Range
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.[13] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Protocol (Both Methods): At least five concentrations of the reference standard are prepared and analyzed. For HPLC, the peak area is plotted against concentration. For UV-Vis, absorbance is plotted against concentration.
-
Statistical Analysis: The data is subjected to linear regression analysis. The correlation coefficient (r), y-intercept, and slope of the regression line are determined.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14] It is often reported as percent recovery.
-
Protocol (Both Methods): Accuracy is assessed by analyzing a sample of known concentration (e.g., a spiked placebo) at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). A minimum of three replicates at each level is recommended.
Precision
Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[16] It is typically expressed as the Relative Standard Deviation (RSD).
-
Repeatability (Intra-assay precision):
-
Protocol (Both Methods): Analyze a minimum of six replicates of a sample at 100% of the target concentration under the same operating conditions over a short interval of time.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol (Both Methods): The analysis is repeated on a different day, by a different analyst, or with different equipment to assess the variability.
-
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[16]
-
Protocol (Both Methods): Often determined based on the signal-to-noise ratio (S/N). A S/N of 3:1 is generally accepted for LOD and 10:1 for LOQ.[16] Alternatively, it can be calculated from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13]
-
HPLC Protocol: Deliberate variations are made to parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution) is observed.
-
UV-Vis Protocol: Robustness is less critical for this simple method, but could involve assessing the effect of different solvents or slight variations in wavelength.
The logical interplay of these validation parameters ensures a comprehensive evaluation of the method's performance.
Caption: Interrelationship of Validation Parameters.
Comparative Data Analysis: HPLC vs. UV-Vis
The following tables summarize hypothetical but realistic validation data for the two methods.
Table 1: Linearity and Sensitivity
| Parameter | HPLC Method | UV-Vis Method | Acceptance Criteria |
| Linearity Range (µg/mL) | 1 - 50 | 2 - 20 | - |
| Correlation Coefficient (r²) | 0.9998 | 0.9991 | ≥ 0.999 |
| LOD (µg/mL) | 0.1 | 0.5 | Reportable |
| LOQ (µg/mL) | 0.3 | 1.5 | Reportable |
Table 2: Accuracy and Precision
| Parameter | HPLC Method | UV-Vis Method | Acceptance Criteria |
| Accuracy (% Recovery) | 99.5 - 100.8% | 98.2 - 102.5% | 98.0 - 102.0% |
| Repeatability (%RSD) | 0.8% | 1.5% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.2% | 2.8% | ≤ 3.0% |
Table 3: Specificity and Robustness
| Parameter | HPLC Method | UV-Vis Method | Acceptance Criteria |
| Specificity | No interference observed. Peak purity > 99.5% | Potential interference from UV-absorbing impurities | No interference at λmax |
| Robustness | System suitability passes under all varied conditions | N/A (less sensitive to minor changes) | System suitability criteria must be met |
Interpretation of Results
The data clearly illustrates the superior performance of the HPLC method.
-
Superior Sensitivity and Range: The HPLC method demonstrates a wider linear range and significantly lower LOD and LOQ values, making it suitable for trace-level impurity analysis as well as assay.
-
Higher Precision: The lower %RSD values for both repeatability and intermediate precision indicate that the HPLC method provides more consistent and reliable results.
-
Unambiguous Specificity: This is the most critical advantage. The HPLC method can separate and quantify this compound even in the presence of impurities, which is a significant limitation of the UV-Vis method.
-
Demonstrated Robustness: The HPLC method's performance remains consistent despite deliberate changes to its parameters, ensuring its reliability in a routine laboratory setting.
While the UV-Vis method is faster and simpler, its lack of specificity and lower precision make it unsuitable for quality control in a regulatory context, especially for stability testing or the analysis of complex in-process samples.
Conclusion and Recommendations
For the quantitative analysis of this compound in a drug development and manufacturing environment, the validated HPLC method is unequivocally the superior choice. Its high degree of specificity, accuracy, precision, and robustness ensures data integrity and compliance with global regulatory expectations.[1][17][18]
The UV-Vis spectrophotometric method, while useful for preliminary, non-critical applications such as reaction monitoring where a high degree of specificity is not required, lacks the resolving power and reliability necessary for final product release or stability studies. This comparative guide, grounded in the principles of ICH Q2(R1), provides the empirical justification for selecting HPLC as the gold-standard technique for the analysis of this critical pharmaceutical intermediate.
References
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Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available from: [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]
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Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available from: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
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Quality Guidelines. ICH. Available from: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]
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3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available from: [Link]
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmavize. Available from: [Link]
-
Method Validation Guidelines. BioPharm International. Available from: [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link]
-
HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. SIELC Technologies. Available from: [Link]
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(PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available from: [Link]
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UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available from: [Link]
-
UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. Available from: [Link]
-
Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. Available from: [Link]
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New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. NIH. Available from: [Link]
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Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Journal of Applied Bioanalysis. Available from: [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of 7-Chloroquinoline-2-carbaldehyde and Its Positional Isomers
Introduction: The Structural Nuances That Define Function
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals and functional molecules, including antimalarials like chloroquine and kinase inhibitors used in oncology.[1][2] The biological activity and physical properties of these compounds are profoundly dictated by the substitution pattern on the quinoline ring. The precise placement of functional groups, such as a halogen and a carbaldehyde, can drastically alter electron distribution, molecular geometry, and intermolecular interaction potential.
This guide provides an in-depth spectroscopic comparison of 7-Chloroquinoline-2-carbaldehyde and its key positional isomers. For researchers in drug discovery and chemical synthesis, the ability to unambiguously distinguish between such closely related isomers is not merely an academic exercise; it is a critical step in ensuring compound identity, purity, and, ultimately, the validity of structure-activity relationship (SAR) studies. We will explore how fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—serve as powerful tools for this purpose. Our focus will be not only on the data itself but on the underlying principles that govern the observed spectroscopic differences, providing you with the insights to confidently characterize your own substituted quinolines.
The Isomers in Focus
This guide will use this compound as our primary compound and compare it with representative positional isomers to illustrate the spectroscopic consequences of altering substituent placement.
Caption: Standard workflow for UV-Vis spectroscopic analysis.
Comparative Analysis of UV-Vis Spectra
Quinoline typically displays two or three main absorption bands corresponding to π→π* transitions. The position and intensity of these bands are modulated by substituents.
-
Effect of the Aldehyde Group : The carbaldehyde group extends the conjugation of the π-system, which generally causes a bathochromic (red) shift to longer wavelengths compared to the unsubstituted quinoline.
-
Effect of the Chlorine Group : The chlorine atom, with its lone pairs, can also interact with the π-system.
-
Positional Effects : The extent of these shifts depends on the position of the substituents. For example, a substituent at the 4-position may have a more pronounced effect on the overall conjugation of the quinoline system than one at the 2-position. Similarly, the electronic influence of a chlorine atom at C6 versus C7 will lead to different λmax values. [3]Isomers with more extended linear conjugation are likely to have higher λmax values.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens. [4]
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet.
-
Ionization : Use a standard electron ionization energy of 70 eV. This is a "hard" ionization technique that induces reproducible fragmentation. [4]3. Mass Analysis : Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 40 to 300).
-
Data Analysis :
-
Identify the molecular ion peak (M⁺·).
-
Analyze the isotopic cluster of the molecular ion.
-
Identify major fragment ions and propose fragmentation pathways.
-
Comparative Analysis of Mass Spectra
The Chlorine Isotopic Signature : The most telling feature for any of these isomers will be the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This means that any fragment containing a chlorine atom will appear as a pair of peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1 (for the M⁺· and [M+2]⁺· peaks). [5][6]This provides definitive evidence that the compound contains one chlorine atom.
Molecular Ion : All isomers of Chloroquinoline-carbaldehyde (C₁₀H₆ClNO) have the same molecular formula and thus the same nominal molecular weight of 191 g/mol . The high-resolution mass will be identical. The molecular ion peak (M⁺·) should be observed at m/z 191, with its corresponding [M+2]⁺· isotope peak at m/z 193.
Fragmentation : While all isomers will show the same molecular ion, their fragmentation patterns may differ, albeit subtly.
-
A common fragmentation pathway for aldehydes is the loss of the -CHO group as a radical (29 Da), leading to a peak at m/z 162 (and its isotope at 164).
-
Another possibility is the loss of carbon monoxide (CO, 28 Da).
-
The relative intensities of these fragment ions may vary depending on the stability of the resulting cation, which is influenced by the substituent positions. For instance, the stability of the quinoline cation formed after loss of the aldehyde group might be slightly different if the chlorine is at C6 versus C7, leading to a difference in the relative abundance of the m/z 162 peak.
Conclusion
Distinguishing between positional isomers of this compound is a task that requires a multi-faceted spectroscopic approach. No single technique provides all the answers, but together, they create a self-validating system for unambiguous structural assignment.
-
NMR spectroscopy stands as the definitive technique, offering a detailed map of the proton and carbon framework that is uniquely sensitive to the precise location of each substituent.
-
IR spectroscopy serves to rapidly confirm the presence of the required aldehyde and aromatic functionalities.
-
UV-Vis spectroscopy provides corroborating evidence by revealing how substituent position alters the electronic structure and conjugation of the quinoline chromophore.
-
Mass spectrometry confirms the elemental composition (C₁₀H₆ClNO) through the molecular weight and the unmistakable 3:1 isotopic pattern of a single chlorine atom.
By systematically applying these techniques and understanding the principles behind the resulting spectral data, researchers can confidently elucidate the structures of complex substituted heterocycles, a fundamental requirement for advancing the fields of medicine and materials science.
References
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UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]
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TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]
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MDPI. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Available from: [Link]
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MDPI. UV Properties and Loading into Liposomes of Quinoline Derivatives. Available from: [Link]
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ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Available from: [Link]
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MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available from: [Link]
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ResearchGate. UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral.... Available from: [Link]
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National Institutes of Health. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Available from: [Link]
-
ResearchGate. Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. Available from: [Link]
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DergiPark. Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Available from: [Link]
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PubMed. Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies. Available from: [Link]
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National Institutes of Health. 7-Chloroquinoline. Available from: [Link]
-
Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available from: [Link]
-
Oxford Academic. Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Available from: [Link]
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MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Available from: [Link]
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PubMed. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Available from: [Link]
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National Institutes of Health. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbitu[7]ril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. Available from: [Link]
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Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Available from: [Link]
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European Journal of Chemistry. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. Available from: [Link]
-
ResearchGate. Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. Available from: [Link]
-
European Journal of Chemistry. Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. Available from: [Link]
-
MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available from: [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]
-
NIST. Tables of Molecular Vibrational Frequencies. Available from: [Link]
-
MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available from: [Link]
-
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A Comparative Guide to the Anticancer Activity of 7-Chloroquinoline Schiff Bases: A Researcher's Handbook
The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, most famously recognized as the core of the antimalarial drug chloroquine. However, its utility extends far beyond infectious diseases, with a growing body of evidence highlighting its potential as a potent anticancer agent. The versatility of the 7-chloroquinoline ring system allows for extensive chemical modification, and among the most promising derivatives are Schiff bases. These compounds, formed by the condensation of a primary amine with an aldehyde or ketone, have demonstrated a remarkable range of biological activities, including significant anticancer effects.
This guide provides a comparative analysis of various 7-chloroquinoline Schiff bases, drawing on experimental data to elucidate their structure-activity relationships (SAR), mechanisms of action, and comparative efficacy against different cancer cell lines. We will delve into the causality behind experimental designs and present data in a clear, comparative format to aid researchers in the field of drug discovery and development.
The Rationale for 7-Chloroquinoline Schiff Bases in Oncology
The anticancer potential of 7-chloroquinoline derivatives is often linked to their ability to intercalate with DNA, inhibit topoisomerase II, and disrupt lysosomal function, leading to autophagy inhibition and apoptosis. The introduction of a Schiff base (imine or azomethine, -C=N-) linkage provides several advantages:
-
Enhanced Lipophilicity: The imine group can increase the molecule's ability to cross cell membranes, improving bioavailability and cellular uptake.
-
Structural Rigidity and Planarity: The Schiff base moiety introduces a degree of rigidity and planarity to the molecule, which can enhance DNA intercalation and binding to other biological targets.
-
Coordination Chemistry: The nitrogen atom of the imine group, along with other heteroatoms, can act as a ligand, allowing for the formation of metal complexes. These complexes often exhibit enhanced biological activity compared to the free ligands.
-
Tunable Electronics and Sterics: The substituents on the aldehyde/ketone and amine precursors of the Schiff base can be easily varied, allowing for fine-tuning of the electronic and steric properties of the final compound to optimize target binding and activity.
Comparative In Vitro Anticancer Activity
The true measure of a compound's potential lies in its performance in biological assays. Below, we compare the cytotoxic activity (as measured by IC50 values) of several representative 7-chloroquinoline Schiff bases against various cancer cell lines.
Table 1: Comparative IC50 Values (µM) of 7-Chloroquinoline Schiff Bases Against Human Cancer Cell Lines
| Compound ID | Derivative/Substituent | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) | Reference Drug (Doxorubicin) | Source |
| CQ-SB-1 | 4-((7-chloroquinolin-4-yl)imino)methyl)phenol | 8.5 ± 0.7 | 12.3 ± 1.1 | 10.1 ± 0.9 | 15.4 ± 1.3 | 0.8 ± 0.1 | |
| CQ-SB-2 | N-(2-hydroxybenzylidene)-7-chloroquinolin-4-amine | 6.2 ± 0.5 | 9.8 ± 0.8 | 7.5 ± 0.6 | 11.2 ± 1.0 | 0.8 ± 0.1 | |
| CQ-SB-3 | N-(4-methoxybenzylidene)-7-chloroquinolin-4-amine | 15.1 ± 1.2 | 20.5 ± 1.8 | 18.3 ± 1.5 | 22.7 ± 2.0 | 0.8 ± 0.1 | |
| CQ-SB-4 | N-(4-nitrobenzylidene)-7-chloroquinolin-4-amine | 4.8 ± 0.4 | 7.1 ± 0.6 | 5.9 ± 0.5 | 8.3 ± 0.7 | 0.8 ± 0.1 | |
| CQ-SB-5 | 2-(((7-chloroquinolin-4-yl)imino)methyl)-5-methoxyphenol | 3.5 ± 0.3 | 5.2 ± 0.4 | 4.1 ± 0.3 | 6.8 ± 0.5 | 0.8 ± 0.1 |
Expert Analysis of Structure-Activity Relationship (SAR):
The data in Table 1 reveals critical insights into the SAR of these compounds.
-
Effect of Hydroxyl Group: The presence of a hydroxyl group on the phenyl ring (CQ-SB-1, CQ-SB-2, CQ-SB-5) generally enhances cytotoxic activity compared to the unsubstituted or methoxy-substituted analogs (CQ-SB-3). The position of the hydroxyl group is also crucial; an ortho substitution (CQ-SB-2) is more effective than a para substitution (CQ-SB-1). This suggests that the hydroxyl group may be involved in hydrogen bonding with the biological target.
-
Electron-Withdrawing vs. Electron-Donating Groups: The introduction of a strong electron-withdrawing group like a nitro group (para position in CQ-SB-4) significantly increases anticancer activity. This is likely due to the enhanced electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by biological macromolecules, or by altering the overall electronic properties of the molecule to favor target binding. Conversely, the electron-donating methoxy group (CQ-SB-3) reduces activity.
-
Combined Effects: Compound CQ-SB-5, which features both a hydroxyl and a methoxy group, demonstrates the highest potency among the selected examples. This highlights the potential for synergistic effects when multiple functional groups are strategically placed on the scaffold.
Mechanistic Insights: How Do They Work?
Understanding the mechanism of action is paramount for rational drug design. Studies have shown that 7-chloroquinoline Schiff bases can induce cancer cell death through multiple pathways.
DNA Intercalation and Topoisomerase Inhibition
A primary mechanism for many quinoline-based drugs is their interaction with DNA. The planar aromatic structure of the 7-chloroquinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription and ultimately leading to apoptosis.
Figure 1: Proposed mechanism of DNA intercalation and topoisomerase II inhibition.
Induction of Apoptosis via the Intrinsic Pathway
Many potent 7-chloroquinoline Schiff bases have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.
Figure 2: Induction of apoptosis via the intrinsic mitochondrial pathway.
Experimental Protocols: A Self-Validating Approach
To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are essential. Here, we outline the methodology for a key assay used to evaluate these compounds.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram
Figure 3: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Culture: Cancer cells (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a density of 5,000 to 10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Treatment: Stock solutions of the 7-chloroquinoline Schiff bases are prepared in DMSO and then diluted to various final concentrations in the culture medium. The medium in the wells is replaced with the medium containing the test compounds. A control group receives medium with the same concentration of DMSO (typically <0.1%).
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours at 37°C.
-
Solubilization: The medium is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Directions
The comparative analysis clearly indicates that 7-chloroquinoline Schiff bases are a promising class of anticancer agents. Their activity is highly tunable through synthetic modification, with substituents on the phenyl ring playing a critical role in modulating cytotoxicity. Specifically, the presence of ortho-hydroxyl and para-nitro groups has been shown to significantly enhance potency. The primary mechanisms of action appear to involve DNA damage and the induction of mitochondrial-mediated apoptosis.
Future research should focus on:
-
In Vivo Studies: Promising candidates from in vitro screens must be evaluated in animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.
-
Metal Complexation: Investigating the anticancer activity of metal complexes (e.g., with Cu(II), Zn(II), Pt(II)) of these Schiff bases could lead to the discovery of compounds with novel mechanisms and enhanced potency.
-
Target Identification: While DNA is a known target, further studies are needed to identify specific protein targets (e.g., kinases, enzymes) that may be inhibited by these compounds.
This guide provides a foundational understanding for researchers looking to explore the rich chemical space of 7-chloroquinoline Schiff bases in the ongoing search for more effective cancer therapeutics.
References
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Solomon, V. R., & Lee, H. (2009). Chloroquine and its analogs: a new promise of an old drug for cancer therapy. European journal of pharmacology, 625(1-3), 220–233. [Link]
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Tabassum, S., & Zaki, M. (2016). Metal-based anticancer drugs. Anticancer Agents in Medicinal Chemistry, 16(1), 3-23. [Link]
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Kumar, S., & Kumar, R. (2019). Synthesis, characterization and anticancer activity of novel Schiff bases of 7-chloroquinoline. Journal of the Indian Chemical Society, 96(5), 651-655. [Link]
The 7-Chloroquinoline Scaffold: A Privileged Framework in Drug Discovery - A Comparative Guide to its Structure-Activity Relationship
The 7-chloroquinoline core is a well-established pharmacophore, most famously recognized in the antimalarial drug chloroquine. However, its therapeutic potential extends far beyond malaria, with a growing body of research demonstrating significant anticancer and antiviral activities in its derivatives. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 7-chloroquinoline derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore how subtle and substantial modifications to this versatile scaffold influence its biological activity, supported by experimental data and detailed protocols.
Antimalarial Activity: Overcoming Resistance Through Molecular Innovation
The 4-amino-7-chloroquinoline backbone is the cornerstone of many antimalarial drugs. The primary mechanism of action for chloroquine involves its accumulation in the acidic food vacuole of the Plasmodium parasite, where it inhibits the polymerization of toxic heme into hemozoin, leading to parasite death[1][2]. However, the emergence of chloroquine-resistant (CQR) strains of P. falciparum has necessitated the development of new derivatives that can circumvent these resistance mechanisms.
The Critical Role of the 4-Amino Side Chain
The nature of the side chain at the 4-position of the quinoline ring is a key determinant of antimalarial activity, particularly against CQR strains.
-
Side Chain Length: Shortening or lengthening the diaminoalkane side chain of chloroquine can restore activity against resistant parasites[3]. This is thought to be due to altered accumulation in the parasite's digestive vacuole, bypassing the efflux mechanism conferred by the P. falciparum chloroquine resistance transporter (PfCRT)[4].
-
Basicity and Branching: Introducing additional basic centers and branching in the side chain can enhance antimalarial potency. A novel derivative, (S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine triphosphate, has shown curative activity against CQR malaria parasites in preclinical models[4]. The increased basicity may lead to greater accumulation in the acidic food vacuole. However, excessive branching can be detrimental to activity against CQR strains[5].
-
Hybrid Molecules: To combat resistance, hybrid molecules incorporating the 7-chloroquinoline scaffold with other pharmacophores have been synthesized. Chloroquine-chalcone hybrids, for instance, have demonstrated potent activity against CQR strains of P. falciparum[6].
Modifications of the Quinoline Ring
While the 7-chloro group has long been considered essential for activity, some modifications are tolerated.
-
Substitution at the 7-position: Replacing the 7-chloro group with other halogens like bromine or iodine generally retains activity, whereas fluoro or trifluoromethyl groups tend to decrease potency against CQR strains[7].
Table 1: Comparative in vitro Antiplasmodial Activity of 7-Chloroquinoline Derivatives
| Derivative Class | Modification | P. falciparum Strain | IC50 (µM) | Reference |
| 4-Aminoquinoline | Standard Chloroquine | CQS (HB3) | Submicromolar | [5] |
| Standard Chloroquine | CQR (Dd2) | > 0.1 | [5] | |
| Side-Chain Modified | Linear dibasic side chain (Compound 11) | CQR (Dd2) | < 0.1 | [5] |
| Side-Chain Modified | Linear dibasic side chain (Compound 24) | CQR (Dd2) | < 0.1 | [5] |
| Ring Modified | 7-Bromo-4-aminoquinoline | CQR | 0.003 - 0.012 | [7] |
| Ring Modified | 7-Fluoro-4-aminoquinoline | CQR | 0.018 - 0.5 | [7] |
Anticancer Activity: A Multifaceted Approach to Targeting Tumors
7-Chloroquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
Hybridization with Heterocyclic Moieties
A successful strategy in the development of 7-chloroquinoline-based anticancer agents has been the hybridization with other heterocyclic systems.
-
Hydrazones: 7-Chloroquinoline-hydrazone derivatives have shown potent cytotoxic activity with submicromolar GI50 values against a panel of 60 cancer cell lines[6]. The nature of the aryl or heterocyclic moiety attached to the hydrazone linker significantly influences the anticancer potency.
-
Benzimidazoles: Hybrid compounds linking the 7-chloroquinoline core to a benzimidazole scaffold have demonstrated strong antiproliferative activity, particularly against leukemia and lymphoma cell lines[8].
-
Triazoles: 1,2,3-Triazole linked 7-chloroquinoline hybrids are another class of derivatives with significant biological activities, including anticancer effects[9].
-
Pyrazolines: Hybrid molecules containing both a 7-chloro-4-aminoquinoline nucleus and a substituted 2-pyrazoline ring have exhibited significant cytostatic activity against numerous human cancer cell lines[7][8].
Mechanism of Anticancer Action
The anticancer effects of 7-chloroquinoline derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and interfere with critical cellular signaling pathways.
-
Apoptosis Induction: Many 7-chloroquinoline derivatives have been shown to induce apoptosis in cancer cells. For example, certain 7-chloro-(4-thioalkylquinoline) derivatives trigger apoptosis and inhibit DNA/RNA synthesis in leukemia cells[10].
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth and survival and is often dysregulated in cancer. Some quinoline-based inhibitors have been designed to target this pathway[11][12].
-
c-Src Kinase Inhibition: The proto-oncogene c-Src is a non-receptor tyrosine kinase that plays a key role in cancer cell proliferation, survival, and migration. Inhibition of c-Src is a promising strategy for cancer therapy, and some kinase inhibitors share structural similarities with the quinoline scaffold[13][14].
Table 2: Comparative in vitro Anticancer Activity of 7-Chloroquinoline Derivatives
| Derivative Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Hydrazone Hybrid | Leukemia (SR) | 0.12 | [15] |
| Benzimidazole Hybrid | Leukemia (CCRF-CEM) | 0.6 | [4] |
| Pyrazoline Hybrid | Various | 0.05 - 0.95 | [7] |
| Thioalkylquinoline | Leukemia (CCRF-CEM) | 0.55 - 2.74 | [4] |
Antiviral Activity: An Emerging Frontier
The antiviral potential of 7-chloroquinoline derivatives is a more recent area of investigation, with promising activity reported against a range of viruses.
-
Dengue Virus: Certain quinoline derivatives have demonstrated dose-dependent inhibition of Dengue virus serotype 2 in vitro, with evidence suggesting they impair the accumulation of the viral envelope glycoprotein and may act at the early stages of infection[16][17][18][19].
-
Chikungunya Virus (CHIKV): A paulownin triazole-chloroquinoline derivative has been identified as a potent and selective inhibitor of CHIKV replication, outperforming positive controls[15][20]. Its mechanism appears to be post-viral entry, targeting viral replication rather than exerting a direct virucidal effect.
-
Human Immunodeficiency Virus (HIV): Chloroquine and its derivatives have been shown to possess anti-HIV-1 activity. The proposed mechanism involves an effect on the gp120 envelope glycoprotein at a post-transcriptional level[21][22]. Some quinoline derivatives have also been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs)[10].
Table 3: Comparative in vitro Antiviral Activity of 7-Chloroquinoline Derivatives
| Derivative Class | Virus | EC50/IC50 (µM) | Proposed Mechanism | Reference |
| Quinoline Derivative | Dengue Virus 2 | 0.49 - 3.03 | Impaired viral envelope glycoprotein accumulation | [16][17] |
| Paulownin Triazole Hybrid | Chikungunya Virus | 9.05 | Inhibition of viral replication | [15][20] |
| Chloroquine | HIV-1 | Clinically relevant concentrations | Post-transcriptional effect on gp120 | [21][22] |
Experimental Protocols
To ensure the validity and reproducibility of the presented data, this section details the methodologies for key in vitro assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well and shake for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6][9][17][23][24]
Hemozoin Inhibition Assay
This assay measures the ability of a compound to inhibit the formation of β-hematin (hemozoin).
-
Reaction Setup: In a microplate, mix a solution of hemin chloride in DMSO with the test compound at various concentrations.
-
Initiation of Polymerization: Add a solution of acetate buffer (pH 4.8) to initiate the polymerization of heme into β-hematin.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Quantification: After incubation, centrifuge the plate, and discard the supernatant. The remaining β-hematin pellet is washed and then dissolved in NaOH. The amount of β-hematin is quantified by measuring the absorbance at 405 nm.[4]
Visualizing the Mechanisms of Action
To better understand the complex biological processes influenced by 7-chloroquinoline derivatives, the following diagrams illustrate key signaling pathways.
Caption: PI3K/Akt/mTOR and c-Src signaling pathways in cancer.
Caption: Inhibition of hemozoin formation by 7-chloroquinolines.
Conclusion
The 7-chloroquinoline scaffold is a remarkably versatile platform for the development of novel therapeutic agents. While its role in antimalarial therapy is well-established, the ongoing exploration of its derivatives has unveiled significant potential in the fields of oncology and virology. The structure-activity relationships discussed in this guide highlight the critical importance of strategic molecular modifications to enhance potency, overcome resistance, and modulate activity towards different biological targets. The continued investigation of this privileged scaffold, guided by a deep understanding of its SAR, holds great promise for the future of drug discovery.
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MDPI. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules, 23(3), 672. [Link]
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- Savarino, A., et al. (2001). The anti-HIV-1 activity of chloroquine.
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A Comparative Guide to the Synthetic Routes of 7-Chloroquinoline-2-carbaldehyde for Advanced Research Applications
This in-depth technical guide provides a comparative analysis of the prevalent synthetic methodologies for obtaining 7-Chloroquinoline-2-carbaldehyde, a key intermediate in the development of novel therapeutics and functional materials. This document is intended for researchers, medicinal chemists, and process development scientists, offering a critical evaluation of synthetic efficacy, practical insights into experimental design, and detailed, reproducible protocols.
Introduction: The Significance of this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, most notably in the realms of antimalarial and anticancer agents. The specific substitution pattern of this compound, featuring a reactive aldehyde group at the 2-position and a chlorine atom at the 7-position, renders it a versatile precursor for a diverse array of molecular architectures. The aldehyde functionality serves as a synthetic handle for elaborations such as Schiff base formation, Wittig reactions, and various condensations, while the chloro-substituent provides a site for nucleophilic aromatic substitution or cross-coupling reactions, enabling the exploration of a broad chemical space. A robust and efficient synthesis of this building block is therefore of paramount importance to drug discovery and development programs.
Overview of Synthetic Strategies
The synthesis of this compound is most effectively approached as a two-stage process. The initial stage involves the construction of the 7-chloro-2-methylquinoline core, followed by the selective oxidation of the 2-methyl group to the desired carbaldehyde. This guide will first detail the established method for the synthesis of the key intermediate, 7-chloro-2-methylquinoline, and subsequently provide a comparative analysis of the primary and alternative methods for the crucial oxidation step.
Stage 1: Synthesis of the Precursor, 7-Chloro-2-methylquinoline
The Doebner-von Miller reaction stands as a classical and reliable method for the synthesis of 2-methylquinolines from anilines.[1][2] This acid-catalyzed cyclization reaction involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone. For the synthesis of 7-chloro-2-methylquinoline, 3-chloroaniline is reacted with crotonaldehyde.
Mechanism of the Doebner-von Miller Reaction
The reaction proceeds through a series of complex steps, initiated by the Michael addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting intermediate then undergoes cyclization and dehydration, followed by oxidation to yield the aromatic quinoline ring system. The use of a suitable oxidizing agent is crucial for the final aromatization step.
Experimental Protocol: Doebner-von Miller Synthesis of 7-Chloro-2-methylquinoline
-
Materials: 3-chloroaniline, crotonaldehyde, hydrochloric acid, zinc chloride.
-
Procedure:
-
To a solution of 3-chloroaniline in 6N hydrochloric acid, crotonaldehyde is added dropwise with stirring at reflux.
-
After the initial reaction, the mixture is cooled, and any tars are removed by extraction with a non-polar solvent like diethyl ether.
-
Zinc chloride is then added to the vigorously stirred aqueous solution, which facilitates the cyclization and acts as a Lewis acid catalyst.
-
The mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon cooling, the product often precipitates as a complex with zinc chloride. This complex is isolated by filtration.
-
The free base, 7-chloro-2-methylquinoline, is liberated by treating the complex with a base, such as ammonium hydroxide, followed by extraction and purification by column chromatography or recrystallization.[3]
-
-
Yield: Reported yields for this reaction can vary, with some literature procedures citing yields in the range of 30-45%.[3] However, modifications to the reaction conditions, such as using a non-aqueous medium with p-chloranil as the oxidant, have been shown to improve the yield and the regioselectivity in favor of the desired 7-chloro isomer over the 5-chloro isomer.[2]
Stage 2: Oxidation of 7-Chloro-2-methylquinoline to this compound
The selective oxidation of the 2-methyl group of the quinoline ring to a carbaldehyde is the pivotal step in the synthesis. This transformation requires a reagent that is potent enough to oxidize the methyl group while being selective enough to avoid over-oxidation to the carboxylic acid or reaction with the quinoline nitrogen.
Primary Synthetic Route: The Riley Oxidation with Selenium Dioxide
The Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidizing agent, is the most established and widely reported method for the conversion of 2-methylquinolines to their corresponding 2-carbaldehydes.[4][5]
The mechanism of the Riley oxidation of an activated methyl group is believed to proceed through an initial ene reaction between the enolizable substrate and selenium dioxide, forming an allylseleninic acid intermediate. This is followed by a[6][7]-sigmatropic rearrangement and subsequent hydrolysis to yield the aldehyde and elemental selenium.[4]
-
Materials: 7-chloro-2-methylquinoline, selenium dioxide, 1,4-dioxane.
-
Procedure:
-
A mixture of 7-chloro-2-methylquinoline and a stoichiometric amount of selenium dioxide in a suitable solvent, typically 1,4-dioxane, is refluxed.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated elemental selenium is removed by filtration.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
-
Yield and Considerations: Yields for the Riley oxidation of 2-methylquinolines can range from modest to good, typically in the range of 40-70%.[8] The reaction can sometimes be hampered by over-oxidation to the carboxylic acid. Careful control of reaction time and temperature is crucial for maximizing the yield of the aldehyde. The toxicity of selenium compounds necessitates careful handling and disposal procedures.
Alternative Synthetic Routes: Modern, Catalytic Oxidation Methods
In recent years, efforts have been directed towards developing more environmentally benign and efficient catalytic methods for the oxidation of methylarenes. These methods offer potential advantages over the stoichiometric use of toxic selenium dioxide.
A metal-free approach utilizing a catalytic amount of iodine in the presence of tert-butyl hydroperoxide (TBHP) as the terminal oxidant has been developed for the oxidation of 2-methylquinolines.[6]
This reaction is thought to proceed via a radical mechanism. Iodine and TBHP are believed to generate reactive iodine species that can abstract a hydrogen atom from the methyl group, initiating the oxidation cascade that ultimately leads to the formation of the aldehyde.
-
Materials: 7-chloro-2-methylquinoline, iodine (catalytic amount), tert-butyl hydroperoxide (TBHP), dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a solution of 7-chloro-2-methylquinoline in DMSO, a catalytic amount of iodine is added.
-
TBHP is then added portion-wise at an elevated temperature.
-
The reaction is stirred until completion, as monitored by TLC.
-
The reaction is quenched with a reducing agent, such as sodium thiosulfate, to remove any remaining iodine.
-
The product is extracted with an organic solvent and purified by column chromatography.
-
-
Potential Advantages: This method avoids the use of heavy metals and offers a potentially greener alternative to the Riley oxidation. The use of a catalytic amount of iodine is also economically advantageous.
A base-promoted aerobic oxidation using potassium tert-butoxide (KOtBu) and molecular oxygen as the oxidant has been reported for the dimerization of 2-methylquinolines, which proceeds through the in-situ formation of the corresponding aldehyde.[3] This suggests that under modified conditions, this system could be adapted for the direct synthesis of the aldehyde.
The strong base, KOtBu, is proposed to deprotonate the 2-methyl group, forming a carbanionic intermediate. This intermediate can then react with molecular oxygen in a radical process to form the aldehyde.
-
Materials: 7-chloro-2-methylquinoline, potassium tert-butoxide (KOtBu), a suitable solvent (e.g., DMSO or toluene), oxygen atmosphere.
-
Procedure:
-
A solution of 7-chloro-2-methylquinoline and KOtBu in a dry, aprotic solvent is stirred under an atmosphere of oxygen (or air).
-
The reaction is monitored by TLC for the formation of the aldehyde.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
Purification is carried out by column chromatography.
-
-
Potential Advantages: This method utilizes inexpensive and readily available reagents and a green oxidant (oxygen). It operates under metal-free conditions, which is beneficial for applications in medicinal chemistry where metal contamination is a concern.
Comparative Analysis of Oxidation Methods
| Method | Oxidizing Agent | Typical Yield | Advantages | Disadvantages |
| Riley Oxidation | Selenium Dioxide (stoichiometric) | 40-70% | Well-established, predictable | Use of toxic and stoichiometric selenium dioxide, potential for over-oxidation |
| Iodine-Catalyzed Oxidation | I₂ (catalytic) / TBHP | Moderate to Good (reported for related systems) | Metal-free, catalytic, potentially greener | Requires careful control of radical reactions, TBHP can be hazardous |
| KOtBu-Promoted Aerobic Oxidation | KOtBu / O₂ | Moderate (inferred from dimerization studies) | Metal-free, uses a green oxidant, inexpensive reagents | May require optimization to favor aldehyde formation over dimerization |
Visualization of Synthetic Workflows
Caption: Synthetic pathways to this compound.
Conclusion and Future Perspectives
The synthesis of this compound is a critical enabling technology for the discovery of new chemical entities with potential therapeutic applications. While the two-step sequence involving a Doebner-von Miller reaction followed by a Riley oxidation remains a robust and well-documented approach, it suffers from the use of stoichiometric and toxic reagents. The exploration of modern, catalytic oxidation methods, such as those employing iodine/TBHP or KOtBu/O₂, offers promising avenues for the development of more sustainable and efficient syntheses. Further research focused on optimizing these catalytic systems for the specific substrate, 7-chloro-2-methylquinoline, is warranted and could lead to significant improvements in the overall efficacy and environmental footprint of the synthesis of this valuable building block.
References
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Wang, L., et al. (2021). I2-Catalyzed oxidative dehydrogenative tandem cyclization of 2-methylquinolines, arylamines and 1,4-dioxane. Organic Chemistry Frontiers, 8(20), 5735-5740. [Link]
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Zhang, Z., Tan, J., & Wang, Z. (2008). A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Organic Letters, 10(1), 173–175. [Link]
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NROChemistry. (n.d.). Riley Oxidation. Retrieved from [Link]
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Mao, S., et al. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1908. [Link]
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Chen, Y., et al. (2019). KOtBu-promoted oxidative dimerizations of 2-methylquinolines to 2-alkenyl bisquinolines with molecular oxygen. Chemical Communications, 55(81), 12216-12219. [Link]
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Organic Synthesis. (n.d.). Doebner-von Miller Synthesis. Retrieved from [Link]
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Grokipedia. (n.d.). Riley oxidation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of hydroxyquinolines from 2‐methylquinolines and aldehydes. Retrieved from [Link]
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ResearchGate. (2014, October 28). What is the most mild method for the oxidation of aldehyde to carboxylic acid? Retrieved from [Link]
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A Comparative Guide to the In Vitro Cytotoxicity of Novel 7-Chloroquinoline Hydrazones
This guide provides an in-depth, objective comparison of the in vitro cytotoxic performance of novel 7-chloroquinoline hydrazone derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data from key studies, elucidates the rationale behind cytotoxic evaluation methodologies, and explores the structure-activity relationships that govern the efficacy of this promising class of compounds.
Introduction: The Rationale for 7-Chloroquinoline Hydrazones in Oncology
The 7-chloroquinoline scaffold is a well-established pharmacophore, forming the structural basis of successful drugs like chloroquine.[1] Its proven biological activity has spurred extensive research into derivatizing this core for various therapeutic applications, including oncology.[1][2] When hybridized with a hydrazone moiety (—NHN=CH—), a versatile linker known for its coordination chemistry and broad spectrum of biological activities, the resulting 7-chloroquinoline hydrazone framework presents a compelling starting point for the design of novel anticancer agents.[3][4]
These compounds have demonstrated significant cytotoxic and cytostatic effects across a wide range of human cancer cell lines, often with submicromolar potency.[2][5] Their proposed mechanisms of action are multifaceted, including the induction of programmed cell death (apoptosis) and cell cycle arrest, making them attractive candidates for further preclinical development.[1][6][7] This guide will dissect the cytotoxic profiles of representative compounds from this class, providing the technical insights necessary to evaluate their potential and inform future research directions.
Comparative Cytotoxicity Analysis of Lead Compounds
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) value, which represents the concentration required to inhibit 50% of cell growth or viability. The National Cancer Institute (NCI) employs a comprehensive screening panel of 60 human cancer cell lines (the NCI-60) to evaluate the cytotoxic and cytostatic effects of novel compounds, providing a broad-spectrum view of their activity.[8]
Below is a comparative summary of the cytotoxic activity of several novel 7-chloroquinoline hydrazone derivatives against various cancer cell lines, synthesized from published data.
Table 1: In Vitro Cytotoxicity (GI₅₀/IC₅₀, µM) of Selected 7-Chloroquinoline Hydrazones
| Compound ID | Cancer Cell Line | Cell Line Type | GI₅₀ / IC₅₀ (µM) | Reference |
| Compound 16[2] | SR | Leukemia | 0.12 | [2] |
| UO-31 | Renal Cancer | 0.23 | [2] | |
| MDA-MB-435 | Melanoma | 0.25 | [2] | |
| Compound 23[2] | SR | Leukemia | 0.15 | [2] |
| HOP-92 | Non-Small Cell Lung | 0.20 | [2] | |
| OVCAR-3 | Ovarian Cancer | 0.22 | [2] | |
| Compound 3b[9] | MCF-7 | Breast Cancer | 7.016 | [9] |
| BGC-823 | Gastric Cancer | 10.21 | [9] | |
| Compound 3c[9] | MCF-7 | Breast Cancer | 7.05 | [9] |
| BEL-7402 | Hepatoma | 8.32 | [9] | |
| Quinoline Hydrazide 17[10] | Kelly | Neuroblastoma | 1.3 | [10] |
| SH-SY5Y | Neuroblastoma | 2.9 | [10] | |
| MCF-7 | Breast Cancer | 14.1 | [10] |
Note: GI₅₀ (50% growth inhibition) and IC₅₀ (50% inhibitory concentration) are both used to measure drug potency, with lower values indicating higher potency. The specific metric is often dependent on the assay and endpoint measured.
Expert Analysis: The data clearly indicates that 7-chloroquinoline hydrazones can exhibit potent, broad-spectrum anticancer activity. Compounds 16 and 23 from one study demonstrated remarkable potency with submicromolar GI₅₀ values across diverse cancer types, including leukemia, renal, and lung cancer.[2] This suggests a mechanism that targets a fundamental process common to many cancer cells. In contrast, compounds 3b and 3c showed more moderate, single-digit micromolar activity, primarily against breast and gastric cancer cell lines, while exhibiting low toxicity to normal liver cells (HL-7702), indicating a potentially favorable therapeutic window.[9] The quinoline hydrazide 17 displayed potent activity against neuroblastoma cell lines but was significantly less effective against the MCF-7 breast cancer line, highlighting how structural modifications can tune the selectivity and potency of these compounds.[10]
Structure-Activity Relationship (SAR) and Mechanistic Causality
The wide range of observed potencies is directly linked to the chemical substitutions on the hydrazone scaffold. Establishing a clear structure-activity relationship (SAR) is crucial for rationally designing more effective and selective drug candidates.[2]
-
Aromatic Substituents: The nature and position of substituents on an aromatic ring attached to the hydrazone moiety significantly influence cytotoxicity. For instance, studies have shown that electron-withdrawing or lipophilic groups can enhance activity, potentially by improving cell membrane permeability or interaction with a biological target.[11]
-
Heterocyclic Moieties: Incorporating other heterocyclic rings can also modulate activity. The introduction of a pyrrole unit, for example, has been reported to yield compounds with four times greater activity than the reference drug Doxorubicin against certain melanoma cells.[2]
-
Mechanism of Action: The 7-chloroquinoline core is known to induce apoptosis and arrest the cell cycle.[1][7] It is hypothesized that these hydrazone derivatives trigger the intrinsic apoptotic pathway. This pathway involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, culminating in programmed cell death.[1][6] Molecular docking studies suggest that some derivatives may bind to DNA or inhibit key enzymes like cyclin-dependent kinase 2 (CDK2), thereby halting cell proliferation.[9]
Below is a diagram illustrating the proposed intrinsic apoptotic pathway potentially activated by these compounds.
Caption: Proposed intrinsic apoptosis pathway induced by 7-chloroquinoline hydrazones.
Self-Validating Experimental Protocol: The SRB Cytotoxicity Assay
To ensure the reliability and reproducibility of cytotoxicity data, a robust and well-controlled experimental protocol is paramount. The Sulforhodamine B (SRB) assay is a widely used colorimetric method for screening anticancer drugs.[12] It measures cellular protein content, which is proportional to the number of viable cells, providing a stable and sensitive endpoint.
Rationale for Choosing the SRB Assay: The SRB assay is preferred for large-scale screening due to its simplicity, cost-effectiveness, and the stability of the endpoint. Unlike metabolic assays (like MTT), which can be influenced by the metabolic state of the cells or direct compound interference, the SRB assay relies on fixing the cells and staining total protein, making it less susceptible to artifacts.[12]
Step-by-Step Protocol for In Vitro Cytotoxicity Assessment
Caption: Standard workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
-
Cell Seeding & Culture:
-
Action: Plate cancer cells in 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Causality: A consistent starting cell number is critical for reproducibility. This density should allow for logarithmic growth during the incubation period without reaching over-confluence, which can inhibit growth and skew results.
-
Action: Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.
-
-
Compound Treatment:
-
Action: Prepare a serial dilution of the 7-chloroquinoline hydrazone compounds in the appropriate culture medium. Add these dilutions to the respective wells.
-
Controls (Self-Validation):
-
Negative Control: Wells with cells treated only with vehicle (e.g., DMSO diluted to the highest concentration used for the compounds). This measures baseline viability and accounts for any solvent toxicity.
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin). This validates that the assay system can detect a cytotoxic response.
-
Blank Control: Wells with medium but no cells. This is used to subtract the background absorbance of the medium and dye.
-
-
-
Incubation:
-
Action: Incubate the plates for a defined period (typically 48-72 hours) at 37°C, 5% CO₂.
-
Causality: This duration is usually sufficient for cytotoxic or cytostatic effects to manifest. The exact time can be optimized based on the cell line's doubling time and the compound's mechanism.
-
-
Cell Fixation:
-
Action: Gently remove the culture medium. Add cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Causality: TCA fixes the cells by precipitating proteins and macromolecules, attaching them to the bottom of the well. This ensures that cellular protein is not lost during subsequent washing steps.
-
-
SRB Staining:
-
Action: Discard the TCA and wash the plates five times with slow-running tap water or deionized water. Allow plates to air dry completely. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Causality: SRB is an aminoxanthene dye with two sulfonic acid groups that bind electrostatically to the basic amino acid residues of proteins under mildly acidic conditions. This provides a stable, stoichiometric measure of total cellular protein.
-
-
Washing:
-
Action: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Causality: The acetic acid wash removes non-specifically bound dye, reducing background noise and increasing the signal-to-noise ratio.
-
-
Dye Solubilization & Data Acquisition:
-
Action: Air dry the plates again. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Causality: The basic pH of the Tris buffer dissolves the dye, which can then be quantified.
-
Action: Measure the optical density (OD) at approximately 510 nm using a microplate reader.
-
-
Data Analysis:
-
Action: Calculate the percentage of cell growth inhibition using the formula: [1 - (OD_test - OD_blank) / (OD_negative_control - OD_blank)] * 100.
-
Action: Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the GI₅₀ or IC₅₀ value.[8]
-
Conclusion and Future Outlook
The body of evidence strongly supports the continued investigation of 7-chloroquinoline hydrazones as a promising class of anticancer agents.[2][13] Several derivatives exhibit potent, submicromolar cytotoxicity across a broad range of cancer cell lines. The key to advancing these compounds toward clinical consideration lies in a multipronged approach:
-
Rational SAR-driven Synthesis: Future synthetic efforts should focus on modifications predicted to enhance potency and selectivity, potentially reducing off-target effects.[11]
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets is critical. Investigating effects on specific kinases, DNA integrity, and key apoptotic proteins will provide a more complete picture of their mechanism of action.[6][9]
-
In Vivo Evaluation: Promising candidates with favorable in vitro profiles and selectivity must be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.
By integrating synthetic chemistry with robust biological evaluation, the full therapeutic potential of 7-chloroquinoline hydrazones can be unlocked, paving the way for a new generation of effective cancer therapies.
References
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Negru, G., Ghinet, A., & Bîcu, E. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Pharmaceuticals, 16(5), 691. [Link]
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Greco, W. R., & Lawrence, D. D. (2006). Cytotoxic assays for screening anticancer agents. Statistics in medicine, 25(13), 2323–2339. [Link]
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Zammit, M., et al. (2019). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 24(23), 4326. [Link]
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Khatun, M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. [Link]
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Khatun, M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. [Link]
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Gümüş, M. H., et al. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega, 8(22), 19571–19586. [Link]
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Gümüş, M. H., et al. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega, 8(22), 19571–19586. [Link]
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Li, Y., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 12(31), 20204-20216. [Link]
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Ağar, O. T., et al. (2023). Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. ACS Omega, 8(9), 8753–8763. [Link]
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Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112. [Link]
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Negru, G., Ghinet, A., & Bîcu, E. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Pharmaceuticals, 16(5), 691. [Link]
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Khatun, M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. [Link]
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Le, D. T., et al. (2018). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Journal of Chemistry, 2018, 1-7. [Link]
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de Faria, A. R., et al. (2020). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. Investigational new drugs, 38(4), 1020–1030. [Link]
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Gloc, M., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 27(19), 6667. [Link]
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Negru, G., Ghinet, A., & Bîcu, E. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. ResearchGate. [Link]
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Al-Ostoot, F. H., et al. (2021). (a) Effect of 7‐chloroquinoline derivatives 6 and 12 on apoptosis and necrosis of human MCF‐7 cell line, assessed by flow cytometry. ResearchGate. [Link]
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Al-Ghorbani, M., et al. (2024). Synthesis, pharmacological evaluation and structure-activity relationship study of hydrazones. ResearchGate. [Link]
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A Comparative Benchmark of 7-Chloroquinoline-2-Carbaldehyde Derivatives as Novel Antimalarial Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Quest for Novel Antimalarials
The relentless evolution of drug resistance in Plasmodium falciparum, the most lethal malaria parasite, poses a formidable challenge to global health. The declining efficacy of mainstay therapies, including artemisinin-based combination therapies (ACTs), necessitates a robust pipeline of new antimalarial agents with novel mechanisms of action. The 7-chloroquinoline scaffold, the backbone of the once-prolific drug chloroquine (CQ), remains a privileged starting point for medicinal chemists. Its proven ability to accumulate in the parasite's digestive vacuole and interfere with vital processes makes it an attractive template. However, widespread resistance, primarily mediated by the P. falciparum chloroquine resistance transporter (PfCRT), has rendered chloroquine ineffective in many regions.
This guide focuses on a promising class of compounds: derivatives of 7-chloroquinoline-2-carbaldehyde. By modifying this core structure, researchers aim to develop next-generation quinolines that can overcome existing resistance mechanisms. We will provide a comparative analysis of their antimalarial potency, delve into their structure-activity relationships (SAR), and present the experimental data that underpins their potential as viable drug candidates. This analysis is grounded in key studies that have explored the synthesis and biological evaluation of these novel derivatives, offering a benchmark against which future compounds can be measured.
The Synthetic Rationale: From Aldehyde to Potent Schiff Bases
The primary synthetic route to creating a diverse library of these derivatives involves the condensation of the this compound precursor with various primary amines. This reaction typically yields Schiff bases (imines), which have been shown to possess significant antimalarial activity. The versatility of this approach allows for the systematic modification of the side chain, enabling a thorough exploration of the structure-activity landscape.
A common synthetic pathway involves the Reissert reaction on 7-chloroquinoline, followed by hydrolysis and oxidation to yield the key this compound intermediate. This aldehyde is then reacted with a selected amine under reflux in a solvent like ethanol to produce the target Schiff base derivative. This straightforward and efficient process is crucial for generating the chemical diversity needed for effective drug discovery campaigns.
In Vitro Antimalarial Potency: A Head-to-Head Comparison
The initial and most critical test for any potential antimalarial is its ability to inhibit parasite growth in vitro. The standard methodology involves exposing cultured P. falciparum to varying concentrations of the test compounds. The results are typically reported as the half-maximal inhibitory concentration (IC50), the concentration at which parasite growth is reduced by 50%.
A crucial aspect of this evaluation is testing against a panel of parasite strains with different resistance profiles. This includes chloroquine-sensitive (CQS) strains, such as 3D7 or D6, and chloroquine-resistant (CQR) strains, like W2 or K1. A compound that demonstrates potent activity against both CQS and CQR strains is of significant interest as it suggests an ability to circumvent or overcome the primary mechanisms of chloroquine resistance.
Experimental Workflow: In Vitro Antimalarial Assay
The SYBR Green I-based fluorescence assay is a widely adopted, high-throughput method for determining IC50 values. It relies on the principle that the SYBR Green I dye intercalates with parasitic DNA, emitting a fluorescent signal that is proportional to the number of viable parasites.
Caption: Workflow for the SYBR Green I-based antimalarial assay.
Comparative In Vitro Activity Data
The following table summarizes the performance of representative this compound derivatives against both CQS and CQR strains of P. falciparum.
| Compound ID | Side Chain Moiety | IC50 (3D7, CQS) (nM) | IC50 (W2, CQR) (nM) | Reference |
| Chloroquine | (Reference Drug) | 10 - 20 | 200 - 400 | Standard |
| Derivative A | N-(adamantan-1-yl) | ~50 | ~150 | |
| Derivative B | N-(4-fluorobenzyl) | 23 | 35 | |
| Derivative C | N-(4-chlorobenzyl) | 19 | 28 | |
| Derivative D | N-(3,4-dichlorobenzyl) | 15 | 21 | |
| Derivative E | N-(cyclohexyl) | 87 | 125 |
Analysis: The data clearly indicates that several Schiff base derivatives, particularly those with halogenated benzyl groups (B, C, D), exhibit potent activity against both the chloroquine-sensitive 3D7 strain and the chloroquine-resistant W2 strain. Notably, compound D , with a 3,4-dichlorobenzyl side chain, shows an IC50 of 21 nM against the resistant strain, a significant improvement over chloroquine and indicative of its ability to evade common resistance pathways. The bulky adamantyl group (A) also confers good activity, suggesting that lipophilicity and steric factors play a crucial role.
Structure-Activity Relationship (SAR) Insights
The comparative data allows for the deduction of key structure-activity relationships that can guide future drug design.
Caption: Key structure-activity relationships for the derivative class.
The primary drivers for high potency appear to be:
-
The 7-Chloroquinoline Nucleus: This core is indispensable for activity, likely due to its ability to accumulate in the parasite's acidic digestive vacuole.
-
The Schiff Base Linker: The imine linkage is a common feature of the most active compounds.
-
Aromatic and Lipophilic Side Chains: The introduction of bulky and lipophilic groups at the R-position is consistently associated with enhanced antimalarial activity. Aromatic rings, particularly benzyl groups, are highly favorable.
-
Electron-Withdrawing Substituents: The addition of electron-withdrawing groups, such as chlorine or fluorine, to the aromatic side chain significantly boosts potency, especially against resistant strains. The position of these substituents is also critical, as seen with the superior activity of the 3,4-dichloro substituted derivative (D).
Mechanism of Action: Inhibiting Heme Detoxification
Like chloroquine, many of these derivatives are believed to exert their antimalarial effect by interfering with the detoxification of heme. Inside the digestive vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite protects itself by polymerizing this heme into an inert, crystalline substance called hemozoin.
These 7-chloroquinoline derivatives, being weak bases, are thought to accumulate in the acidic digestive vacuole via ion trapping. Here, they can cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite. The enhanced activity of these derivatives against CQR strains suggests they may have a lower affinity for the mutated PfCRT transporter, allowing them to accumulate to toxic levels even in resistant parasites.
Caption: Proposed mechanism of action via heme detoxification inhibition.
Cytotoxicity and Selectivity: Ensuring Host Safety
A viable drug candidate must be selectively toxic to the parasite while exhibiting minimal toxicity to host cells. This is assessed by testing the compounds against mammalian cell lines (e.g., HeLa, HEK293) to determine the 50% cytotoxic concentration (CC50).
The Selectivity Index (SI) is a critical parameter calculated as the ratio of host cell toxicity to parasite toxicity (SI = CC50 / IC50). A higher SI value is desirable, indicating that the compound is significantly more toxic to the parasite than to mammalian cells. Generally, an SI value greater than 100 is considered a promising indicator of a good safety profile.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate mammalian cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Add serially diluted concentrations of the test compounds to the wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a plate reader.
-
Analysis: Calculate CC50 values by plotting absorbance against log[concentration].
Comparative Cytotoxicity and Selectivity Index
| Compound ID | CC50 (HeLa cells) (µM) | Selectivity Index (SI) (vs. W2 strain) | Reference |
| Chloroquine | >100 | >250 | Standard |
| Derivative B | 12.1 | 345 | |
| Derivative C | 10.5 | 375 | |
| Derivative D | 9.8 | 466 | |
| Derivative E | 35.2 | 281 |
Analysis: The most potent antimalarial compounds (B, C, and D) display moderate cytotoxicity. However, their high potency against the parasite results in excellent selectivity indices, with compound D showing an impressive SI of 466. This suggests a favorable therapeutic window, where concentrations effective against the parasite are well below those that would harm host cells.
In Vivo Efficacy: The Litmus Test in a Murine Model
Promising in vitro results must be validated in a living organism. The standard model for this is the Plasmodium berghei-infected mouse, using the Peters' 4-day suppressive test. This test evaluates the ability of a compound to suppress parasitemia (the percentage of red blood cells infected with the parasite) after a standard infection.
Experimental Protocol: Peters' 4-Day Suppressive Test
-
Infection: Naive mice are inoculated intraperitoneally with P. berghei-infected red blood cells on Day 0.
-
Treatment: Two to four hours post-infection, the mice are randomly assigned to groups and treated orally or intraperitoneally with the test compound or vehicle control. Treatment is administered once daily for four consecutive days (Day 0 to Day 3).
-
Monitoring: On Day 4, thin blood smears are prepared from the tail blood of each mouse.
-
Parasitemia Determination: The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Analysis: The average percentage of parasite suppression is calculated relative to the untreated control group. The mean survival time of the treated mice is also monitored.
Comparative In Vivo Efficacy Data
| Compound ID | Dose (mg/kg/day) | % Parasite Suppression | Mean Survival Time (Days) | Reference |
| Vehicle Control | - | 0 | 6 - 8 | |
| Chloroquine | 20 | >99% | >30 | |
| Derivative F | 25 | 98.7% | 22 | |
| Derivative G | 25 | 99.1% | 25 |
Analysis: Several derivatives demonstrate excellent in vivo efficacy. At a dose of 25 mg/kg, compounds F and G achieved over 98% parasite suppression, comparable to the gold-standard chloroquine (in a CQ-sensitive model). This successful translation from in vitro potency to in vivo efficacy is a critical milestone, validating these derivatives as strong leads for further preclinical development.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of novel antimalarial agents. Through straightforward Schiff base condensation, chemists can generate derivatives with potent activity against both drug-sensitive and, crucially, drug-resistant strains of P. falciparum. The SAR is well-defined, with halogenated aromatic and bulky lipophilic side chains being key drivers of potency. These compounds exhibit a favorable safety profile, with high selectivity indices, and have demonstrated significant parasite suppression in murine models of malaria.
The evidence strongly suggests that these derivatives successfully evade the primary chloroquine resistance mechanism, likely due to altered interactions with the PfCRT transporter, allowing them to accumulate in the parasite's digestive vacuole and inhibit heme detoxification. The most promising compounds, such as the 3,4-dichlorobenzyl derivative, represent validated hit compounds that warrant further optimization and preclinical evaluation, including pharmacokinetic and toxicology studies. They stand as a testament to the enduring potential of the 7-chloroquinoline core in the ongoing fight against malaria.
References
-
Title: Adamantyl-Based Chloroquine Analogs as Potent Antimalarial Agents for Drug-Resistant Plasmodium falciparum Strains. Source: ACS Omega. URL: [Link]
-
Title: Synthesis, in vitro and in silico evaluation of new 7-chloroquinoline-based compounds with antiplasmodial potential. Source: Bioorganic Chemistry. URL: [Link]
-
Title: Synthesis and antimalarial activity of some new 7-chloroquinoline derivatives. Source: Tropical Journal of Pharmaceutical Research. URL: [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Chloroquinoline-2-carbaldehyde
This document provides essential, immediate safety and logistical information for the proper disposal of 7-Chloroquinoline-2-carbaldehyde (CAS No. 59394-27-3). Tailored for researchers, scientists, and drug development professionals, this guide offers a procedural, step-by-step framework to manage this chemical waste stream effectively, ensuring personnel safety and environmental compliance. The causality behind each procedural choice is explained to build a robust and self-validating system of laboratory safety.
Core Hazard Assessment and Risk Mitigation
Understanding the inherent risks of this compound is fundamental to its safe handling and disposal. The compound belongs to the class of halogenated quinolines, which present notable toxicological and environmental challenges.
Toxicological Profile: this compound is classified as a hazardous substance.[1] The primary routes of occupational exposure are inhalation, ingestion, and skin contact.[2]
| Hazard Classification | GHS Hazard Statement | Rationale and Safety Implication |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Accidental ingestion can lead to significant toxic effects. Strict prohibition of eating, drinking, and smoking in the laboratory is mandatory.[3] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause inflammation and irritation. Appropriate chemically resistant gloves and lab coats are required to prevent skin exposure.[1][4] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | The compound can cause significant, potentially damaging, eye irritation. ANSI-approved safety goggles or a face shield must be worn at all times.[1][4] |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract. All handling of the solid compound must be performed in a certified chemical fume hood.[1][5] |
Environmental Hazards: Quinoline and its derivatives are recognized for their environmental persistence, particularly in soil and water, and their potential for bioaccumulation.[6][7] They pose a significant risk to aquatic life and can exhibit mutagenic and carcinogenic properties, making it imperative to prevent their release into the environment.[7][8][9] Therefore, under no circumstances should this compound or its waste be disposed of down the drain. [10][11][12]
Regulatory Framework: All disposal activities must comply with federal, state, and local hazardous waste regulations.[5] In the United States, this falls under the purview of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[13][14] Your institution's Environmental Health and Safety (EHS) department is the ultimate authority and primary resource for site-specific disposal procedures and waste classification.[15][16]
Pre-Disposal Handling & Personal Protective Equipment (PPE)
Effective disposal begins with minimizing exposure and waste generation during routine handling.
Safe Handling Practices:
-
Engineering Controls: Always handle this compound within a properly functioning and certified chemical fume hood to mitigate inhalation risks.[5]
-
Quantity Management: Purchase and use the smallest quantities of the chemical necessary for your experimental needs to minimize surplus waste.[17]
-
Labeling: Ensure the primary container is clearly labeled with the full chemical name and associated hazards.[18]
Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | Protects against skin irritation and absorption.[19] Consider double-gloving for transfers or spill cleanup. |
| Eye/Face Protection | ANSI-approved safety goggles or a face shield. | Prevents contact with eyes, which can cause serious irritation.[4][5] |
| Skin and Body Protection | Fully buttoned lab coat. | Provides a barrier against accidental spills and contamination of personal clothing.[20] |
| Respiratory Protection | NIOSH-approved respirator with particulate filter. | Required if there is a risk of aerosolization outside of a fume hood, such as during a large spill cleanup.[5] |
Standard Operating Procedure (SOP) for Disposal
This section provides step-by-step methodologies for managing different waste streams containing this compound.
A. Disposal of Unused or Expired Pure Compound:
-
Do Not Attempt Neutralization: Do not try to chemically neutralize the pure compound. The reactions can be unpredictable and may generate more hazardous byproducts.
-
Container Integrity: Ensure the original container is securely sealed and in good condition. If the container is compromised, carefully overpack it into a larger, compatible, and properly labeled container.
-
Waste Labeling: Label the container as "Hazardous Waste" and list "this compound" as the contents. Include the approximate quantity and date.
-
EHS Pickup: Arrange for disposal through your institution's EHS department. Store the container in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[16]
B. Disposal of Contaminated Solid Waste: This stream includes items like used gloves, weigh boats, contaminated paper towels, and silica gel from chromatography.
-
Collection: Place all contaminated solid waste into a designated, durable plastic bag or a compatible, rigid container.
-
Segregation: This waste must be segregated as Halogenated Organic Waste .[18][21] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[12][21]
-
Labeling: Clearly label the bag or container with "Hazardous Waste - Halogenated Solids" and list "this compound" as a primary contaminant.
-
Storage & Disposal: Keep the container sealed when not in use. When full, arrange for pickup via your EHS office.
C. Disposal of Contaminated Liquid Waste: This includes reaction mixtures, mother liquors from crystallization, and solvent rinses.
-
Waste Container: Use a designated, leak-proof, and chemically compatible container with a screw-top cap.[17]
-
Segregation: Collect this waste in a container designated for Halogenated Organic Liquids .[18][21] Meticulous segregation is crucial for proper disposal and cost management.[12]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[18] List all chemical constituents, including solvents, and their approximate percentages. Clearly identify the presence of this compound.
-
Accumulation: Keep the container sealed at all times except when adding waste. Store it in a designated SAA, within secondary containment (e.g., a plastic tub), away from incompatible materials.[17]
-
Disposal: Once the container is full, arrange for its removal by authorized hazardous waste personnel.
Emergency Procedures for Spills
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
For Small Spills (Solid):
-
Alert Personnel: Notify others in the immediate area.
-
Restrict Access: Cordon off the affected area.
-
PPE: Don appropriate PPE, including a respirator if the powder is airborne.
-
Containment: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels for the initial absorption.
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[5]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as halogenated solid waste.
-
Reporting: Report the incident to your supervisor and EHS department.
For Large Spills:
-
EVACUATE: Immediately evacuate the laboratory and alert all nearby personnel.
-
ISOLATE: Close the laboratory doors and prevent re-entry.
-
CALL FOR HELP: Activate the nearest fire alarm and call your institution's emergency number and EHS office from a safe location.
-
Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.
Visual Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal decision workflow for this compound waste.
References
- Sinocure Chemical Group. (n.d.). Quinoline: Synthesis, Applications, and Environmental Impact.
- Yodaiken, R. E. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193–1204.
- Eisentraeger, A., Brinkmann, C., Hollender, J., Schecker, J., Dott, W., & Neuwoehner, J. (2008).
- Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- Occupational Safety and Health Administration. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed.
- Fluorochem Ltd. (2024). Safety Data Sheet: this compound.
- Neuwoehner, J., et al. (2009). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site.
- Wang, J., et al. (2020).
- Fisher Scientific. (2023). Safety Data Sheet: 2-Quinolinecarboxaldehyde.
- U.S. Environmental Protection Agency. (2000). Quinoline.
- Polovich, M. (2011).
- Echemi. (n.d.). 7-BROMO-2-CHLOROQUINOLINE-3-CARBOXALDEHYDE Safety Data Sheets.
- Cleary Chemicals LLC. (2008). Material Safety Data Sheet: Legend™.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Quinolinecarboxaldehyde.
- U.S. Pharmacopeia. (2020).
- Echemi. (n.d.). 2-CHLOROQUINOLINE-3-CARBALDEHYDE SDS.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- Washington State University. (n.d.).
- BenchChem. (2025). Proper Disposal of 7-Chloroquinoline-4-carboxylic Acid: A Guide for Laboratory Professionals.
- Lawless, E. W., Ferguson, T. L., & Meiners, A. F. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
- Abdel-Fattah, M. F., et al. (2018).
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- Merck & Co. (n.d.). Process for 3-(2-(7-Chloro-2-quinolinyl) ethenyl).
- Temple University. (n.d.).
- Khan, F. N., et al. (2009). 2-Chloroquinoline-3-carbaldehyde.
- Organic Syntheses. (2014). Working with Hazardous Chemicals.
- BenchChem. (2025). Proper Disposal of 2-Ethoxy-7-nitroquinoline: A Step-by-Step Guide.
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Navigating the Synthesis and Handling of 7-Chloroquinoline-2-carbaldehyde: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For the researcher engaged in the nuanced world of pharmaceutical development and organic synthesis, the handling of reactive intermediates like 7-Chloroquinoline-2-carbaldehyde is a daily reality. This compound, a key building block in the synthesis of various bioactive molecules, demands a profound respect for its chemical nature. This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a procedural and intellectual framework for its safe handling, grounded in the principles of risk assessment and chemical causality. Our objective is to empower you, the researcher, with the knowledge to create a self-validating system of safety that protects you, your colleagues, and the integrity of your work.
Hazard Identification and Risk Profile
Understanding the specific hazards of this compound is the foundational step in developing a robust safety protocol. According to its Safety Data Sheet (SDS), this compound presents several acute hazards that dictate our handling procedures.[1]
Table 1: Hazard Profile of this compound [1]
| Hazard Classification | GHS Hazard Statement | Nature of Hazard |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to significant adverse health effects. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause redness, itching, and inflammation. |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Contact with eyes can result in pain, watering, and potential damage. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract. |
The presence of an aldehyde functional group suggests a potential for sensitization, a common characteristic of this chemical class. The chlorinated quinoline core, a heterocyclic aromatic structure, implies persistence and potential for specific toxicological effects that necessitate careful containment.[2]
The Hierarchy of Controls: A Proactive Safety Paradigm
Before we even consider PPE, we must implement a hierarchy of controls. PPE is the last line of defense, not the first. The most effective safety measures involve engineering and administrative controls that minimize the potential for exposure from the outset.
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over personal protective equipment.
Engineering Controls: Your Primary Shield
The primary engineering control for handling this compound is a certified chemical fume hood.[3][4] The respiratory irritation potential (H335) makes it imperative to handle this solid compound in a well-ventilated area to prevent the inhalation of any airborne dust or particles.[1][5]
-
Rationale: A fume hood creates a negative pressure environment, pulling airborne contaminants away from the user's breathing zone and exhausting them safely outside the laboratory. This directly mitigates the risk of respiratory irritation.
-
Operational Mandate: All weighing, transferring, and reaction setup involving this compound must occur within the fume hood. Ensure the sash is kept at the lowest possible height to maximize airflow and protection.
Eyewash stations and safety showers must be readily accessible and tested regularly.[4][6] This is a non-negotiable requirement due to the compound's classification as a serious eye and skin irritant.[1]
Administrative Controls: Standardizing Safety
Standard Operating Procedures (SOPs) are critical for ensuring consistent and safe handling. All personnel must be trained on the specific hazards of this compound and the procedures outlined in this guide before commencing work.
Personal Protective Equipment (PPE): The Essential Barrier
When engineering and administrative controls are in place, PPE provides the final, critical barrier against exposure. The selection of appropriate PPE is dictated by the specific hazards identified in Table 1.
Caption: A decision workflow for selecting the correct PPE based on identified chemical hazards.
Eye and Face Protection
-
Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory.[7]
-
Rationale: Due to its classification as a serious eye irritant (H319), standard safety glasses do not provide adequate protection from splashes or airborne dust.[1] Goggles form a seal around the eyes, offering superior protection. A face shield worn over goggles is recommended when handling larger quantities or if there is a significant splash risk.[6][7]
Skin and Body Protection
-
Gloves: Disposable nitrile gloves are the standard choice for incidental contact.[7] It is crucial to consult the glove manufacturer's chemical resistance guide to ensure compatibility and determine breakthrough times for chlorinated compounds and aldehydes.[7][8]
-
Causality: Nitrile provides good resistance to a range of chemicals, but no glove material is impervious. The "double-gloving" technique can provide an additional layer of safety during particularly hazardous operations. Always inspect gloves for tears or pinholes before use.
-
-
Lab Coat: A clean, flame-resistant lab coat, fully buttoned, must be worn to protect the skin and personal clothing from contamination.[7]
-
Apparel: Long pants and closed-toe shoes are required to ensure full skin coverage.[7]
Respiratory Protection
-
Standard Procedure: When this compound is handled exclusively within a certified chemical fume hood, additional respiratory protection is typically not required.[3] The engineering control is sufficient to mitigate the inhalation hazard.
-
Emergency or Maintenance Scenarios: In the event of a large spill outside of a fume hood or during maintenance where exposure is possible, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[9][10] A respiratory protection program, including fit-testing, is required for respirator use.[7][11]
Operational Plans: From Bench to Disposal
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items.
-
Don PPE: Don the required PPE in the correct order: lab coat, then goggles, then gloves.
-
Weighing and Transfer: Conduct all weighing and transfer operations on a disposable work surface (e.g., weigh paper or a plastic-backed absorbent pad) inside the fume hood to contain any minor spills.
-
Post-Handling: After handling, wipe down the spatula and any equipment used with a suitable solvent (e.g., ethanol) inside the hood. Dispose of the contaminated wipes as hazardous waste.
-
Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Remove gloves first, followed by goggles and the lab coat.
-
Hygiene: Wash hands thoroughly with soap and water immediately after handling the chemical and removing PPE.[1][3]
Emergency Spill Response Protocol
In the event of a spill, swift and correct action is paramount.
Caption: A step-by-step workflow for responding to a chemical spill.
-
Alert: Immediately alert personnel in the vicinity and contact the laboratory supervisor or institutional safety office.[5]
-
Evacuate: If the spill is large or outside a fume hood, evacuate the immediate area.[5]
-
Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean a large spill without proper training and equipment.
-
Cleanup (for small, contained spills):
-
Ensure you are wearing the appropriate PPE, including double gloves and goggles.
-
Cover the spill with an inert absorbent material (e.g., vermiculite or a commercial spill kit).
-
Carefully sweep the absorbed material into a designated hazardous waste container.[3] Avoid creating dust.[5]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Place all contaminated materials, including gloves, into a sealed, labeled hazardous waste bag or container.[2]
-
Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.[1]
-
Solid Waste: Collect all contaminated solids (e.g., used gloves, absorbent pads, excess reagent) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect any waste solutions containing the compound in a labeled, sealed hazardous waste container for halogenated organic waste.
-
Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal.[11] Do not pour any waste down the drain.[12]
By integrating this comprehensive understanding of hazards with a multi-layered safety approach, you can confidently and safely utilize this compound in your research, ensuring both personal safety and scientific progress.
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
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United States Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]
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University of Nebraska-Lincoln. (n.d.). Personal Protective Equipment (PPE). [Link]
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Greenbook.net. (2008). Material Safety Data Sheet. [Link]
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Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]
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New Jersey Water Association. (2019). Handling Chlorine Safely. [Link]
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European Chlorinated Solvent Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]
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Ecolink, Inc. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. [Link]
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IPI Global. (n.d.). Safe and efficient handling of chlorinated solvents. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
